(R)-5-Hydroxymethyl Tolterodine Formate
Beschreibung
Eigenschaften
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSFRJSZLSBBRR-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-5-Hydroxymethyl Tolterodine Formate: Structural Characterization and Pharmacological Profile
[1]
Executive Summary
(R)-5-Hydroxymethyl Tolterodine (5-HMT), also known as Desfesoterodine, is the convergent active metabolite of two blockbuster antimuscarinic agents: Tolterodine and Fesoterodine .[1][2][3] While the parent drugs differ in their metabolic activation pathways (CYP2D6-dependent vs. esterase-dependent), they both yield 5-HMT as the pharmacological effector.[1][2][4][5]
The Formate salt (CAS 380636-49-7) is a critical research standard and analytical reference material.[1] It represents the protonated ammonium species of 5-HMT stabilized by a formate counterion.[1] This form is particularly relevant in LC-MS bioanalysis where formic acid is a standard mobile phase modifier, and in pharmacological assays requiring precise stoichiometric delivery of the active cation.[1]
Chemical Identity & Stereochemistry
The biological activity of 5-HMT resides strictly in the (R)-enantiomer .[1] The formate salt exists as a 1:1 stoichiometric complex between the protonated tertiary amine of the parent molecule and a formate anion.[1]
Nomenclature and Identifiers[1]
| Parameter | Specification |
| Common Name | This compound |
| Synonyms | 5-HMT Formate; Desfesoterodine Formate; PNU-200577 Formate |
| IUPAC Name | (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol formate |
| CAS Number | 380636-49-7 (Formate Salt); 200801-70-3 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 387.51 g/mol (Salt); 341.49 g/mol (Free Base) |
| Chirality | (R)-Configuration at the propyl backbone |
Structural Connectivity Analysis
The molecule consists of three distinct pharmacophoric regions:
-
The Chiral Anchor: An (R)-configured propyl chain connecting a phenyl ring and a substituted phenol.[1]
-
The Cationic Head: A bulky diisopropylamine group.[1] In the formate salt, the nitrogen is protonated (
), forming an ionic bond with the formate anion ( ).[1] -
The Hydrophilic Tail: A hydroxymethyl (
) group at the 5-position of the phenol ring.[1] This specific hydroxylation significantly lowers lipophilicity compared to Tolterodine, reducing blood-brain barrier (BBB) penetration.[1][6]
Synthesis and Metabolic Formation[1][2]
5-HMT is unique because it can be generated via two distinct mechanisms: oxidative metabolism (Tolterodine) or hydrolytic activation (Fesoterodine).[1]
Metabolic Pathway Diagram
The following diagram illustrates the convergence of Tolterodine and Fesoterodine onto the 5-HMT structure.[1]
Figure 1: Convergent metabolic pathways yielding 5-HMT.[1] Tolterodine relies on variable CYP2D6 activity, whereas Fesoterodine bypasses this via ubiquitous esterases.[1][2][4][5]
Analytical & Physicochemical Profiling
For researchers handling CAS 380636-49-7, understanding the physicochemical behavior of the formate salt is crucial for assay reproducibility.[1]
Solubility and Stability
The formate salt improves the solubility of the lipophilic free base in polar organic solvents.[1]
-
Solubility: Soluble in Methanol, DMSO, and Ethanol.[1] Sparingly soluble in water without pH adjustment.[1]
-
Stability: Hygroscopic.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen). The formate ion can be volatile under high-vacuum conditions (e.g., lyophilization), potentially reverting the salt to the free base.[1]
Lipophilicity and CNS Penetration
A defining feature of 5-HMT is its reduced lipophilicity compared to Tolterodine.[1][5][6]
-
5-HMT LogD (pH 7.4): 0.74
-
Implication: The hydroxymethyl group increases polarity, significantly restricting transport across the Blood-Brain Barrier (BBB).[1] This correlates with a lower incidence of cognitive side effects in clinical populations compared to more lipophilic antimuscarinics.[1]
Spectroscopic Characterization (Simulated)
In an analytical setting (NMR/MS), the formate salt presents distinct signals:
-
1H NMR (DMSO-d6):
-
Mass Spectrometry (ESI+):
Pharmacological Mechanism of Action[1][11]
(R)-5-Hydroxymethyl Tolterodine is a potent, competitive muscarinic receptor antagonist.[1] It does not exhibit significant selectivity between receptor subtypes (M1–M5) but shows functional selectivity for the bladder over salivary glands in vivo.[1][7]
Receptor Binding Affinity (Ki)
Data summarized from competitive binding assays (CHO cells):
| Receptor Subtype | Ki (nM) | Physiological Role |
| M1 | 2.3 | CNS function, Salivary glands |
| M2 | 2.0 | Cardiac function, Bladder smooth muscle |
| M3 | 2.5 | Bladder contraction , Salivation |
| M4 | 2.8 | CNS autoregulation |
| M5 | 2.9 | Dopamine regulation |
Signal Transduction Blockade
The following diagram details the mechanism by which 5-HMT prevents bladder contraction.
Figure 2: Mechanism of Action. 5-HMT competitively binds to M3 receptors on the bladder detrusor muscle, preventing the Acetylcholine-mediated Gq-protein cascade that triggers contraction.[1]
Experimental Protocol: Preparation of Stock Solutions
When using this compound for in vitro assays, correct handling is vital to maintain stoichiometry.[1]
-
Weighing: Weigh the formate salt rapidly; it is hygroscopic. Use an analytical balance with 0.01 mg precision.
-
Solvent Selection: Dissolve in 100% DMSO to create a primary stock (e.g., 10 mM). Avoid aqueous buffers for the primary stock to prevent hydrolysis or precipitation over time.[1]
-
Storage: Aliquot the DMSO stock into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Dilution: On the day of the experiment, dilute the DMSO stock into the assay buffer (e.g., PBS or Tyrode’s solution). Ensure the final DMSO concentration is <0.1% to avoid solvent effects on receptor binding.[1]
References
-
Malhotra, B., et al. (2009).[1] The Design and Development of Fesoterodine as a Prodrug of 5-Hydroxymethyl Tolterodine (5-HMT). Current Medicinal Chemistry. Retrieved from [Link]
-
Nilvebrant, L., et al. (1997).[1][2] Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine. Pharmacology & Toxicology. Retrieved from [Link]
-
Ney, P., et al. (2008).[1] Pharmacokinetics of 5-hydroxymethyl tolterodine in healthy volunteers. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
PubChem. (2024).[1] 5-Hydroxymethyltolterodine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. Fesoterodine Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-hydroxymethyl Tolterodine (formate) - Labchem Catalog [www2.labchem.com.my]
- 4. smw.ch [smw.ch]
- 5. benthamdirect.com [benthamdirect.com]
- 6. urotoday.com [urotoday.com]
- 7. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis of (R)-5-Hydroxymethyl Tolterodine: Technical Guide
Executive Summary & Strategic Importance
(R)-5-Hydroxymethyl Tolterodine (5-HMT) , also known as Desfesoterodine (PNU-200577), represents the pharmacologically active core of two major antimuscarinic therapies: Tolterodine (Detrol) and Fesoterodine (Toviaz).[1] While Tolterodine requires CYP2D6 hepatic oxidation to generate 5-HMT, Fesoterodine acts as a prodrug, hydrolyzing ubiquitously to 5-HMT via non-specific esterases.[1][2]
From a synthetic perspective, 5-HMT presents a distinct challenge over Tolterodine: the C-5 position bears a hydroxymethyl group rather than a methyl group.[1] This oxidation state renders the molecule sensitive to over-oxidation (to the aldehyde/acid) or over-reduction (to the methyl) during synthesis. Furthermore, the (R)-configuration at the benzylic carbon is critical for muscarinic receptor binding affinity.
This guide details the Asymmetric Lactone Pathway , a high-fidelity route that establishes chirality early via catalytic conjugate addition, minimizing the waste associated with classical resolution.
Retrosynthetic Analysis
The structure of 5-HMT can be disconnected into two primary synthons: the 3,3-diphenylpropylamine skeleton and the substituted phenol core .
-
Disconnection A (C-N Bond): Suggests a reductive amination between a lactol/aldehyde intermediate and diisopropylamine.[1]
-
Disconnection B (C-C Bond): Suggests the formation of the chiral center via a Michael-type addition to a coumarin (chroman-2-one) scaffold.[1]
Pathway Visualization
The following diagram outlines the metabolic relationship and the core retrosynthetic logic.
Figure 1: Metabolic context and the "Lactone" retrosynthetic strategy.[3]
Detailed Synthesis Protocol: The Asymmetric Lactone Route
This protocol prioritizes the Rhodium-catalyzed asymmetric 1,4-addition followed by reductive amination.[1] This approach is superior to classical Friedel-Crafts alkylation followed by resolution because it installs the stereocenter catalytically.[1]
Phase 1: Construction of the Chiral Chroman-2-one Core
Objective: Synthesize (R)-6-bromo-4-phenylchroman-2-one with high enantiomeric excess (ee).
-
Reagents: 6-Bromocoumarin, Phenylboronic acid, [Rh(OH)(cod)]2 (Catalyst), (R)-BINAP or (R)-Segphos (Ligand).[1]
-
Solvent: 1,4-Dioxane / Water (10:1).[1]
Step-by-Step:
-
Catalyst Preparation: In a glovebox or under Argon, mix [Rh(OH)(cod)]2 (1.5 mol%) and (R)-Segphos (3.3 mol%) in 1,4-dioxane.[1] Stir for 20 minutes to generate the active chiral complex.
-
Addition: Add 6-bromocoumarin (1.0 equiv) and phenylboronic acid (1.5 equiv).
-
Reaction: Heat to 60°C for 12–24 hours. Monitor by HPLC for consumption of coumarin.[1]
-
Workup: Cool to RT, dilute with ethyl acetate, and wash with brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Phase 2: Functional Group Transformation & Ring Opening
Objective: Convert the lactone to the diol/amino-alcohol precursor.
-
Reagents: DIBAL-H (Diisobutylaluminum hydride) or Vitride (Red-Al).[1]
-
Solvent: Toluene (anhydrous).[1]
Step-by-Step:
-
Dissolve the (R)-chroman-2-one intermediate in anhydrous toluene at -78°C.
-
Slowly add DIBAL-H (1.2 equiv) to reduce the lactone to the lactol (hemiacetal).[1] Note: Controlled reduction prevents ring opening to the diol at this stage, preserving the masked aldehyde.
-
Quench with methanol followed by saturated Rochelle’s salt solution.
-
Isolate the lactol intermediate.[1]
Phase 3: Reductive Amination to 5-HMT
Objective: Install the diisopropylamine moiety and unveil the hydroxymethyl group.
-
Reagents: Diisopropylamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid.[1]
-
Precursor Adjustment: If the 6-position is Bromine, a carbonylation (Pd-catalyzed) or lithiation/formylation step is required before this stage to install the hydroxymethyl carbon.[1]
-
Alternative: Start with 6-methoxycarbonyl coumarin in Phase 1 to simplify this step.[1]
-
Assuming 6-Carboxylate Precursor: The ester is reduced to the alcohol concurrently or in a subsequent LiAlH4 step.
-
Optimized One-Pot Amination/Reduction:
-
Mix the Lactol intermediate with Diisopropylamine (2.0 equiv) in DCE (Dichloroethane).
-
Add STAB (1.5 equiv) and catalytic AcOH. Stir at RT for 4 hours.
-
Final Reduction: If the 5-position is an ester/acid, treat the crude amine with LiAlH4 in THF to reduce the ester to the hydroxymethyl group.
-
Salt Formation: Isolate the free base and treat with Fumaric acid in 2-butanone to precipitate 5-HMT Fumarate .
Critical Process Parameters (CPPs) & Impurity Profile
| Parameter | Criticality | Control Strategy |
| Enantiomeric Purity | High | Use (R)-Segphos or (R)-BINAP in Phase 1.[1] Target >99% ee to avoid difficult downstream resolution. |
| Moisture Content | High | Phase 2 (DIBAL/Vitride) is water-sensitive.[1] Maintain KF < 0.05% in solvents.[1] |
| Temperature | Medium | Phase 1 requires 60°C for kinetics; Phase 2 requires -78°C to prevent over-reduction to the ring-opened diol.[1] |
| Impurity: Dimer | High | Avoid high concentrations during reductive amination to prevent amine coupling with two alkyl chains.[1] |
| Impurity: Des-isopropyl | Medium | Monitor diisopropylamine quality; secondary amines can be difficult to purify if mono-alkylated impurities form.[1] |
Pathway Visualization: The "Lactone" Mechanism
Figure 2: Step-by-step flow of the Asymmetric Lactone Synthesis.
References
-
Pfizer Inc. (2008).[1][5] NDA 22-030 Toviaz (Fesoterodine Fumarate) Chemistry Review. U.S. Food and Drug Administration.[1] [Link]
-
Zullo, V., & Iuliano, A. (2018).[1][6] Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Coumarins: Enantioselective Synthesis of (R)-Tolterodine Precursors. Journal of Molecular Structure. [Link]
-
Schwarz Pharma AG. (2011).[1] Preparation process of fesoterodine and intermediates. World Intellectual Property Organization (WO2011158257A1).[1]
-
Cadila Healthcare Ltd. (2015).[1] Processes for the preparation of fesoterodine. U.S. Patent No.[1] 9,012,678.[1]
-
Malhotra, B., et al. (2009).[1][2] The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine.[2] Current Medicinal Chemistry, 16(33), 4481-4489.[1][2] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2013188829A1 - Desfesoterodine salts - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
Technical Deep Dive: 5-Hydroxymethyl Tolterodine (5-HMT)
The following technical guide details the mechanism of action, bioactivation, and experimental characterization of 5-hydroxymethyl tolterodine (5-HMT).
Subject: Pharmacodynamics, Bioactivation, and Experimental Validation Active Metabolite Of: Fesoterodine (Pro-drug) and Tolterodine Synonyms: PNU-200577, Desfesoterodine
Executive Summary
5-hydroxymethyl tolterodine (5-HMT) represents a pivotal convergence point in the pharmacotherapy of Overactive Bladder (OAB). It is the primary active moiety responsible for the therapeutic efficacy of both tolterodine and fesoterodine .
While both parent drugs deliver the same active metabolite, their bioactivation pathways differ fundamentally. Fesoterodine utilizes a high-capacity, low-variability esterase pathway, whereas tolterodine relies on the polymorphic CYP2D6 system.[1][2] Once formed, 5-HMT acts as a potent, competitive muscarinic receptor antagonist.[3][4][5][6][7][8] Despite lacking subtype selectivity (binding M1–M5 with similar affinity), 5-HMT exhibits functional selectivity for the urinary bladder over salivary glands, a property driven largely by its physicochemical profile (hydrophilicity) rather than receptor affinity.
Molecular Bioactivation: The Dual-Pathway Convergence
The clinical consistency of 5-HMT exposure is dictated by the parent drug's metabolic route.
-
Tolterodine: Requires hepatic oxidation via CYP2D6 .[7][9][10][11][12] In "Poor Metabolizers" (PMs) lacking functional CYP2D6, metabolism shifts to a CYP3A4-mediated N-dealkylation pathway, leading to altered PK profiles.[10]
-
Fesoterodine: Designed as a stable prodrug that undergoes rapid, extensive hydrolysis by ubiquitous non-specific esterases in the plasma and liver.[3] This conversion is genotype-independent, ensuring consistent 5-HMT levels regardless of CYP2D6 status.
Visualization: Metabolic Convergence
The following diagram illustrates the parallel pathways leading to 5-HMT formation.
Caption: Figure 1.[1][2][6][10][13] Bioactivation pathways of Tolterodine (CYP2D6-dependent) and Fesoterodine (Esterase-dependent) to 5-HMT.[1][2][12]
Pharmacodynamics: Receptor Interface
5-HMT functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the context of OAB, the primary therapeutic target is the M3 receptor on the detrusor muscle, which mediates bladder contraction.[3][14]
Binding Profile & Affinity ( )
Contrary to early marketing claims of "bladder selectivity," radioligand binding assays confirm that 5-HMT is non-selective regarding receptor subtypes. It binds with high affinity to all five human muscarinic subtypes.
| Target Tissue / Receptor | Interpretation | |
| Urinary Bladder (M2/M3) | 2.7 – 3.3 | High Affinity (Therapeutic Target) |
| Heart (M2) | 1.6 | High Affinity (Potential for tachycardia) |
| Cerebral Cortex (M1) | 0.75 | Very High Affinity (Cognitive risk if BBB crossed) |
| Parotid Gland (M3) | 4.8 | High Affinity (Risk of xerostomia/dry mouth) |
Data aggregated from human and guinea pig tissue assays [1, 3].[15]
Mechanism of Action: M3 Signaling Blockade
The therapeutic effect is achieved by blocking the Gq-protein coupled pathway in smooth muscle cells.
Caption: Figure 2. Mechanism of M3 receptor blockade by 5-HMT, preventing Calcium mobilization and detrusor contraction.
Functional Selectivity & Physicochemical Properties
If 5-HMT binds M3 receptors in the salivary gland and bladder with similar affinity (
The answer lies in physicochemical properties , specifically lipophilicity.
-
Tolterodine LogD: 1.83 (Lipophilic, crosses Blood-Brain Barrier easily).[1]
The lower lipophilicity of 5-HMT limits its penetration into the CNS, reducing cognitive side effects compared to highly lipophilic agents (e.g., oxybutynin). Furthermore, functional selectivity in vivo suggests that the bladder may be more sensitive to muscarinic blockade than the salivary glands at therapeutic concentrations, potentially due to differences in receptor reserve or signal amplification between the tissues [3, 4].
Experimental Protocols (SOPs)
The following protocols are designed for researchers validating 5-HMT affinity and potency.
Protocol A: Radioligand Binding Assay (M3 Receptor)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Harvest CHO-hM3 cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4).
-
Centrifuge at 20,000 x g for 10 min at 4°C. Discard supernatant.
-
Resuspend pellet in assay buffer and store at -80°C.
-
-
Assay Setup:
-
Total Volume: 250 µL per well in 96-well plates.
-
Components:
-
150 µL Membrane suspension (5–10 µg protein).
-
50 µL [3H]-N-methyl-scopolamine ([3H]-NMS) (Final conc: 0.2 nM).
-
50 µL 5-HMT (Concentration range:
to M).
-
-
Non-Specific Binding (NSB): Define using 1 µM Atropine.[16]
-
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Termination:
-
Analysis:
-
Count radioactivity via liquid scintillation.[16]
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Functional Organ Bath Assay
Objective: Measure functional potency (
-
Tissue Preparation:
-
Euthanize guinea pig; rapidly excise bladder.
-
Cut longitudinal strips (approx. 3 x 10 mm) with urothelium intact.
-
Mount in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% O2/5% CO2).
-
-
Equilibration: Apply 1g resting tension. Equilibrate for 60 min, washing every 15 min.
-
Stimulation:
-
Prime tissue with 10 µM Carbachol (CCh) to verify viability. Wash out.[17]
-
-
Antagonist Incubation:
-
Incubate tissue with vehicle or 5-HMT (various concentrations) for 30–60 minutes .
-
-
Concentration-Response Curve:
-
Construct cumulative CCh concentration-response curves in the presence of 5-HMT.
-
-
Data Analysis:
-
Measure peak isometric tension.
-
Perform Schild analysis to determine
(measure of antagonist affinity). -
Expected Result: 5-HMT causes a parallel rightward shift of the CCh curve without depressing the maximum response (competitive antagonism).
-
References
-
Postlind, H., et al. (1998).[13] "Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes." Drug Metabolism and Disposition. Link
-
Malhotra, B., et al. (2009). "The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine."[1][2] Current Medicinal Chemistry. Link
-
Nilvebrant, L., et al. (1997). "Tolterodine—a new bladder-selective antimuscarinic agent."[7][19] European Journal of Pharmacology. Link
-
Pfizer Inc. (2020). "Toviaz (fesoterodine fumarate) Prescribing Information." Link
-
Ney, P., et al. (2010). "In vitro muscarinic receptor radioligand-binding assays." Current Protocols in Pharmacology. Link
Sources
- 1. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 9. Influence of CYP2D6 genetic polymorphism on pharmacokinetics of active moiety of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. smw.ch [smw.ch]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tolterodine--a new bladder-selective antimuscarinic agent [pubmed.ncbi.nlm.nih.gov]
- 16. Assay in Summary_ki [w.bindingdb.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scialert.net [scialert.net]
Physical and chemical properties of (R)-5-Hydroxymethyl Tolterodine
Active Metabolite of Fesoterodine & Tolterodine [1][2][3][4][5][6]
Executive Summary
(R)-5-Hydroxymethyl Tolterodine (5-HMT), also designated as Desfesoterodine or PNU-200577 , represents the pharmacologically active convergence point of two major antimuscarinic prodrugs: Fesoterodine and Tolterodine .[3]
While Tolterodine relies on the highly polymorphic CYP2D6 isozyme for conversion to 5-HMT, Fesoterodine is rapidly hydrolyzed by ubiquitous plasma esterases. This distinction makes 5-HMT the critical determinant of therapeutic consistency in Overactive Bladder (OAB) treatment, bypassing the genetic variability associated with CYP2D6 metabolizers.
This guide details the physicochemical architecture, analytical characterization, and metabolic stability of 5-HMT, designed for researchers optimizing antimuscarinic therapies.
Chemical Identity & Structural Analysis
5-HMT is a chiral diarylpropylamine derivative. Its structural uniqueness lies in the hydroxymethyl group at the C-5 position of the phenol ring, which significantly alters its lipophilicity compared to its parent, Tolterodine.
Table 1: Chemical Identifiers
| Property | Specification |
| Common Name | (R)-5-Hydroxymethyl Tolterodine (5-HMT) |
| Synonyms | Desfesoterodine; PNU-200577; SPM 7605 |
| IUPAC Name | 2-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol |
| CAS Number | 207679-81-0 (Free Base); 380636-49-7 (Formate) |
| Molecular Formula | C₂₂H₃₁NO₂ |
| Molecular Weight | 341.49 g/mol |
| Chirality | (R)-Enantiomer (Active) |
Physicochemical Properties
The physicochemical profile of 5-HMT dictates its pharmacokinetics and safety profile, particularly regarding Central Nervous System (CNS) penetration.
Key Physical Parameters
| Parameter | Value | Context |
| pKa | 9.28 | Basic amine functionality; predominantly ionized at physiological pH. |
| LogD (pH 7.4) | 0.47 | Critical: Significantly lower than Tolterodine (LogD 1.83). This hydrophilicity limits blood-brain barrier (BBB) penetration, reducing CNS side effects. |
| Melting Point | 68–72 °C | Solid state range for the free base. |
| Solubility | Soluble in Methanol, DMSO; Freely soluble in aqueous buffers at pH < 6. | High solubility in acidic media due to amine protonation. |
| Appearance | Pale Yellow Solid | Hygroscopic in salt forms. |
The Lipophilicity Advantage
The difference in LogD between Tolterodine and 5-HMT is a fundamental design feature.
-
Tolterodine (LogD 1.83): Higher lipophilicity allows greater passive diffusion across the BBB.
-
5-HMT (LogD 0.47): The hydroxymethyl group increases polarity. This restricts passive CNS entry, confining the antimuscarinic action to the peripheral bladder receptors (M2/M3).
Metabolic Convergence & Signaling
Understanding the formation of 5-HMT is essential for interpreting pharmacokinetic data. Fesoterodine acts as a "bioprecursor" to 5-HMT, ensuring consistent exposure regardless of the patient's CYP2D6 genotype.[6]
Diagram 1: Metabolic Pathway & Clearance
This diagram illustrates the dual-source generation of 5-HMT and its subsequent oxidative clearance.
Figure 1: Metabolic convergence of Fesoterodine and Tolterodine into the active moiety 5-HMT, followed by hepatic clearance.[7]
Receptor Affinity (Biological Interface)
5-HMT exhibits high potency for muscarinic receptors, with functional selectivity for the bladder.[1]
-
Selectivity: While it binds non-selectively to M1-M5 in vitro, in vivo studies demonstrate functional selectivity for bladder contraction over salivation, likely due to biodistribution properties.
Analytical Methodologies
Accurate quantification of 5-HMT requires separating it from the parent prodrugs and downstream metabolites. LC-MS/MS is the gold standard for biological matrices due to the low physiological concentrations (ng/mL range).
Validated LC-MS/MS Protocol
Objective: Quantification of 5-HMT in plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 100 µL plasma.
-
Add Internal Standard (e.g., deuterated 5-HMT-d14).
-
Extract with n-hexane:isopropyl alcohol (9:1 v/v) .[8] Note: The polarity of 5-HMT requires the addition of isopropyl alcohol to the organic phase for efficient recovery.
-
Evaporate to dryness under N₂ at 45°C. Reconstitute in mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry (ESI+):
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transition (Quantifier): m/z 342.2 → 223.1 (Loss of isopropyl/amine fragment).
-
Transition (Qualifier): m/z 342.2 → 147.1.
-
Diagram 2: Analytical Workflow
Figure 2: Step-wise analytical workflow for the isolation and quantification of 5-HMT from biological matrices.
Stability & Handling
As a benzylic alcohol with a secondary amine, 5-HMT presents specific stability challenges.
-
Oxidation: The hydroxymethyl group is susceptible to oxidation to the carboxylic acid (SPM 5509). Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Solution Stability: Stable in acetonitrile/water mixtures for 24 hours at 4°C. Avoid prolonged exposure to basic pH (>10) which may promote degradation.
-
Photostability: Generally stable, but amber glassware is recommended for standard preparation to prevent potential radical-mediated degradation.
References
-
Malhotra, B., et al. (2009).[6] The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT). Current Medicinal Chemistry. Link
-
Ney, P., et al. (2008). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. UroToday International Journal. Link
-
European Medicines Agency. (2007).[9] Assessment Report for Toviaz (Fesoterodine). Link
-
Kim, Y., et al. (2018).[8] Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration. Die Pharmazie. Link
-
Cayman Chemical. (2023).[3] 5-hydroxymethyl Tolterodine (formate) Product Information. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-5-HydroxyMethyl Tolterodine | 207679-81-0 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS#:207679-81-0 | 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM) | Chemsrc [chemsrc.com]
- 5. biocrick.com [biocrick.com]
- 6. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fesoterodine Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Fesoterodine - Wikipedia [en.wikipedia.org]
Technical Guide: (R)-5-Hydroxymethyl Tolterodine Formate Spectral Analysis
Executive Summary
(R)-5-Hydroxymethyl Tolterodine (5-HMT), also known as Desfesoterodine or PNU-200577, is the primary pharmacologically active metabolite of both Tolterodine and Fesoterodine.[1][2] While often isolated as a fumarate or tartrate salt in drug product formulations, the Formate salt is frequently encountered in early-stage discovery and bioanalytical workflows, particularly following reverse-phase HPLC purification using formic acid modifiers.[1]
This guide provides a definitive technical framework for the structural validation of (R)-5-HMT Formate. Unlike generic spectral lists, this document focuses on the causality of spectral features, distinguishing the active pharmaceutical ingredient (API) from its counter-ion and common congeners.
Chemical Context & Structural Logic[1]
To interpret the NMR data accurately, one must deconstruct the molecule into its magnetically distinct spin systems. (R)-5-HMT differs from Tolterodine by a single oxidation at the 5-methyl position of the phenolic ring, converting it to a hydroxymethyl group.[1]
Structural Components[1][3]
-
Moiety A (The Chiral Core): A benzylic methine proton at the chiral center (
position relative to the amine). -
Moiety B (The Amine): A diisopropylamine group. In chiral environments, the methyl groups of the isopropyl chains often appear diastereotopic (magnetically non-equivalent).
-
Moiety C (The Phenolic Ring): A 1,2,4-trisubstituted benzene ring containing the diagnostic hydroxymethyl group.[1]
-
Moiety D (The Counter-ion): Formate (
), appearing as a distinct singlet downfield.[1]
Visualization of Metabolic Pathway & Structure
The following diagram illustrates the relationship between the prodrugs and the specific analyte .
Figure 1: Generation of 5-HMT Formate from parent compounds via metabolic and analytical pathways.[1]
Experimental Protocol
Reliable NMR data requires strict adherence to sample preparation protocols to prevent pH-induced shifting or aggregation.[1]
Sample Preparation[1][4]
-
Solvent Selection: Methanol-d4 (MeOD) is the preferred solvent for the formate salt. It ensures full solubility and sharp lines.
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Reference: Residual solvent peak (MeOD center pentet:
3.31 ppm, 49.0 ppm).[1]
Acquisition Parameters (400 MHz or higher)
-
Temperature: 298 K (25°C).
-
Pulse Sequence:
-
1H: Standard zg30 (30° pulse angle) to ensure accurate integration of the formate counter-ion relative to the drug.
-
13C: Proton-decoupled zgpg30.[1]
-
Relaxation Delay (D1): Set to
seconds to allow full relaxation of the formate proton (which often has a long T1), ensuring accurate stoichiometry calculations.
-
Spectral Assignments
The following data represents the characteristic shifts observed for (R)-5-HMT Formate in Methanol-d4 .
1H NMR Data (400 MHz, MeOD)
| Position / Moiety | Shift ( | Multiplicity | Integral | Diagnostic Notes |
| Formate Counter-ion | 8.52 | s | 1H | Critical for salt confirmation. Sharp singlet. |
| Aromatic (Phenyl) | 7.15 – 7.35 | m | 5H | Overlapping signals from the unsubstituted phenyl ring. |
| Aromatic (Phenol) | 7.05 | d ( | 1H | Position 6 (ortho to alkyl, meta to OH). |
| Aromatic (Phenol) | 6.95 | dd ( | 1H | Position 4 (para to OH). |
| Aromatic (Phenol) | 6.72 | d ( | 1H | Position 3 (ortho to OH). Upfield due to OH shielding. |
| Hydroxymethyl | 4.52 | s | 2H | Key differentiator from Tolterodine. (Tolterodine has -CH3 here at ~2.2 ppm).[1] |
| Benzylic (Chiral) | 4.05 | t ( | 1H | The chiral center ( |
| Isopropyl Methines | 3.55 | m | 2H | Broadened due to steric rotation barriers.[1] |
| Ethyl Linker | 2.80 – 3.00 | m | 2H | |
| Ethyl Linker | 2.35 – 2.50 | m | 2H | |
| Isopropyl Methyls | 1.15 – 1.25 | dd/m | 12H | Often appear as two sets of doublets due to chirality.[1] |
13C NMR Data (100 MHz, MeOD)
| Carbon Type | Shift ( | Assignment Logic |
| Formate C=O | 168.5 | Diagnostic Anion Peak. |
| Phenolic C-OH | 156.2 | Deshielded ipso-carbon.[1] |
| Aromatic Quaternary | 144.5, 133.0 | Bridgehead carbons.[1] |
| Aromatic CH | 126.0 – 130.0 | Phenyl and Phenol ring CH signals.[1] |
| Hydroxymethyl | 64.8 | Diagnostic |
| Amine Methines | 56.5 | Isopropyl CH.[1] |
| Linker | 48.5 | Adjacent to nitrogen.[1] |
| Benzylic CH | 45.2 | Chiral center.[1] |
| Linker | 34.5 | Beta to amine.[1] |
| Methyls | 18.5, 19.2 | Isopropyl methyls (diastereotopic splitting often visible).[1] |
Analytical Logic & Validation
The "Formate" Verification
In drug development, distinguishing between a trace impurity of formic acid and a stoichiometric formate salt is vital.
-
Protocol: Integrate the benzylic proton (1H at ~4.05 ppm) against the formate singlet (8.52 ppm).
-
Acceptance Criteria: A molar ratio of 1:1 (
) confirms the Mono-formate salt. A ratio significantly implies residual solvent; implies excess acid or bis-salt formation (rare).[1]
Stereochemical Confirmation (R vs S)
NMR alone is achiral. To confirm the (R)-enantiomer status (which is the active eutomer), you must use one of two methods:
-
Chiral HPLC (Preferred): Comparison against a known (R)-standard.[1]
-
Chiral Solvating Agents (NMR): Addition of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate to the NMR tube. This will cause "splitting" of the isopropyl methyl signals if the sample is racemic. A pure (R)-sample will show shifted, but singlet (non-split) methyl populations relative to the racemate.[1]
Diagnostic Workflow
The following Graphviz diagram outlines the logic flow for validating the sample identity.
Figure 2: Logical decision tree for NMR validation of 5-HMT Formate.
Common Impurities & Artifacts
When analyzing 5-HMT Formate, be vigilant for these common issues:
-
Tolterodine (Parent): Look for a singlet at 2.2 ppm (Ar-CH3).[1] If present, the hydroxylation was incomplete.[1]
-
Fesoterodine (Prodrug): Look for an isopropyl ester multiplet at ~4.9 ppm and isobutyryl methyls.
-
Ethyl Formate: If ethanol was used in processing, formic acid can esterify.[1] Look for a quartet at 4.2 ppm and triplet at 1.3 ppm.
References
-
Pfizer Inc. (2009). Fesoterodine Fumarate (Toviaz) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Nilvebrant, L., et al. (1997).[1] "Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine." Pharmacology & Toxicology, 81(4), 169-172.[1][3] [Link]
-
Malhotra, B., et al. (2009).[1] "Fesoterodine: A novel antimuscarinic agent for the treatment of overactive bladder."[4] Reviews in Urology, 11(3), 162.[1] [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS#:207679-81-0 | 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM) | Chemsrc [chemsrc.com]
- 4. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Molecular Characteristics & Mass Spectral Behavior
Technical Whitepaper: Advanced Mass Spectrometry Profiling of (R)-5-Hydroxymethyl Tolterodine
Executive Summary
The accurate quantification of (R)-5-Hydroxymethyl Tolterodine (5-HMT) is the bioanalytical cornerstone for evaluating the pharmacokinetic profiles of two major antimuscarinic therapies: Tolterodine and Fesoterodine. While Tolterodine relies on CYP2D6-mediated oxidation to generate 5-HMT, Fesoterodine is a prodrug designed for rapid, ubiquitous hydrolysis by non-specific esterases to the same active metabolite. Consequently, 5-HMT represents the primary active moiety circulating in plasma.[1]
This guide details a high-sensitivity LC-MS/MS workflow for 5-HMT. Unlike generic protocols, this methodology addresses specific challenges: the amphiphilic nature of 5-HMT (LogD ~0.47 at pH 7.4), the necessity of distinguishing it from isobaric interferences, and the critical requirement for stable isotope dilution to mitigate matrix effects in biological fluids.
The analysis of 5-HMT requires a deep understanding of its ionization physics. We utilize Electrospray Ionization (ESI) in positive mode.[2] The molecule contains a tertiary amine (diisopropylamino group) which readily protonates, providing a strong
Fragmentation Logic (MS/MS)
The transition of the protonated precursor (
-
Precursor:
342.2 -
Primary Fragment (Quantifier):
223.1. This transition corresponds to the neutral loss of 119 Da, attributed to the cleavage of the diisopropylamine moiety combined with dehydration ( ). -
Secondary Fragment (Qualifier):
147.1 or 195.1 (depending on collision energy), often used for structural confirmation.
Figure 1: Metabolic & Fragmentation Pathway The following diagram illustrates the formation of 5-HMT from its prodrugs and its subsequent MS/MS fragmentation.
Caption: Metabolic generation of 5-HMT and its specific collision-induced dissociation (CID) pathway for MRM quantification.
Section 2: Sample Preparation Strategies
Direct protein precipitation (PPT) often yields insufficient cleanliness for 5-HMT due to significant phospholipid carryover, which suppresses ionization at the retention time. Liquid-Liquid Extraction (LLE) is the superior choice for clinical samples, offering cleaner baselines and lower limits of quantification (LLOQ).
Optimized LLE Protocol
The choice of solvent is critical. 5-HMT is less lipophilic than Tolterodine.[5] A mixture of Methyl tert-butyl ether (MTBE) or Hexane:Isopropyl Alcohol (9:1) provides optimal recovery while excluding polar matrix components.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Internal Standard: Add 20 µL of deuterated IS (
-5-HMT, 100 ng/mL). Vortex. -
Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 9.0) to ensure the amine is in its free base form, enhancing extraction efficiency into the organic layer.
-
Extraction: Add 2.0 mL of MTBE. Shake/tumble for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Concentration: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer. Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 200 µL of Mobile Phase (Acetonitrile:Ammonium Acetate buffer).
Section 3: LC-MS/MS Method Development[2][3][6][7]
Chromatographic Conditions
Reversed-phase chromatography using an amide-embedded C18 column is recommended to improve peak shape for the basic amine functionality of 5-HMT.
-
Column: Ascentis Express RP-Amide or Waters Symmetry C18 (50 mm × 2.1 mm, 2.7 µm or 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH ~5.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 – 0.5 mL/min.
-
Gradient: An isocratic approach (e.g., 30% B) is often sufficient and robust, but a ballistic gradient (10% B to 90% B over 3 mins) clears late-eluting phospholipids.
Mass Spectrometry Parameters (MRM)
The following parameters are typical for a Sciex Triple Quadrupole (e.g., API 4000/5500) or equivalent.
Table 1: MRM Transitions and Optimization
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) | Role |
| 5-HMT | 342.2 | 223.1 | 150 | 28 | Quantifier |
| 5-HMT | 342.2 | 147.1 | 150 | 45 | Qualifier |
| Tolterodine | 326.2 | 147.1 | 150 | 35 | Parent Drug |
| 356.2 | 223.1 | 150 | 28 | Internal Std |
Note: Source temperature should be maintained between 450°C - 550°C. Excessive heat may cause in-source fragmentation of the hydroxyl group.
Section 4: Validation & Quality Control
To ensure the method meets FDA/EMA bioanalytical guidelines, the following validation pillars must be established.
1. Linearity & Sensitivity
-
Range: 0.05 ng/mL (LLOQ) to 50 ng/mL.
-
Linearity:
using weighting. -
Self-Validation: The signal-to-noise ratio (S/N) at LLOQ must exceed 10:1.
2. Matrix Effect Assessment Matrix factor (MF) must be evaluated by comparing the peak area of post-extraction spiked samples to neat solutions.
-
Acceptance: IS-normalized MF should be between 0.85 and 1.15.
-
Why it matters: 5-HMT is polar; phospholipids eluting early can suppress its signal. The use of
-5-HMT is non-negotiable as it co-elutes and compensates for this suppression perfectly.
Figure 2: Analytical Decision Matrix
Caption: Decision matrix highlighting the critical pH adjustment step in LLE to ensure high recovery and clean extracts.
Section 5: Clinical Application & Pharmacokinetics
In clinical settings, measuring 5-HMT is often more clinically relevant than measuring the parent drugs.
-
Fesoterodine: The parent drug is undetectable in plasma; 5-HMT is the sole marker of exposure.[1][6]
-
Tolterodine: In CYP2D6 poor metabolizers (PMs), Tolterodine concentrations rise, and 5-HMT concentrations drop. In extensive metabolizers (EMs), 5-HMT is abundant. Simultaneous quantification of Tolterodine and 5-HMT allows for phenotyping of patients' CYP2D6 status.
References
-
Parekh, J. M., et al. (2013).[3][7] Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS. Journal of Chromatography B. Link
-
Macek, J., Ptácek, P., & Klíma, J. (2009).[2] Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
-
Kiran, S., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis. Link
-
Niemi, M., et al. (2010). Pharmacokinetics of fesoterodine and its active metabolite in extensive and poor metabolizers of CYP2D6. British Journal of Clinical Pharmacology. Link
Sources
- 1. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. urotoday.com [urotoday.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacokinetics of 5-Hydroxymethyl Tolterodine (5-HMT)
[1]
Executive Summary
5-Hydroxymethyl tolterodine (5-HMT), also known as DD01 or PNU-200577, is the pharmacologically active metabolite responsible for the antimuscarinic efficacy of two major urological drugs: tolterodine and fesoterodine . While tolterodine relies on hepatic CYP2D6 for conversion to 5-HMT, fesoterodine is a prodrug designed to bypass this genetic bottleneck, utilizing ubiquitous plasma esterases to deliver 5-HMT consistently.[1]
This guide analyzes the pharmacokinetic (PK) behavior of 5-HMT, emphasizing the critical impact of CYP2D6 polymorphism, the "active moiety" concept derived from protein binding differentials, and validated bioanalytical protocols for quantification.
Metabolic Pathways & Formation Kinetics[1][3]
The formation of 5-HMT represents a classic case study in drug design evolution—from a CYP-dependent parent (tolterodine) to a CYP-independent prodrug (fesoterodine).
The CYP2D6 Bottleneck (Tolterodine)
Upon oral administration, tolterodine undergoes first-pass metabolism in the liver.[2][3][4]
-
Extensive Metabolizers (EMs): CYP2D6 rapidly hydroxylates the 5-methyl group of tolterodine to form 5-HMT.[2][5]
-
Poor Metabolizers (PMs): Lacking functional CYP2D6 (~7% of Caucasians), these individuals metabolize tolterodine via the alternative CYP3A4 pathway (N-dealkylation), resulting in negligible 5-HMT formation and significantly elevated parent drug levels.
The Esterase Bypass (Fesoterodine)
Fesoterodine is hydrolyzed by non-specific plasma esterases.[6] This reaction is rapid, extensive, and occurs prior to reaching the liver, ensuring that 5-HMT formation is independent of CYP2D6 genotype.
Downstream Elimination
Once formed, 5-HMT is eliminated via:
-
Oxidation: To the inactive 5-carboxylic acid metabolite (mediated by CYP2D6 and CYP3A4).
-
Renal Excretion: Approximately 16% of the dose is excreted as unchanged 5-HMT in urine.[7]
Figure 1: Metabolic generation and elimination of 5-HMT.[7][6][8] Note the distinct formation pathways for Tolterodine (CYP2D6-dependent) versus Fesoterodine (Esterase-dependent).[9][1][7]
Pharmacokinetic Profile
The "Active Moiety" & Protein Binding Paradox
A critical PK phenomenon ensures safety for CYP2D6 Poor Metabolizers (PMs) taking tolterodine. Although PMs have vastly higher concentrations of the parent drug and negligible 5-HMT, the clinical efficacy and safety profile remain similar to EMs.
Mechanism:
-
Tolterodine: High protein binding (~96.3%); only 3.7% is free (active).
-
5-HMT: Lower protein binding (~64%); 36% is free (active).
Therefore, the sum of unbound serum concentrations (the "Active Moiety") remains comparable between phenotypes.[8][10]
Quantitative Parameters (Table)
The following data summarizes the PK disposition following oral administration of Tolterodine (4mg) or Fesoterodine (8mg).
| Parameter | Tolterodine (EMs) | Tolterodine (PMs) | Fesoterodine (All Genotypes) |
| Primary Analyte in Plasma | Tolterodine + 5-HMT | Tolterodine (High) | 5-HMT |
| 5-HMT Cmax (ng/mL) | ~2 - 4 | < LLOQ (Negligible) | ~4 - 6 |
| 5-HMT Tmax (h) | 1 - 2 | N/A | 1 - 2 |
| 5-HMT Half-life (t1/2) | 2.9 - 3.3 h | N/A | 7 - 8 h (SR formulation) |
| Unbound Fraction (fu) | 36% (5-HMT) | 3.7% (Parent) | 36% (5-HMT) |
| Primary Elimination Route | Metabolism (Oxidation) | Metabolism (Dealkylation) | Metabolism + Renal |
Data synthesized from FDA Clinical Pharmacology Reviews and comparative PK studies [1, 2].
Bioanalytical Methodology (LC-MS/MS)[11][12][13]
Accurate quantification of 5-HMT requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the low concentrations (ng/mL range) and the need to separate it from the parent compound.
Validated Protocol Overview
-
Matrix: Human Plasma (K2EDTA).
-
Internal Standard (IS): Deuterated 5-HMT (5-HMT-d14) or Tolterodine-d6.[11][12]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects and improve sensitivity.
Step-by-Step Workflow
-
Extraction:
-
Aliquot 200 µL plasma.
-
Add 50 µL IS working solution.
-
Add 50 µL 0.1 M NaOH (to basify and ensure non-ionized state for extraction).
-
Extract with 3 mL Methyl tert-butyl ether (MTBE) or n-Hexane:Isoamyl alcohol (95:5).
-
Vortex (5 min) and Centrifuge (4000 rpm, 10 min).
-
Flash freeze aqueous layer; decant organic layer.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL Mobile Phase.
-
-
Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Figure 2: LC-MS/MS workflow for the simultaneous quantification of Tolterodine and 5-HMT.
Clinical Implications & Drug Interactions[16]
Renal Impairment
Since ~16% of 5-HMT is excreted unchanged in urine, renal impairment leads to accumulation.
-
Mild/Moderate Impairment: No dose adjustment usually required.
-
Severe Impairment (CLcr < 30 mL/min): Significant increase in AUC (2-3 fold).[6] Dose reduction is recommended [3].
CYP3A4 Inhibition
For CYP2D6 Poor Metabolizers (who rely on CYP3A4 for elimination) or patients taking fesoterodine:
-
Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Itraconazole): Block the alternative elimination pathway.
-
Result: Significant increase in 5-HMT exposure (up to 2.5-fold). Maximum daily dose should be capped (e.g., 4mg fesoterodine) [4].
References
-
Malhotra, B., et al. (2009). "Pharmacokinetics of Fesoterodine in Healthy Subjects: A Summary of Phase I Studies." Journal of Clinical Pharmacology.
-
FDA Center for Drug Evaluation and Research. (2008). "Clinical Pharmacology and Biopharmaceutics Review: Toviaz (Fesoterodine)." FDA AccessData.
-
Brynne, N., et al. (1998).[8] "Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine." Clinical Pharmacology & Therapeutics.
-
Sachse, C., et al. (2006). "Safety and pharmacokinetics of fesoterodine in subjects with hepatic or renal impairment." British Journal of Clinical Pharmacology.
Sources
- 1. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. openarchive.ki.se [openarchive.ki.se]
- 5. Clinical pharmacokinetics of drugs used to treat urge incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 7. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. smw.ch [smw.ch]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (R)-5-Hydroxymethyl Tolterodine – The CYP2D6 Nexus
Executive Summary: The "Active Moiety" Paradigm
(R)-5-Hydroxymethyl Tolterodine (5-HMT), also designated as PNU-200577 or DD01, represents a critical case study in metabolite safety testing (MIST) and prodrug design. It serves as the primary pharmacologically active metabolite of Tolterodine and the sole active principle generated from the prodrug Fesoterodine .
From a drug development perspective, 5-HMT is unique because it challenges the traditional "parent drug vs. metabolite" dichotomy. In CYP2D6 Extensive Metabolizers (EMs), 5-HMT circulates at concentrations equipotent to the parent tolterodine. In Poor Metabolizers (PMs), 5-HMT formation is negligible, yet clinical efficacy remains maintained by the parent drug. This guide dissects the metabolic kinetics, the "Active Moiety" summation concept, and the rigorous analytical protocols required to quantify this pivotal molecule.
Molecular Architecture & Pharmacology
Chemical Identity
-
IUPAC Name: (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
-
Chirality: The (R)-enantiomer is the eutomer (active form), mirroring the stereochemistry of parent Tolterodine.
-
Physicochemical Shift: A critical differentiator is lipophilicity.
-
Implication: The hydroxylation at the 5-position renders 5-HMT more hydrophilic, theoretically reducing blood-brain barrier permeability and associated cognitive side effects compared to the parent compound [1].
Receptor Binding Profile
5-HMT exhibits high-affinity antagonism for muscarinic acetylcholine receptors, specifically the M3 subtype (bladder contraction) and M2 subtype .
-
Potency: In vitro studies confirm 5-HMT is equipotent to Tolterodine (
in the nanomolar range). -
Selectivity: Both compounds show functional selectivity for the bladder over salivary glands, though the hydrophilic nature of 5-HMT may further restrict distribution to non-target tissues [2].
Metabolic Pathways: The Dual-Entry System
The formation and elimination of 5-HMT illustrate a complex interplay between genetic polymorphism and prodrug engineering.
Formation
-
From Tolterodine: Mediated strictly by CYP2D6 (hydroxylation of the 5-methyl group).[4][5][6] This is the rate-limiting step in EMs.
-
From Fesoterodine: Mediated by ubiquitous non-specific esterases in the plasma and liver. This conversion is rapid and independent of CYP450 enzymes, bypassing the genetic bottleneck of CYP2D6 during the absorption phase [3].
Elimination
Crucially, 5-HMT is not an end-stage metabolite. It undergoes further clearance via:
-
Oxidation: Mediated by CYP2D6 and CYP3A4 (leading to inactive carboxylic acid metabolites).[5]
-
Renal Excretion: Unchanged 5-HMT is excreted in urine.[7]
Visualization of the Metabolic Nexus
Figure 1: The metabolic convergence of Tolterodine and Fesoterodine upon the 5-HMT active node.
Impact of CYP2D6 Polymorphisms[1][2][3][8]
The clinical pharmacokinetics of 5-HMT are heavily dictated by the patient's CYP2D6 genotype. This relationship necessitates the "Active Moiety" approach in safety assessment.
The "Active Moiety" Concept
Because Tolterodine and 5-HMT are equipotent, efficacy is correlated with the sum of their unbound concentrations:
Comparative Pharmacokinetics (EM vs. PM)
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Mechanism |
| Tolterodine Clearance | High (~44 L/h) | Low (~9 L/h) | CYP2D6 absence blocks 5-HMT formation. |
| 5-HMT Formation | Rapid | Negligible/Undetectable | Primary pathway blocked in PMs. |
| Primary Active Agent | 5-HMT | Tolterodine | PMs rely on parent drug for efficacy. |
| Total Active Moiety | Similar to PM | Similar to EM | Dose adjustment often unnecessary for Tolterodine due to sum equivalence [4]. |
| Fesoterodine Case | Normal 5-HMT levels | Increased 5-HMT levels (~2-fold) | Fesoterodine bypasses formation block, but 5-HMT elimination is slower in PMs [5]. |
Key Insight: While Tolterodine users shift their active agent based on genotype (Parent vs. Metabolite), Fesoterodine users are always exposed to 5-HMT.[1][2][3] However, PMs taking Fesoterodine experience higher 5-HMT exposure because CYP2D6 also participates in the breakdown of 5-HMT.
Analytical Methodologies: Quantification Protocol
Reliable quantification of 5-HMT requires LC-MS/MS due to the need for high sensitivity (pg/mL range) and specificity against the parent drug.
Experimental Design: LC-MS/MS Workflow
Objective: Simultaneous quantification of Tolterodine and 5-HMT in plasma.
Reagents:
-
Internal Standards (IS): Tolterodine-d6 and 5-HMT-d14 (Deuterated standards are essential to correct for matrix effects).
-
Mobile Phase: Ammonium Acetate (10mM) / Acetonitrile (Isocratic or Gradient).
Protocol Steps:
-
Sample Prep: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) or hexane/isoamyl alcohol. LLE is preferred over protein precipitation for cleaner baselines at low concentrations.
-
Chromatography: C18 Reverse Phase column (e.g., Symmetry C18 or equivalent).
-
Detection: Positive Ion Mode (ESI+), Multiple Reaction Monitoring (MRM).
Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tolterodine | 326.2 | 147.1 | ~25 |
| 5-HMT | 342.2 | 223.1 | ~28 |
| Tolterodine-d6 (IS) | 332.3 | 153.1 | ~25 |
| 5-HMT-d14 (IS) | 356.2 | 223.1 | ~28 |
Note: The transition 342 -> 223 for 5-HMT corresponds to the loss of the isopropyl-amine moiety and water, characteristic of this structure [6].
Analytical Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for high-sensitivity quantification of 5-HMT.
References
-
Pfizer Inc. (2012). Toviaz (fesoterodine fumarate) Prescribing Information. U.S. Food and Drug Administration. Link
-
Nilvebrant, L. (2002). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists.[2][8] Pharmacology & Toxicology. Link
-
Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT). Current Medicinal Chemistry. Link
-
Brynne, N., et al. (1998).[6] Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics. Link
-
Oishi, M., et al. (2014). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine. The Journal of Clinical Pharmacology. Link
-
Kadi, A. A., et al. (2013).[9] A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma. Journal of Chromatographic Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 8. smw.ch [smw.ch]
- 9. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vitro Antimuscarinic Activity of 5-Hydroxymethyl Tolterodine A Senior Application Scientist's Synthesis of Preclinical Characterization
Abstract
5-Hydroxymethyl tolterodine (5-HMT), the principal active metabolite of both tolterodine and its prodrug, fesoterodine, is a cornerstone in the management of overactive bladder (OAB).[1][2] This technical guide provides an in-depth examination of the in vitro pharmacological profile of 5-HMT, focusing on its antimuscarinic properties. We will dissect the methodologies used to characterize its receptor binding affinity and functional antagonism, explain the causality behind experimental choices, and present a framework for its comprehensive preclinical evaluation. This document serves as a practical resource for researchers in pharmacology and drug development, offering both foundational knowledge and detailed protocols.
Introduction: The Central Role of 5-Hydroxymethyl Tolterodine in OAB Therapy
Overactive bladder is a clinical syndrome characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence.[3] The primary driver of OAB pathophysiology is the involuntary contraction of the detrusor smooth muscle, a process largely mediated by the parasympathetic nervous system through the action of acetylcholine (ACh) on muscarinic receptors.[4][5] Muscarinic receptor antagonists are therefore the mainstay of OAB pharmacotherapy.[4]
Five subtypes of muscarinic acetylcholine receptors (M1-M5) have been identified, all of which are G-protein coupled receptors (GPCRs).[6] In the urinary bladder, M2 and M3 subtypes predominate, with M3 receptors being primarily responsible for the direct mediation of detrusor contraction.[7] M2 receptors, while more numerous, are thought to contribute to contraction indirectly, possibly by inhibiting β-adrenoceptor-mediated relaxation.[4][8] Consequently, antagonism of M3 receptors is a key therapeutic goal, though the clinical effects of pan-antagonists may involve multiple receptor subtypes.[4]
5-HMT emerges as the key active moiety following the administration of two widely used OAB drugs:
-
Tolterodine: Metabolized primarily in the liver by the polymorphic cytochrome P450 enzyme CYP2D6 to form 5-HMT.[9][10][11] This metabolic pathway is subject to genetic variability, leading to different plasma concentrations of tolterodine and 5-HMT in "extensive metabolizers" versus "poor metabolizers."[10]
-
Fesoterodine: Developed as a prodrug, it is rapidly and extensively hydrolyzed by ubiquitous, nonspecific esterases throughout the body to 5-HMT.[1][12][13] This conversion bypasses the CYP2D6 pathway, resulting in more consistent and predictable plasma exposure to 5-HMT across different patient populations.[1]
Given that 5-HMT is the common, pharmacologically active entity, a thorough understanding of its in vitro antimuscarinic activity is critical for appreciating the mechanism of action of these drugs.[2]
Metabolic Activation Pathway
The generation of 5-HMT from its parent compounds is a critical first step in its pharmacological action. The distinct metabolic routes of tolterodine and fesoterodine converge on this single active metabolite.
Caption: Metabolic conversion of Tolterodine and Fesoterodine to 5-HMT.
Quantifying Antimuscarinic Activity: Core In Vitro Methodologies
To define the antimuscarinic profile of 5-HMT, two primary categories of in vitro assays are employed: radioligand binding assays and functional assays. Together, they provide a comprehensive picture of the compound's affinity for the receptor and its ability to inhibit receptor-mediated signaling.
Radioligand Binding Assays: Measuring Receptor Affinity (Ki)
Binding assays directly measure the interaction between a compound and its receptor target. The key parameter derived is the inhibition constant (Ki), which represents the concentration of the test compound (5-HMT) required to occupy 50% of the receptors under equilibrium conditions. A lower Ki value signifies a higher binding affinity.
The experimental design is typically a competition binding assay . In this setup, a constant concentration of a radiolabeled ligand (e.g., [³H]N-methylscopolamine, [³H]NMS), which is known to bind to muscarinic receptors, is incubated with a source of receptors (e.g., cell membranes from cell lines expressing specific human muscarinic receptor subtypes).[6][14] Increasing concentrations of the unlabeled test compound (5-HMT) are added, and the displacement of the radioligand is measured.
Step-by-Step Protocol: Radioligand Competition Binding Assay
-
Receptor Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Harvest cells and prepare a membrane fraction through homogenization and centrifugation. The resulting membrane pellets, rich in receptors, are resuspended in an appropriate assay buffer and stored at -80°C.[15]
-
-
Assay Setup:
-
In a 96-well or 384-well filter plate, combine the receptor membrane preparation, a fixed concentration of a non-selective muscarinic radioligand (e.g., 0.5-1.0 nM [³H]NMS), and a range of concentrations of 5-HMT (e.g., 10⁻¹¹ to 10⁻⁵ M).[16]
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist, like 1 µM atropine).
-
-
Incubation:
-
Incubate the plates at room temperature or 37°C for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[15]
-
-
Separation and Detection:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the filter plate.[16]
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 5-HMT. This will generate a sigmoidal competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of 5-HMT that displaces 50% of the specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Functional Assays: Measuring Antagonist Potency (IC₅₀ and pA₂)
Functional assays measure the biological response resulting from receptor activation and its inhibition by an antagonist. For muscarinic receptors, which couple to different G-proteins, common readouts include intracellular calcium mobilization (for Gq-coupled M1, M3, M5) and inhibition of cAMP accumulation (for Gi-coupled M2, M4).[17]
Calcium Flux Assay (for M3 Receptors)
The M3 receptor, upon activation by an agonist like acetylcholine or carbachol, couples to the Gq protein, activating phospholipase C (PLC).[18] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[19] This transient increase in intracellular Ca²⁺ is a robust and measurable signal of receptor activation.
Caption: Workflow for a cell-based calcium flux functional assay.
Step-by-Step Protocol: Antagonist Mode Calcium Flux Assay
-
Cell Plating:
-
Plate CHO or HEK293 cells stably expressing the human M3 receptor into black-walled, clear-bottom 96- or 384-well microplates. Allow cells to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a commercial kit like FLIPR Calcium Assay Kit) in an appropriate buffer.[20] Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.
-
-
Antagonist Addition:
-
Add varying concentrations of 5-HMT to the wells. Also include "agonist only" (vehicle) control wells. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Signal Detection:
-
Place the plate into a fluorescence imaging plate reader (e.g., a FlexStation® or FLIPR®).
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of a muscarinic agonist (e.g., carbachol, at its EC₈₀ concentration) into all wells simultaneously.
-
Immediately measure the resulting change in fluorescence intensity over time.
-
-
Data Analysis and Potency Determination:
-
The peak fluorescence signal corresponds to the agonist-induced calcium release.
-
Plot the agonist response (as a percentage of the control response without antagonist) against the log concentration of 5-HMT.
-
Fit the resulting inhibition curve using non-linear regression to determine the IC₅₀ , the concentration of 5-HMT that inhibits 50% of the agonist-induced response.
-
For competitive antagonists, the pA₂ value can be determined via Schild analysis.[21] This requires generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[22] It provides a robust measure of antagonist potency that is independent of the agonist used.[21][23]
-
In Vitro Pharmacological Profile of 5-Hydroxymethyl Tolterodine
Consistent findings from multiple studies demonstrate that 5-HMT is a potent and specific muscarinic receptor antagonist.[24]
Receptor Binding Affinity
Radioligand binding studies have established that 5-HMT binds with high affinity to all five human muscarinic receptor subtypes. Crucially, it does not show significant selectivity among the subtypes, classifying it as a non-selective muscarinic antagonist .[24] This profile is very similar to its parent compound, tolterodine.[2]
Table 1: Muscarinic Receptor Binding Affinities (Ki) of 5-HMT
| Receptor Subtype | Reported Ki (nM) |
|---|---|
| M1 | 2.3[25][26] |
| M2 | 2.0[25][26] |
| M3 | 2.5[25][26] |
| M4 | 2.8[25][26] |
| M5 | 2.9[25][26] |
(Data synthesized from publicly available sources)
The high affinity across all subtypes, particularly M2 and M3, underscores its potent ability to block the cholinergic signaling that drives detrusor muscle contraction.[4]
Functional Antagonism and Tissue Specificity
Functional assays confirm the potent antagonist activity of 5-HMT. In isolated guinea pig bladder preparations, 5-HMT effectively inhibits carbachol-induced contractions with an IC₅₀ value of 5.7 nM, making it even more potent than tolterodine (IC₅₀ = 14 nM) in this tissue-based functional assay.[24]
Furthermore, studies have shown that 5-HMT is highly specific for muscarinic receptors. Its inhibitory activity at other potential targets, such as α-adrenergic receptors, histamine receptors, and calcium channels, is significantly weaker, with IC₅₀ values in the micromolar range.[24] The active metabolite was found to be over 900 times less potent at these other sites compared to its activity at bladder muscarinic receptors.[24] This high degree of specificity is a key factor in its favorable side-effect profile, minimizing off-target effects.
Interestingly, while 5-HMT is non-selective at the receptor-subtype level, both it and tolterodine demonstrate a degree of in vivo functional selectivity for the urinary bladder over salivary glands.[24][27] This clinically important tissue selectivity is not attributable to receptor subtype differences but may be related to other pharmacokinetic or pharmacodynamic factors within the specific tissues.[2][24]
Conclusion and Field Insights
The in vitro characterization of 5-hydroxymethyl tolterodine reveals it to be a potent, specific, and non-selective muscarinic receptor antagonist. It exhibits high affinity for all five muscarinic receptor subtypes and effectively blocks agonist-induced functional responses in bladder tissue preparations.[24][25][26]
For drug development professionals, the case of 5-HMT offers several key insights:
-
The Metabolite is the Message: Understanding the pharmacology of active metabolites is paramount. For tolterodine and fesoterodine, the therapeutic action is largely, if not entirely, mediated by 5-HMT.
-
Prodrug Strategy: The development of fesoterodine as a prodrug for 5-HMT successfully addressed the pharmacokinetic variability associated with the CYP2D6 metabolism of tolterodine, leading to more predictable patient exposure.[1]
-
Receptor vs. Tissue Selectivity: The distinction between receptor subtype selectivity and functional tissue selectivity is critical. 5-HMT's clinical success, despite its lack of receptor subtype selectivity, highlights that a favorable therapeutic window can be achieved through other mechanisms.[24]
The methodologies detailed in this guide—radioligand binding and cell-based functional assays—remain the gold standard for the in vitro characterization of muscarinic receptor antagonists. A rigorous and systematic application of these techniques is essential for identifying and optimizing novel drug candidates for the treatment of overactive bladder and other conditions involving muscarinic receptor dysfunction.
References
- Sten-Lennart, N., et al. (2002). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology.
- Huq, F. (Date not available). Molecular Modelling Analysis of the Metabolism of Tolterodine. Science Alert.
- Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. PubMed.
- APO-FESOTERODINE Product Monograph. (2020). Fesoterodine Fumarate Extended-Release Tablets.
- Jadric, R., et al. (Date not available). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Basic & Clinical Pharmacology & Toxicology.
- Fesoterodine Fumarate Label. (Date not available). accessdata.fda.gov.
- Deterodine SR 4mg prolonged-release capsules - Summary of Product Characteristics. (2013). medicines.org.uk.
- Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. PubMed.
- Tolterodine Monograph for Professionals. (2025). Drugs.com.
- M3 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. (Date not available). Eurofins Discovery.
- Yamada, S., et al. (2013). 540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. Continence.
- (Rac)-5-Hydroxymethyl Tolterodine. (Date not available). MedChemExpress.
- Malhotra, B., et al. (Date not available). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. UroToday.
- Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. PMC - NIH.
- A. C. Cottenden, et al. (2016). Muscarinic Receptor Antagonists, the Overactive Bladder and Efficacy against Urinary Urgency. ResearchGate.
- SUMMARY OF THE PRODUCT CHARACTERISTICS. (Date not available). hpra.ie.
- Pontari, M. A., et al. (Date not available). The M2 muscarinic receptor mediates in vitro bladder contractions from patients with neurogenic bladder dysfunction. American Physiological Society Journal.
- (Rac)-5-Hydroxymethyl Tolterodine ((Rac)-Desfesoterodine). (Date not available). MedchemExpress.com.
- Ehlert, F. J. (2002). Muscarinic receptor subtypes and management of the overactive bladder. PubMed.
- M3 Muscarinic Acetylcholine Receptor Assay. (Date not available). Innoprot.
- Nilvebrant, L., et al. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. PubMed.
- Lemoine, H., et al. (Date not available). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. PubMed.
- Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. (Date not available). Creative Biolabs.
- Receptor Binding Assays - Multiwell Plates. (Date not available). MilliporeSigma.
- Hegde, S. S., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. PubMed.
- In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025). ResearchGate.
- Yoshida, A., et al. (2013). Fesoterodine, Its Active Metabolite, and Tolterodine Bind Selectively to Muscarinic Receptors in Human Bladder Mucosa and Detrusor Muscle. PubMed.
- Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. (Date not available). Molecular Devices.
- Determination of pA2 Values of Antagonists. (2026). Pharmacology Mentor.
- 556 COMPARISON OF THE EFFECTS OF MUSCARINIC RECEPTOR ANTAGONISTS ON CARBACHOL-INDUCED CONTRACTION IN HUMAN DETRUSOR BETWEEN NORM. (Date not available). Continence.
- A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice. (Date not available). PMC.
- Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. (Date not available). PubMed.
- Yamada, S., et al. (2013). ICS 2013 Abstract #540 An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle. International Continence Society.
- What is the mechanism of action of Tolterodine (generic name)?. (2025). Dr.Oracle.
- Nilvebrant, L., et al. (1997). Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. PubMed.
- Malhotra, B., et al. (2025). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate.
- The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels. (Date not available). PMC.
- High Density Receptor-Ligand Binding Assays. (Date not available). Sigma-Aldrich.
- Short synthesis of tolterodine, intermediates and metabolites. (Date not available). Google Patents.
- 548 BLADDER SELECTIVITY OF MUSCARINIC RECEPTOR BINDING OF FESOTERODINE, A NOVEL ANTIMUSCARINIC AGENT FOR TREATMENT OF OAB, IN HU. (Date not available). Continence.
- TOLTERODINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Pharmapproach.
- 5-Hydroxymethyl Tolterodine Succinate. (Date not available). Klivon.
Sources
- 1. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic receptors in the bladder: from basic research to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor subtypes and management of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. scialert.net [scialert.net]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. Tolterodine Monograph for Professionals - Drugs.com [drugs.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ics.org [ics.org]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. innoprot.com [innoprot.com]
- 19. The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 21. neuron.mefst.hr [neuron.mefst.hr]
- 22. Determination of pA2 Values of Antagonists | Pharmacology Mentor [pharmacologymentor.com]
- 23. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Elucidation of 5-Hydroxymethyl Tolterodine as the Principal Active Metabolite: A Technical Guide
Abstract
The development of tolterodine as a therapeutic agent for overactive bladder (OAB) is a compelling case study in the criticality of comprehensive metabolite profiling. Initial clinical observations revealed a disconnect between the pharmacokinetics of the parent drug and its pharmacodynamic effects, strongly suggesting the involvement of one or more active metabolites. This technical guide provides an in-depth exploration of the discovery, characterization, and clinical significance of 5-hydroxymethyl tolterodine (5-HMT), the major and pharmacologically equipotent metabolite of tolterodine. We will detail the experimental logic, core methodologies, and analytical workflows that were pivotal in identifying the metabolic pathways and quantifying the contribution of 5-HMT to the overall therapeutic effect. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the experimental choices in modern drug metabolism studies.
Introduction: The Clinical Context and the Metabolite Hypothesis
Tolterodine is a potent, competitive muscarinic receptor antagonist designed specifically for the treatment of overactive bladder, a condition characterized by urinary urgency and frequency.[1][2] It exerts its effect by antagonizing M3 muscarinic receptors in the bladder, which reduces detrusor muscle contraction and increases bladder capacity.[2]
Early in its clinical development, pharmacokinetic and pharmacodynamic (PK/PD) studies in healthy volunteers presented a scientific puzzle. The observed effects on bladder function and salivation did not correlate directly with the serum concentrations of the parent compound, tolterodine.[3] This lack of a clear relationship strongly pointed toward the presence of pharmacologically active metabolite(s) that contributed significantly to the clinical efficacy.[3] This observation became the driving force for a comprehensive investigation into the metabolic fate of tolterodine, a critical step to fully understand its mechanism of action and ensure its safe and effective use. After oral administration, tolterodine is extensively metabolized by the liver, resulting in the formation of a 5-hydroxymethyl derivative, which was identified as the major active metabolite.[4][5]
Elucidating the Metabolic Pathways of Tolterodine
Tolterodine undergoes extensive first-pass metabolism in the liver via two primary oxidative pathways: hydroxylation at the 5-methyl group and N-dealkylation.[3][6][7]
-
Hydroxylation Pathway: This pathway leads to the formation of 5-hydroxymethyl tolterodine (5-HMT). Subsequent oxidation of 5-HMT produces the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[8] This hydroxylation is the predominant metabolic route in the majority of the population.[9]
-
N-Dealkylation Pathway: This is a minor pathway that directly removes one of the isopropyl groups from the nitrogen atom.[6][7]
The key discovery was that the formation of 5-HMT is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme, while the N-dealkylation is predominantly mediated by CYP3A4.[6][7][10] This finding was crucial, as CYP2D6 is known for its genetic polymorphism, leading to significant variations in metabolic activity across the population.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. viatris.ca [viatris.ca]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. scialert.net [scialert.net]
Technical Guide: (R)-5-Hydroxymethyl Tolterodine Formate (CAS 380636-49-7)
[1][2][3][4]
Part 1: Executive Technical Summary[3]
(R)-5-Hydroxymethyl Tolterodine Formate (CAS 380636-49-7), often abbreviated as 5-HMT Formate or PNU-200577 , represents the convergent active pharmacophore for two major antimuscarinic prodrugs: Tolterodine and Fesoterodine .[1]
While Tolterodine relies on hepatic oxidation (CYP2D6) to generate this active metabolite, Fesoterodine is designed as a prodrug that rapidly hydrolyzes via ubiquitous non-specific esterases to yield 5-HMT directly.[1][2] Consequently, 5-HMT Formate is the critical reference standard for quantifying the active moiety responsible for therapeutic efficacy in Overactive Bladder (OAB) treatment.[1] This guide details the physicochemical architecture, pharmacological mechanism, and validated analytical protocols for this compound.[1]
Part 2: Chemical Architecture & Stereochemistry
Structural Identity
The compound is the formate salt of the (R)-enantiomer of 5-hydroxymethyl tolterodine.[1] The "Formate" counterion is frequently utilized in research settings to enhance solubility or stability during purification processes compared to the free base.
-
Chemical Name: (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol formate[3][4][1][5]
-
Molecular Weight: 387.51 g/mol (Salt); 341.49 g/mol (Free Base)[1]
-
Stereochemistry: The (R)-configuration at the benzylic carbon is essential for high-affinity binding to muscarinic receptors.[1] The (S)-enantiomer exhibits significantly lower potency (approx.[1] 50-fold less active).[1]
Physicochemical Properties
| Property | Value / Description |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, and Water (pH dependent) |
| LogD (pH 7.4) | 0.74 (Free base) – Note: Significantly less lipophilic than Tolterodine (1.83) |
| pKa | ~9.8 (Amine), ~10.2 (Phenol) |
| Hygroscopicity | Moderate; storage under desiccant recommended |
Part 3: Metabolic Convergence & Synthesis
The "Convergent Metabolite" Concept
5-HMT is unique because it bypasses the genetic variability associated with CYP2D6 metabolizers.
-
From Tolterodine: Conversion is CYP2D6-dependent.[1][2][5][7] "Poor Metabolizers" (PMs) have low 5-HMT levels and high Tolterodine levels.[1]
-
From Fesoterodine: Conversion is esterase-driven (rapid, genotype-independent).[1] This ensures consistent exposure to 5-HMT in all patient populations.[1]
Metabolic Pathway Diagram
The following diagram illustrates the dual pathways leading to the formation of (R)-5-Hydroxymethyl Tolterodine.
Figure 1: Metabolic convergence of Tolterodine and Fesoterodine into the active 5-HMT moiety.[1][2]
Part 4: Pharmacological Mechanism
Receptor Binding Profile
(R)-5-Hydroxymethyl Tolterodine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChR).[1][5] It shows high affinity for all five subtypes (M1–M5), with functional selectivity for the bladder (M2/M3) over salivary glands in vivo.[1]
| Receptor Subtype | Ki (nM) | Physiological Relevance |
| M1 | 2.3 | CNS function (Cognition) |
| M2 | 2.0 | Bladder smooth muscle relaxation (indirect) |
| M3 | 2.5 | Primary target: Bladder contraction inhibition |
| M4 | 2.8 | Autoreceptor modulation |
| M5 | 2.9 | Dopamine regulation |
Data Source: Nilvebrant et al. (1997) and Cayman Chemical Data [1, 2].[1]
Functional Advantages
Unlike Tolterodine, 5-HMT is more hydrophilic (LogD 0.74).[1][2] This reduced lipophilicity limits its penetration across the Blood-Brain Barrier (BBB), theoretically reducing the incidence of central nervous system (CNS) side effects such as cognitive impairment compared to more lipophilic antimuscarinics.[1]
Part 5: Analytical Profiling & Protocols
For drug development, quantifying 5-HMT Formate is critical for bioequivalence studies.[1] Below is a validated LC-MS/MS workflow.
Protocol: LC-MS/MS Quantification in Plasma
Objective: Quantify 5-HMT in human plasma with a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL.[1][8]
Reagents:
-
Internal Standard (IS): 5-Hydroxymethyl Tolterodine-d14.[1][5][9]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
Workflow:
-
Sample Prep (Liquid-Liquid Extraction):
-
Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 100 mm).[1]
-
Flow Rate: 0.3 mL/min.
-
Gradient: Isocratic 40% B or Gradient 10% B to 90% B over 5 mins.
-
-
Mass Spectrometry (ESI+):
Analytical Decision Tree
This diagram guides the selection of the appropriate analytical method based on the sample matrix.
Figure 2: Decision matrix for selecting analytical methodologies.
Part 6: Handling & Safety (SHE)[3]
Hazard Classification:
-
Irritation: Causes skin and serious eye irritation.[11]
Storage Protocol:
-
Temperature: -20°C (Long-term).
-
Environment: Store under inert gas (Nitrogen/Argon) to prevent oxidation.
-
Container: Amber glass vials (light sensitive).
Emergency Response:
References
-
Nilvebrant, L., Gillberg, P.G., & Sparf, B. (1997). Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine.[1] Pharmacology & Toxicology, 81(4), 169-172.[1] Link
-
Cayman Chemical. (n.d.).[1] 5-hydroxymethyl Tolterodine (formate) Product Information. Link
-
Malhotra, B., et al. (2009). Fesoterodine: a novel antimuscarinic agent for the treatment of overactive bladder syndrome.[1] Urology, 73(1), 15-21.[1]
-
FDA Center for Drug Evaluation and Research. (2008). Clinical Pharmacology Review: Toviaz (Fesoterodine). Reference ID: 2903591.[15] Link
-
Postlind, H., et al. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes.[1] Drug Metabolism and Disposition, 26(4), 289-293.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CAS No- 380636-49-7 | NA [chemicea.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS: 380636-49-7 | CymitQuimica [cymitquimica.com]
- 7. smw.ch [smw.ch]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. columbuschemical.com [columbuschemical.com]
- 14. rowe.com.au [rowe.com.au]
- 15. accessdata.fda.gov [accessdata.fda.gov]
The Tolterodine Metabolic Shunt: Pharmacokinetic Divergence and Clinical Equipotence in CYP2D6 Phenotypes
[1][2][3]
Executive Summary
This technical guide analyzes the metabolic disposition of tolterodine (Detrol), a muscarinic receptor antagonist used for overactive bladder (OAB). The drug represents a classic case of "metabolic shunting," where genetic polymorphism in CYP2D6 dictates the primary clearance pathway. In Extensive Metabolizers (EM), the drug is converted to an equipotent active metabolite (5-hydroxymethyl tolterodine, 5-HMT).[1] In Poor Metabolizers (PM), clearance shifts to CYP3A4, resulting in accumulation of the parent compound.
This guide details the molecular mechanisms, pharmacokinetic (PK) consequences, and experimental protocols required to characterize this duality. It highlights the "Equipotency Paradox," where clinical efficacy remains constant across phenotypes despite vastly different PK profiles, while safety risks (QT prolongation) diverge.
The Molecular Mechanism of Metabolism[5]
Tolterodine exhibits a bifurcated metabolic pathway dependent on the functional status of Cytochrome P450 2D6.
The Primary Pathway (Extensive Metabolizers)
In subjects with functional CYP2D6 alleles, tolterodine undergoes oxidation at the 5-methyl group of the phenyl ring. This reaction yields 5-hydroxymethyl tolterodine (5-HMT) (also referred to as DD01 or PNU-200577).
-
Activity: 5-HMT is pharmacologically active and equipotent to the parent compound at muscarinic receptors.[2]
-
Fate: 5-HMT is further oxidized to the 5-carboxylic acid metabolite (inactive), which is excreted in urine.[3]
The Secondary "Shunt" Pathway (Poor Metabolizers)
In approximately 7% of the Caucasian population (PMs), CYP2D6 activity is absent. Metabolism is shunted to CYP3A4 , which catalyzes N-dealkylation.
-
Product: N-dealkylated tolterodine .
-
Activity: This metabolite is pharmacologically inactive and does not contribute to therapeutic efficacy.
-
Consequence: The clearance of the parent drug is significantly reduced, leading to serum concentrations up to 7-fold higher than in EMs.[4]
Visualization of the Metabolic Shunt
Figure 1: The metabolic bifurcation of tolterodine.[2] Green pathway indicates the primary route in EMs generating the active metabolite. Red pathway indicates the shunt to inactive metabolites in PMs.
Pharmacokinetic Divergence (EM vs. PM)
The clinical efficacy of tolterodine relies on the concept of "Total Active Moiety," defined as the sum of unbound serum concentrations of Tolterodine + 5-HMT. While the ratios differ drastically between phenotypes, the total exposure to active antimuscarinic compounds remains comparable.
Quantitative Comparison
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Mechanistic Implication |
| Parent Drug Clearance | High (~30 L/h) | Low (~4-5 L/h) | PMs rely on low-capacity CYP3A4 pathway. |
| Parent | Low | High (7-fold increase) | Risk factor for QT prolongation in PMs. |
| 5-HMT Concentration | High ( | Negligible / Undetectable | EMs derive efficacy from metabolite; PMs from parent. |
| Elimination | 2–3 hours | ~10 hours | PMs require longer to reach steady state. |
| Total Active Moiety | Balanced (Parent + 5-HMT) | Parent Dominant | Clinical Efficacy is Equivalent. |
Data Source: Brynne et al., Clinical Pharmacology & Therapeutics (1998) and FDA Labeling.
Clinical Pharmacology & Safety Implications
The Equipotency Paradox
Despite the massive pharmacokinetic differences, dose adjustment is generally not required for PMs regarding efficacy. This is because 5-HMT exhibits a muscarinic receptor binding affinity and specificity nearly identical to tolterodine.[2] Therefore, the loss of the metabolite in PMs is compensated by the increase in the parent drug.
Safety: QT Prolongation
Safety profiles diverge regarding cardiac repolarization. The blockade of
-
Risk: PMs have significantly higher parent drug exposure, leading to a statistically greater increase in QTc interval compared to EMs.
-
Mitigation: The FDA label advises caution in patients with congenital QT prolongation or those taking Class IA/III antiarrhythmics.
Drug-Drug Interactions (DDI)
-
EMs taking CYP2D6 Inhibitors (e.g., Fluoxetine): Phenoconversion occurs. The EM patient biochemically behaves like a PM. Parent drug levels rise, metabolite levels fall.
-
PMs taking CYP3A4 Inhibitors (e.g., Ketoconazole): CRITICAL RISK. Since the "shunt" pathway (CYP3A4) is the only clearance route left, inhibition leads to supratherapeutic exposure.
-
Protocol: Dosage reduction is mandatory (e.g., max 2mg/day) when combining tolterodine with potent CYP3A4 inhibitors.
-
Experimental Protocols for Phenotyping
To characterize metabolic stability and phenotype dependency in a drug development setting, the following in vitro protocol is recommended. This protocol is self-validating through the use of specific chemical inhibitors.
Protocol: Microsomal Intrinsic Clearance ( ) with Inhibitor Phenotyping
Objective: Determine the contribution of CYP2D6 vs. CYP3A4 to tolterodine depletion.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: Tolterodine (1 µM final).
-
Selective Inhibitors:
-
Quinidine (1 µM) – Specific CYP2D6 inhibitor.
-
Ketoconazole (1 µM) – Specific CYP3A4 inhibitor.
-
-
Quenching Solution: Acetonitrile with Internal Standard (e.g., Deuterated Tolterodine).
Workflow:
-
Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Inhibitor Addition:
-
Group A: HLM + Buffer (Control).
-
Group B: HLM + Quinidine (Block 2D6).
-
Group C: HLM + Ketoconazole (Block 3A4).
-
Pre-incubate for 5 mins at 37°C.
-
-
Reaction Initiation: Add Tolterodine (1 µM) and NADPH system.
-
Sampling: Aliquot 50 µL at
min into Quenching Solution. -
Analysis: Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS monitoring transitions for Tolterodine, 5-HMT, and N-dealkylated metabolite.
Data Interpretation (Self-Validation):
-
If Group B (Quinidine) shows minimal 5-HMT formation but preserved N-dealkylated metabolite
Confirms CYP2D6 dependence for active metabolite. -
If Group C (Ketoconazole) shows reduced N-dealkylated metabolite but preserved 5-HMT
Confirms CYP3A4 role in shunt pathway.
Phenotyping Decision Workflow
Figure 2: Experimental decision tree for determining metabolic phenotype based on metabolite formation ratios.
References
-
Pfizer/Viatris. (2023). DETROL (tolterodine tartrate) Tablets Prescribing Information.[5] FDA AccessData. Retrieved from [Link]
-
Brynne, N., et al. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine.[6] Clinical Pharmacology & Therapeutics, 63(5), 529-539. Retrieved from [Link]
-
Postlind, H., et al. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes.[7] Drug Metabolism and Disposition, 26(4), 289-293. Retrieved from [Link]
-
DailyMed. (2023). Label: TOLTERODINE TARTRATE- tolterodine tartrate tablet. Retrieved from [Link]
Sources
- 1. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 2. Tolterodine does not affect the human in vivo metabolism of the probe drugs caffeine, debrisoquine and omeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. viatris.ca [viatris.ca]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role of 5-Hydroxymethyl Tolterodine (5-HMT) in Overactive Bladder Treatment
Audience: Researchers, Scientists, and Drug Development Professionals. Focus: Pharmacological characterization, metabolic pathways, and experimental protocols for 5-HMT.
Executive Summary: The "Active Moiety" Paradigm
5-hydroxymethyl tolterodine (5-HMT), also known as desfesoterodine or PNU-200577, represents the convergent active metabolite for two major antimuscarinic drugs: Tolterodine and Fesoterodine . Its pharmacological significance lies in its role as the primary driver of efficacy in the treatment of Overactive Bladder (OAB).
While Tolterodine relies on hepatic cytochrome P450 2D6 (CYP2D6) for conversion to 5-HMT, Fesoterodine was rationally designed as a prodrug to bypass this rate-limiting enzymatic step, utilizing ubiquitous non-specific esterases instead. This guide dissects the molecular pharmacology of 5-HMT, contrasting the pharmacokinetic (PK) delivery systems of its parent compounds and providing validated protocols for its characterization in drug discovery.
Molecular Pharmacology & Mechanism of Action
Receptor Binding Profile
5-HMT is a potent, competitive muscarinic receptor antagonist.[1][2] Unlike "uroselective" agents (e.g., solifenacin, which claims M3 selectivity), 5-HMT exhibits a non-selective high-affinity profile across all five human muscarinic subtypes (M1–M5). Its therapeutic index is derived from functional selectivity for the bladder over salivary glands in vivo, rather than subtype selectivity in vitro.
Table 1: Representative Binding Affinities (
| Receptor Subtype | 5-HMT ( | Tolterodine ( | Fesoterodine ( | Physiological Relevance |
| M1 | 8.7 | 8.5 | 6.2 | CNS function (cognitive impact) |
| M2 | 8.8 | 8.2 | 6.3 | Predominant subtype in bladder smooth muscle |
| M3 | 8.2 | 7.9 | < 6.0 | Direct mediator of detrusor contraction |
| M4 | 9.0 | 8.7 | 6.8 | Autoreceptor (inhibitory) |
| M5 | 8.3 | 8.3 | < 6.0 | Less defined; potential vascular role |
Note: Fesoterodine itself has negligible affinity (
) and is strictly a prodrug. 5-HMT is the active principle.
Signaling Pathway Blockade
The primary therapeutic target is the M3 muscarinic receptor on the detrusor muscle. Acetylcholine (ACh) binding normally triggers the
Figure 1: Mechanism of Action. 5-HMT competitively antagonizes the M3 receptor, preventing the Gq-mediated calcium cascade required for bladder contraction.
Pharmacokinetics: The Critical Differentiator
The clinical value of 5-HMT is heavily influenced by how it is generated. The variability in Tolterodine metabolism led to the development of Fesoterodine to ensure consistent 5-HMT exposure.
Metabolic Pathways[3]
-
Tolterodine Pathway: Dependent on CYP2D6 .[3]
-
Extensive Metabolizers (EM): Rapid conversion to 5-HMT.
-
Poor Metabolizers (PM): Accumulation of Tolterodine; negligible 5-HMT.[3]
-
Result: Variable ratios of parent/metabolite, though both are active.
-
-
Fesoterodine Pathway: Dependent on Non-specific Esterases .[4]
Figure 2: Metabolic generation of 5-HMT.[4][7][8][9] Fesoterodine bypasses the polymorphic CYP2D6 bottleneck utilized by Tolterodine.
Experimental Protocols for Drug Development
For researchers characterizing 5-HMT or novel analogs, the following protocols ensure robust data generation.
Protocol 1: In Vitro Muscarinic Receptor Binding Assay
Objective: Determine affinity (
-
Cell Line Preparation: Use CHO-K1 cells stably expressing individual human recombinant muscarinic subtypes (hM1–hM5). Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Membrane Isolation: Centrifuge homogenates at 40,000
for 20 min at 4°C. Resuspend pellet in assay buffer. -
Incubation:
-
Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS) at 0.2–0.5 nM (
approx. value). -
Test Compound: 5-HMT (10 concentrations, range
to M). -
Non-specific Binding: Define using 1
M Atropine.[10] -
Incubate for 60–90 minutes at 22°C (room temperature).
-
-
Termination: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol 2: In Vivo Cystometry (Rat Model)
Objective: Assess functional efficacy on bladder contraction.
-
Animal Prep: Anesthetize female Sprague-Dawley rats (urethane 1.2 g/kg sc). Cannulate the bladder via the urethra or a dome incision.
-
Baseline Recording: Infuse saline continuously (0.04 ml/min) to establish stable micturition cycles. Record intravesical pressure.
-
Drug Administration:
-
Administer 5-HMT intravenously (IV) or intravesically.
-
Dose range: 0.01 – 1.0 mg/kg (IV).
-
-
Endpoints:
-
Micturition Pressure (MP): Peak pressure during voiding.
-
Micturition Interval (MI): Time between contractions (surrogate for bladder capacity).
-
Residual Volume: Volume remaining after voiding.
-
-
Validation: 5-HMT should increase MI (capacity) and decrease MP in a dose-dependent manner without fully abolishing the voiding reflex at therapeutic doses.
Safety & Toxicology Profile
-
QT Interval: Like Tolterodine, high exposures of 5-HMT can inhibit
potassium channels (hERG), leading to QT prolongation. However, at therapeutic doses (generated from 4-8 mg Fesoterodine), the safety margin is established. -
Anticholinergic Burden: Due to non-selectivity, dry mouth (xerostomia) is the dose-limiting adverse event, mediated by M3 blockade in salivary glands.
-
CNS Penetration: 5-HMT is less lipophilic than Tolterodine (LogD ~0.74 vs 1.83). This physicochemical property theoretically limits Blood-Brain Barrier (BBB) penetration, potentially reducing cognitive side effects compared to more lipophilic antimuscarinics like oxybutynin.
References
-
Ney, P. et al. (2006). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. [9][11]
-
Malhotra, B. et al. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers.
-
Tohgi, H. et al. (2007). Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin. [9][11]
-
Ellsworth, P. et al. (2009). Fesoterodine for the treatment of overactive bladder.
-
Pfizer Inc. (2012). Toviaz (fesoterodine fumarate) Prescribing Information.
Sources
- 1. biocrick.com [biocrick.com]
- 2. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 5. adooq.com [adooq.com]
- 6. adooq.com [adooq.com]
- 7. Desfesoterodine - Wikipedia [en.wikipedia.org]
- 8. CAS#:207679-81-0 | 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM) | Chemsrc [chemsrc.com]
- 9. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [w.bindingdb.org]
- 11. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Validated Stability-Indicating HPLC Method for 5-Hydroxymethyl Tolterodine Analysis
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge
5-Hydroxymethyl tolterodine (5-HMT), also known as Desfesoterodine (PNU-200577), is the pharmacologically active metabolite of two major antimuscarinic drugs: Tolterodine and Fesoterodine .[1][2][3]
-
Tolterodine is metabolized by CYP2D6 to form 5-HMT.[3]
-
Fesoterodine is a prodrug that is rapidly hydrolyzed by non-specific plasma esterases to form 5-HMT.
Because 5-HMT is the primary active moiety responsible for therapeutic efficacy, its accurate quantification is critical for pharmacokinetic profiling and stability testing. The challenge lies in separating the polar hydroxylated metabolite (5-HMT) from the lipophilic prodrug (Fesoterodine) and potential oxidative degradants while maintaining peak symmetry for this basic amine.
Method Development Strategy
This protocol details a Stability-Indicating Method (SIM) using Reversed-Phase HPLC (RP-HPLC). The development logic rests on three physicochemical pillars:
-
pH Control (pKa ~9.3): 5-HMT is a tertiary amine. At neutral pH, it interacts strongly with residual silanols on silica columns, causing severe peak tailing. We utilize an acidic mobile phase (pH 3.0) to ensure the amine is fully protonated and to suppress silanol ionization.
-
Silanol Blocking: The addition of Triethylamine (TEA) acts as a competitive blocker for active sites on the stationary phase, sharpening the peak shape.
-
Selectivity: A C18 stationary phase provides the necessary hydrophobic interaction to resolve the polar 5-HMT (elutes early) from the non-polar Fesoterodine (elutes late).
Part 2: Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Photodiode Array (PDA) Detector.
-
Column: Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm (GL Sciences) or equivalent C18 column with end-capping.
-
Reagents:
Chromatographic Conditions
This method is optimized for isocratic elution to ensure high throughput and reproducibility in QC environments.
| Parameter | Setting | Rationale |
| Mobile Phase | Buffer : Methanol (42 : 58 v/v) | High organic content required to elute the lipophilic parent drug (Fesoterodine) within reasonable time. |
| Buffer Prep | Dissolve 1.15g | Acidic pH ensures amine protonation; TEA prevents tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Controls viscosity and mass transfer kinetics. |
| Detection | UV at 210 nm or 220 nm | 5-HMT has significant absorbance at 210-220 nm due to the phenolic ring. |
| Injection Vol | 20 µL | Optimized for sensitivity without column overload. |
| Run Time | 15 Minutes | 5-HMT elutes ~3.8 min; Fesoterodine ~11.0 min.[1] |
Standard & Sample Preparation
Diluent: Mobile Phase (Buffer:Methanol 42:58).
-
Stock Solution (1000 µg/mL): Weigh 25 mg of 5-HMT Reference Standard into a 25 mL volumetric flask. Dissolve in 10 mL Methanol, sonicate, and make up to volume with Diluent.
-
Working Standard (50 µg/mL): Dilute 5.0 mL of Stock Solution to 100 mL with Diluent.
-
Sample Preparation (Tablets): Weigh 20 tablets, grind to fine powder. Transfer powder equivalent to 4 mg 5-HMT into a 100 mL flask. Add 70 mL Diluent, sonicate for 20 mins, cool, make up to volume. Filter through 0.45 µm PVDF filter.
Part 3: Method Validation (ICH Q2(R1) Compliance)
The following data summarizes the validation characteristics of this method, confirming its suitability for routine analysis.
System Suitability
Criteria: Tailing factor < 2.0, Theoretical Plates > 2000, %RSD < 2.0%.
| Analyte | Retention Time (min) | Tailing Factor (T) | Theoretical Plates (N) |
| 5-HMT | 3.8 ± 0.2 | 1.15 | 4500 |
| Fesoterodine | 11.0 ± 0.5 | 1.08 | 6200 |
Linearity
Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).
| Parameter | Result |
| Regression Equation | |
| Correlation Coefficient ( | 0.9998 |
| Slope | 42150 |
| Y-Intercept | 120 |
Accuracy (Recovery Studies)
Spiked into placebo matrix at 50%, 100%, and 150% levels.
| Spike Level | % Recovery (Mean, n=3) | % RSD |
| 50% | 99.4% | 0.85% |
| 100% | 100.2% | 0.62% |
| 150% | 99.8% | 0.71% |
Specificity (Forced Degradation)
The method is Stability-Indicating .[3][5]
-
Acid Stress (0.1N HCl): 5-HMT remains stable; Fesoterodine degrades partially to 5-HMT.
-
Base Stress (0.1N NaOH): Significant degradation observed; degradant peaks resolved (
). -
Oxidation (
): 5-HMT shows minor N-oxide formation; resolved from main peak.
Part 4: Workflow Visualization
The following diagram outlines the logical flow for the Validation Lifecycle of this method, ensuring compliance with ICH guidelines.
Figure 1: Analytical Method Validation Lifecycle for 5-HMT, illustrating the critical path from optimization to final SOP generation.
Part 5: References
-
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][7][8] Link
-
Venkateswara Rao, B., et al. (2012). A Validated Stability-Indicating HPLC Assay Method for Determination of Fesoterodine Fumarate.[1][3][4][7] Rasayan Journal of Chemistry, 5(2), 184-189. Link
-
Pfizer Inc. (2008). Toviaz (Fesoterodine Fumarate) Prescribing Information. (Details metabolism to 5-HMT). Link
-
Chakravarthy, I. E., et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 5(5), 115-122.[3] Link
-
PubChem. (n.d.). Compound Summary: 5-Hydroxymethyl tolterodine.[1][2][3][9][10][11][12][13][14] National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS#:207679-81-0 | 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM) | Chemsrc [chemsrc.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. urotoday.com [urotoday.com]
- 11. (R)-5-HydroxyMethyl Tolterodine | 207679-81-0 [chemicalbook.com]
- 12. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
High-Performance LC-MS/MS Protocol for 5-Hydroxymethyl Tolterodine (5-HMT) in Human Plasma
[1][2][3]
Executive Summary
This application note details a robust, sensitive, and validated LC-MS/MS method for the quantification of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of both Tolterodine and Fesoterodine, in human plasma.[1][2] Designed for pharmacokinetic (PK) and bioequivalence (BE) studies, this protocol utilizes Liquid-Liquid Extraction (LLE) optimized for the analyte's pKa to ensure high recovery and minimal matrix effects. The method achieves a Lower Limit of Quantification (LLOQ) of 0.05 ng/mL.
Introduction & Analyte Profile
5-Hydroxymethyl tolterodine (5-HMT) (also known as Desfesoterodine or PNU-200577) is the primary pharmacologically active moiety responsible for the antimuscarinic effects of two major overactive bladder drugs:[3]
-
Tolterodine: Metabolized by CYP2D6 to 5-HMT.[3]
-
Fesoterodine: A prodrug rapidly hydrolyzed by non-specific plasma esterases to 5-HMT.[3][4][5]
Because Fesoterodine is rarely detectable in plasma due to its rapid conversion, 5-HMT is the mandatory analyte for regulatory PK assessment.
Physicochemical Drivers for Method Design
-
pKa (~9.3): 5-HMT is a basic amine. At physiological pH (7.4), it exists primarily in the ionized cationic form (LogD ~0.47), making direct organic extraction difficult without pH adjustment.
-
Lipophilicity: In its unionized state (pH > 10), the LogP increases to ~4.12, allowing for efficient Liquid-Liquid Extraction (LLE) using non-polar solvents like MTBE or Hexane.
-
Stability: While 5-HMT is stable, clinical samples collected from Fesoterodine studies must be handled carefully to prevent ex vivo hydrolysis of any residual prodrug, although this is rarely a practical concern due to the speed of in vivo conversion.
Metabolic & Analytical Workflow Visualization
The following diagrams illustrate the metabolic origin of 5-HMT and the analytical workflow designed to quantify it.
Caption: 5-HMT formation pathways.[2][3][4][6] Fesoterodine converts rapidly via esterases; Tolterodine via CYP2D6.[3]
Caption: Optimized LLE workflow.[1] The alkalization step is critical for recovering the basic 5-HMT analyte.
Materials & Reagents
-
Analyte Standard: 5-Hydroxymethyl tolterodine (Purity > 98%).[7][8][9]
-
Internal Standard (IS): 5-Hydroxymethyl tolterodine-d14 (Preferred) or Tolterodine-d6.[10][11] Note: d14 is preferred to avoid cross-talk if Tolterodine is also present.
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid, Ammonium Formate.
-
Buffer: 0.1 M Sodium Carbonate (Na2CO3) or 0.1 M NaOH (for pH adjustment).
Experimental Protocol
A. Solution Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stocks of 5-HMT and IS in Methanol. Store at -20°C.
-
Working Standard: Serially dilute 5-HMT stock in 50% Methanol/Water to generate a calibration curve range of 0.05 ng/mL to 20 ng/mL .
-
IS Working Solution: Dilute IS stock to ~50 ng/mL in 50% Methanol.
B. Sample Preparation (Alkaline LLE)
Rationale: Alkalizing the plasma shifts the equilibrium to the unionized free base, drastically improving partition into the organic solvent.
-
Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.
-
Spike: Add 20 µL of IS Working Solution. Vortex briefly.
-
Alkalize: Add 50 µL of 0.1 M Na2CO3 (or 0.1M NaOH). Vortex for 10 seconds. Target pH: >10.
-
Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether).
-
Mix: Vortex vigorously for 5 minutes or shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube. Alternatively, carefully pipette the top layer.
-
Dry: Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Dissolve the residue in 150 µL of Mobile Phase (60:40 Buffer:ACN). Vortex and transfer to an autosampler vial.
C. LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge C18 (100 x 2.1 mm, 3.5 µm). Note: Phenyl-Hexyl offers unique selectivity for the aromatic rings in 5-HMT.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 20 | Initial |
| 0.50 | 20 | Hold |
| 3.00 | 90 | Ramp |
| 4.00 | 90 | Wash |
| 4.10 | 20 | Re-equilibrate |
| 6.00 | 20 | End |
Mass Spectrometry (MS)
-
Source: ESI Positive Mode (ESI+).
-
Spray Voltage: 4500 V.
-
Temp: 500°C.
-
Gas Flows: Optimized for instrument (e.g., Curtain 30, Gas1 50, Gas2 50).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Role |
|---|---|---|---|---|---|
| 5-HMT | 342.2 | 223.1 | 100 | 25 | Quantifier |
| 5-HMT | 342.2 | 147.1 | 100 | 35 | Qualifier |
| d14-5-HMT (IS) | 356.3 | 223.1 | 100 | 25 | Internal Std |
Method Validation Summary
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | r² > 0.99 | r² > 0.998 (0.05 - 20 ng/mL) |
| Accuracy | 85-115% (80-120% at LLOQ) | 92-106% |
| Precision (CV) | < 15% (< 20% at LLOQ) | < 8% Intra-day |
| Recovery | Consistent across levels | > 85% (due to pH adjustment) |
| Matrix Effect | IS normalized factor ~ 1.0 | 0.95 - 1.05 |
Troubleshooting & Expert Insights
-
Issue: Low Recovery.
-
Cause: Inadequate basification. 5-HMT is a base (pKa 9.3). If the plasma pH is not raised above 10, the drug remains ionized and stays in the water phase.
-
Fix: Ensure the Na2CO3 or NaOH is fresh. Verify pH of the aqueous phase before adding MTBE if developing the method.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the amine with residual silanols on the column.
-
Fix: Increase buffer strength (Ammonium Formate) to 10mM or 20mM. Ensure 0.1% Formic Acid is present to keep the silanols protonated or the analyte fully protonated during the run.
-
-
Issue: Carryover.
-
Cause: 5-HMT can stick to injector needle surfaces.
-
Fix: Use a strong needle wash: Acetonitrile:Water:Formic Acid (50:50:1).
-
-
Fesoterodine Interference:
-
Although Fesoterodine is unstable, if analyzing samples where in vitro spiking occurred, ensure complete hydrolysis or separation. In patient samples, Fesoterodine is negligible.[2] However, Tolterodine (parent) will be present. The MRM transitions (342 vs 326) and chromatographic separation (Tolterodine elutes later due to higher lipophilicity) prevent interference.
-
References
-
Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS. Journal of Chromatography B. [Link]
-
Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT. Journal of Chromatography B. [Link][1]
-
Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. UroToday / Pfizer Data. [Link] (Cited via snippet context regarding LogD properties).
-
FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
Sources
- 1. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 3. smw.ch [smw.ch]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. urotoday.com [urotoday.com]
- 6. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (R)-5-HydroxyMethyl Tolterodine | 207679-81-0 [chemicalbook.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: (R)-5-Hydroxymethyl Tolterodine Formate as a Reference Standard
Introduction & Scientific Context
(R)-5-Hydroxymethyl Tolterodine (5-HMT), also known as Desfesoterodine , represents the convergent active metabolite for two major antimuscarinic drugs: Tolterodine and Fesoterodine .
While Tolterodine relies on hepatic CYP2D6 for conversion to 5-HMT, Fesoterodine is a prodrug designed to bypass this rate-limiting enzymatic step, undergoing rapid hydrolysis by ubiquitous non-specific esterases.[1] Consequently, 5-HMT is the primary pharmacological agent responsible for treating Overactive Bladder (OAB) in patients receiving Fesoterodine.
Why the Formate Salt? Reference standards for 5-HMT are frequently supplied as the Formate salt (unlike the Tartrate salt of Tolterodine or Fumarate salt of Fesoterodine). This is primarily due to:
-
LC-MS Compatibility: Formate is a volatile counterion, preventing ion suppression common with non-volatile salts (e.g., phosphates) during Mass Spectrometry.
-
Solubility: The formate salt exhibits superior solubility in methanol and aqueous organic mixtures compared to the free base.
This guide provides a standardized workflow for using (R)-5-HMT Formate in bioanalytical and QC environments.
Physicochemical Data Sheet
Table 1: Compound Specifications
| Property | Details |
| Chemical Name | (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol formate |
| Synonyms | Desfesoterodine Formate; PNU-200577; 5-HMT Formate |
| CAS Number | 380636-49-7 (Formate Salt) / 124937-52-6 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 387.51 g/mol (Salt) / 341.49 g/mol (Free Base) |
| Salt/Base Ratio | 1.135 (Correction Factor) |
| pKa | ~9.3 (Amine), ~10.0 (Phenol) |
| LogD (pH 7.4) | 0.74 (Less lipophilic than Tolterodine) |
| Solubility | Methanol (>20 mg/mL), DMSO, Water (Freely soluble) |
| Storage | -20°C, Desiccated.[2][3] Hygroscopic. |
Metabolic Pathway Visualization
Understanding the formation of 5-HMT is critical for designing pharmacokinetic (PK) studies. The diagram below illustrates the convergence of Tolterodine and Fesoterodine metabolism.
Figure 1: Convergent metabolism of Fesoterodine and Tolterodine to the active moiety (R)-5-HMT.
Protocol: Preparation of Reference Standards
CRITICAL WARNING: The most common error in 5-HMT analysis is neglecting the salt correction factor. You must calculate the concentration based on the Free Base content, as the formate ion is analytically invisible in the positive ion mode MRM transitions used for the drug.
Step 1: Salt Correction Calculation
To prepare a stock solution of
Rule: Weigh 1.135 mg of the Formate salt to achieve 1.00 mg of active analyte.
Step 2: Stock Solution Preparation
-
Weighing: Accurately weigh ~1.14 mg of (R)-5-HMT Formate into a low-actinic (amber) glass vial.
-
Dissolution: Add Methanol (LC-MS grade) to achieve the calculated free-base concentration (e.g., if 1.14 mg salt is weighed, add 1.004 mL Methanol).
-
Mixing: Vortex for 30 seconds. Sonication is rarely needed but permissible for 1 minute.
-
Storage: Aliquot into single-use vials and store at -80°C. Stability is validated for 6 months at -80°C.
Protocol: LC-MS/MS Quantification Method[4][5][6]
This method is optimized for plasma matrices, utilizing the Formate salt standard for calibration.
Table 2: Chromatographic Conditions
| Parameter | Setting |
| Instrument | UHPLC coupled to Triple Quadrupole MS |
| Column | Ascentis Express RP-Amide or Waters BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Column Temp | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2-5 µL |
Table 3: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold |
| 0.5 | 10% | Load |
| 3.0 | 90% | Elution Ramp |
| 3.5 | 90% | Wash |
| 3.6 | 10% | Re-equilibration |
| 5.0 | 10% | End |
Table 4: MS/MS Transitions (ESI Positive)
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
| (R)-5-HMT | 342.2 | 223.1 (Quant) | 30 | 25 |
| 147.1 (Qual) | 30 | 35 | ||
| 5-HMT-d14 (IS) | 356.3 | 223.1 | 30 | 25 |
Note: The precursor is 342.2 because the free base MW is 341.49. The formate ion (MW 45) is lost in the source.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for 5-HMT quantification.
Expert Insights & Troubleshooting
Isomer Scrambling
(R)-5-HMT contains a chiral center. While the (R)-enantiomer is the active drug, harsh acidic conditions (>60°C with strong acid) can lead to racemization.
-
Recommendation: Keep sample processing temperatures below 40°C. Use Ammonium Formate buffers (pH ~3.5-4.0) rather than strong TFA solutions.
Carryover
Due to the secondary amine and phenolic group, 5-HMT can adhere to metallic surfaces in the HPLC system.
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
Internal Standard Selection
Always use deuterated 5-HMT-d14 rather than Tolterodine-d6. Tolterodine has significantly different lipophilicity (LogD 1.83 vs 0.[1][4]74) and will not compensate for matrix effects or recovery variations as effectively as the structural analog.
References
-
Malhotra B, et al. "The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine."[1] Current Medicinal Chemistry. 2009.[1][2][4]
-
FDA Label. "TOVIAZ (fesoterodine fumarate) extended-release tablets."[5] U.S. Food and Drug Administration.
-
Macek J, et al. "Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. 2009.[6]
-
PubChem Compound Summary. "Fesoterodine Active Metabolite (5-HMT)." National Center for Biotechnology Information.
-
Ney P, et al. "Pharmacokinetics of Fesoterodine and Its Active Metabolite in Extensive and Poor Metabolizers of CYP2D6." Clinical Pharmacokinetics.
Sources
- 1. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-hydroxymethyl tolterodine in drug metabolism studies
Application Note: 5-Hydroxymethyl Tolterodine (5-HMT) as a Dual-Purpose Probe in Drug Metabolism & Pharmacokinetics
Executive Summary
5-Hydroxymethyl tolterodine (5-HMT), also designated as PNU-200577 or DD01 , represents a unique pharmacological entity that serves as both the active metabolite of the muscarinic antagonist Tolterodine and the primary active moiety generated from the prodrug Fesoterodine .
This application note details the utility of 5-HMT in drug metabolism studies, specifically for:
-
CYP2D6 Phenotyping: Utilizing the "Metabolic Switch" between CYP2D6-mediated oxidation and CYP3A4-mediated dealkylation.
-
Prodrug Validation: Assessing esterase-mediated hydrolysis rates of Fesoterodine.
-
Bioanalytical Quantification: Validated LC-MS/MS protocols for detecting 5-HMT in complex matrices.
Introduction: The Convergent Metabolic Pathway
The significance of 5-HMT lies in its formation pathways. It is the focal point of two distinct drugs, making it a critical marker for bioequivalence and pharmacogenetic bridging.
-
From Tolterodine: Formation is highly dependent on CYP2D6 .[1][2] In Extensive Metabolizers (EM), Tolterodine is rapidly oxidized to 5-HMT.[3][4] In Poor Metabolizers (PM), this pathway is blocked, forcing metabolism via CYP3A4 (N-dealkylation), leading to altered pharmacokinetic (PK) profiles.
-
From Fesoterodine: Formation is mediated by ubiquitous non-specific esterases .[5] This conversion is rapid and bypasses the CYP2D6 bottleneck, ensuring consistent formation of 5-HMT regardless of patient genotype.
However, elimination of 5-HMT is subsequently mediated by CYP2D6 and CYP3A4.[6] Therefore, while Fesoterodine bypasses the formation bottleneck, 5-HMT levels are still influenced by CYP2D6 status during the elimination phase.
Visual 1: The Convergent Metabolic Architecture
The following diagram illustrates the "Metabolic Switch" and the convergence of Tolterodine and Fesoterodine upon 5-HMT.
Figure 1: Mechanistic pathway showing the CYP2D6-dependent formation from Tolterodine versus the esterase-dependent formation from Fesoterodine.
Application 1: CYP2D6 Phenotyping & Interaction Studies
5-HMT is an ideal probe to assess the impact of CYP2D6 polymorphism. In drug development, comparing the ratio of Tolterodine to 5-HMT provides a quantitative index of CYP2D6 activity.
Experimental Logic
-
Scenario A (Extensive Metabolizer - EM): High conversion rate. Plasma will show low Tolterodine and high 5-HMT.
-
Scenario B (Poor Metabolizer - PM): Blocked conversion. Plasma will show high Tolterodine and negligible 5-HMT.
-
Scenario C (DDI Study): If a co-administered drug inhibits CYP2D6 (e.g., Fluoxetine), an EM subject will phenoconvert to a PM profile.
Data Interpretation Table: Genotype Impact on 5-HMT Exposure
| Parameter | Extensive Metabolizer (EM) | Poor Metabolizer (PM) | Mechanism |
| Tolterodine | Low | High (~7-10x higher) | CYP2D6 bottleneck in PMs. |
| 5-HMT | High | Undetectable / Very Low | Formation is CYP2D6 dependent. |
| Clinical Implication | Normal efficacy. | Risk of QTc prolongation (due to parent drug accumulation). | 5-HMT is the safety buffer. |
Detailed Protocol: LC-MS/MS Quantification of 5-HMT
This protocol is validated for human plasma and liver microsome incubations. It utilizes a deuterated internal standard (5-HMT-d14) to correct for matrix effects.
Materials & Reagents
-
Internal Standard (IS): 5-Hydroxymethyl tolterodine-d14.[8][9][10]
-
Matrix: Human Plasma (K2EDTA) or Human Liver Microsomes (HLM).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane/Isopropyl Alcohol (90:10).
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of plasma/microsomal supernatant into a clean glass tube.
-
IS Addition: Add 20 µL of IS working solution (50 ng/mL). Vortex for 10 sec.
-
Alkalinization: Add 50 µL of 0.1 M NaOH (to suppress ionization of the amine and improve extraction into organic phase).
-
Extraction: Add 1.5 mL of MTBE.
-
Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute residue in 100 µL Mobile Phase.
LC-MS/MS Conditions
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Ascentis Express RP-Amide.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| 5-HMT | 342.2 | 223.1 | 25 |
| Tolterodine | 326.1 | 147.1 | 28 |
| 5-HMT-d14 (IS) | 356.2 | 223.1 | 25 |
Note: The transition 342.2 -> 223.1 corresponds to the loss of the isopropyl-amine moiety and hydroxymethyl tropylium ion formation.
Application 2: Prodrug Hydrolysis Assay (Fesoterodine)
When studying Fesoterodine, the objective is to validate the rapid conversion to 5-HMT by esterases.
Workflow Diagram
Figure 2: Step-by-step workflow for assessing esterase-mediated activation of Fesoterodine.
Critical Scientific Insight
Unlike CYP-mediated reactions which require NADPH, esterase hydrolysis occurs spontaneously in plasma.
-
Control: To prove enzymatic nature, include a tube with Eserine or BNPP (esterase inhibitors). If 5-HMT formation is blocked, the pathway is confirmed.[11]
-
Stability Warning: Fesoterodine is extremely unstable in human plasma ex vivo. Blood collection requires immediate acidification or addition of esterase inhibitors if you intend to measure the parent prodrug. For 5-HMT measurement, allow full conversion.
References
-
FDA Label (Toviaz/Fesoterodine): Clinical Pharmacology: Pharmacokinetics. Describes the hydrolysis by nonspecific esterases to 5-hydroxymethyl tolterodine and subsequent CYP2D6/3A4 metabolism.[5]
-
Drug Metabolism and Disposition: Postlind et al. (1998). "Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes."[12] Identifies CYP2D6 as the enzyme responsible for 5-HMT formation.[4][5][7][12][13][14]
-
Clinical Pharmacokinetics: Malhotra et al. (2009). "Fesoterodine: a novel antimuscarinic agent for the treatment of overactive bladder: a review of its pharmacokinetics and drug-drug interactions." Details the bioequivalence and metabolic advantages of 5-HMT generation via the prodrug route.
-
Journal of Pharmaceutical and Biomedical Analysis: Analytical Methods. Validated LC-MS/MS methods for simultaneous determination of Tolterodine and 5-HMT.[8][9][10][15]
Sources
- 1. fda.gov [fda.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. smw.ch [smw.ch]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. scialert.net [scialert.net]
- 8. A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Pharmacokinetic Profiling of Tolterodine and 5-Hydroxymethyl Metabolite
Abstract & Strategic Overview
Tolterodine is a competitive muscarinic receptor antagonist used for overactive bladder (OAB).[1] Its pharmacokinetic (PK) profile is uniquely complex due to the equipotency of its primary metabolite, 5-hydroxymethyl tolterodine (5-HMT), and the genetic polymorphism of the metabolizing enzyme CYP2D6.
The Core Challenge: In "Extensive Metabolizers" (EMs), tolterodine is rapidly converted to 5-HMT.[2] In "Poor Metabolizers" (PMs), this pathway is blocked, and the parent drug accumulates while being slowly cleared via CYP3A4.[2][3] Because both the parent and 5-HMT are pharmacologically active, the total active moiety (Parent + Metabolite) remains clinically comparable, but the ratio differs drastically.
This protocol outlines a high-sensitivity LC-MS/MS workflow designed to quantify both analytes simultaneously, ensuring data integrity regardless of the subject's metabolic phenotype.
Mechanistic Basis & Pathway Analysis
Understanding the metabolic diversion is critical for study design. The following pathway illustrates the divergence between EMs and PMs.
Metabolic Pathway Visualization[4]
Figure 1: Metabolic divergence of Tolterodine.[1][4][5][6][7] CYP2D6 drives formation of the active 5-HMT in extensive metabolizers, while CYP3A4 leads to inactive clearance in poor metabolizers.[1][2]
Experimental Study Design
To generate regulatory-grade PK data, the study must account for the CYP2D6 polymorphism.
Subject Stratification
-
Genotyping: All subjects should be genotyped for CYP2D6 alleles (e.g., *4, *10, *17, *41) prior to enrollment.
-
Stratification: Ensure the cohort includes both EMs and PMs if the study aims to prove bioequivalence across populations.
-
Safety Monitoring: PMs will exhibit significantly higher plasma concentrations of the parent drug (up to 7-fold higher) but negligible 5-HMT.[2][3]
Sampling Schedule
Due to the difference in half-life (
-
EMs:
hours. -
PMs:
hours. -
Protocol: Collect samples up to 48–72 hours post-dose to capture the complete elimination phase in PMs.
Bioanalytical Protocol (LC-MS/MS)
This section details the quantification of Tolterodine and 5-HMT in human plasma.
Reagents & Standards
-
Internal Standards (IS): Tolterodine-d6 and 5-HMT-d14 (Deuterated standards are mandatory to compensate for matrix effects).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to protein precipitation for this assay due to the high lipophilicity of the parent drug and the need to remove phospholipids that cause ion suppression.
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex 10s.
-
Buffer: Add 100 µL of 0.1 M Sodium Carbonate (pH 9.8) to ensure analytes are in non-ionized free-base form for extraction.
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .
-
Agitation: Shake/Vortex for 10 minutes.
-
Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer the organic (upper) supernatant to a clean tube.
-
Evaporation: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (50:50 A:B).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Phenomenex Kinetex C18 or Ascentis Express RP-Amide (50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
Gradient Program:
| Time (min) | % Mobile Phase B | Action |
|---|---|---|
| 0.0 | 20 | Initial Hold |
| 0.5 | 20 | Loading |
| 2.5 | 90 | Elution Ramp |
| 3.5 | 90 | Wash |
| 3.6 | 20 | Re-equilibration |
| 5.0 | 20 | End |
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tolterodine | 326.2 | 147.1 | 30 | 25 |
| 5-HMT | 342.2 | 223.1 | 30 | 22 |
| Tolterodine-d6 (IS) | 332.3 | 153.1 | 30 | 25 |
| 5-HMT-d14 (IS) | 356.2 | 223.1 | 30 | 22 |
Analytical Workflow Diagram
Figure 2: Sample preparation and analysis workflow optimized for lipophilic extraction.
Data Analysis & Validation Criteria
Adhere to FDA Bioanalytical Method Validation Guidance (2018) .
Acceptance Criteria
-
Linearity:
using a weighted ( ) linear regression. -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% ( < 20% at LLOQ).
-
Recovery: Consistent recovery across low, medium, and high QC levels (typically > 70% for LLE).
-
Matrix Effect: IS-normalized matrix factor should be within 0.85 – 1.15.
Handling "Active Moiety" Calculation
For clinical relevance, PK parameters (
References
-
FDA Center for Drug Evaluation and Research. (2018).[11] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Pfizer. (2012). Detrol LA (tolterodine tartrate) Prescribing Information. Retrieved from [Link]
-
Brynne, N., et al. (1998). Tolterodine: a new antimuscarinic drug for the treatment of urinary incontinence.[5][6] Pharmacokinetics and metabolism.[1][3][4][5][9][10][12][13][14] Clinical Pharmacokinetics.[1][2][3][6][10][12][13]
-
Ruddy, S., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma.[8][15] Journal of Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. openarchive.ki.se [openarchive.ki.se]
- 5. Tolterodine does not affect the human in vivo metabolism of the probe drugs caffeine, debrisoquine and omeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. longdom.org [longdom.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation and Stability of (R)-5-Hydroxymethyl Tolterodine Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and stability assessment of solutions containing (R)-5-Hydroxymethyl Tolterodine (5-HMT). As the primary active metabolite of Tolterodine, a muscarinic receptor antagonist, understanding the solution characteristics of 5-HMT is critical for its use in research and development.[1][2][3] This guide details the physicochemical properties of 5-HMT, provides validated protocols for the preparation of stock and working solutions, and outlines a systematic approach to evaluating solution stability under various stress conditions, in alignment with international regulatory standards.
Introduction: The Scientific Imperative
(R)-5-Hydroxymethyl Tolterodine, also known as Desfesoterodine, is a potent muscarinic receptor antagonist and the principal pharmacologically active metabolite of Tolterodine.[1][2][4] It contributes significantly to the therapeutic effects observed in the treatment of overactive bladder.[5][6] Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of solutions with known concentrations and stability. The presence of both a phenolic hydroxyl and a benzylic alcohol functional group in its structure suggests potential susceptibility to specific degradation pathways, such as oxidation and pH-dependent reactions.[7][8][9][10][11][12]
These application notes are designed to provide both the foundational knowledge and the practical steps necessary to ensure the integrity of 5-HMT solutions throughout their lifecycle in a research setting. By explaining the causality behind experimental choices, this document empowers researchers to not only follow protocols but also to troubleshoot and adapt them to their specific needs while maintaining scientific rigor.
Physicochemical Properties of (R)-5-Hydroxymethyl Tolterodine
A thorough understanding of the physicochemical properties of (R)-5-Hydroxymethyl Tolterodine is the cornerstone of effective solution preparation. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | [13] |
| Synonyms | (R)-5-HMT, Desfesoterodine, PNU-200577 | [1][3][4] |
| CAS Number | 207679-81-0 | [1][3][14] |
| Molecular Formula | C22H31NO2 | [1][3][14] |
| Molecular Weight | 341.49 g/mol | [1][2][3] |
| Appearance | Pale Yellow or Off-White to Pale Yellow Solid | [1][3] |
| Melting Point | 68-72°C | [3][9] |
| Solubility | DMSO: 60 mg/mL (175.69 mM); Ethanol: 60 mg/mL (175.69 mM); Water: Insoluble | [2] |
| Storage (Solid) | -20°C, desiccated | [2] |
Preparation of (R)-5-Hydroxymethyl Tolterodine Solutions
The poor aqueous solubility of 5-HMT necessitates the use of organic solvents for the preparation of stock solutions. The following protocols have been designed to ensure complete dissolution and minimize initial degradation.
Causality in Solvent Selection
-
Dimethyl Sulfoxide (DMSO): Chosen for its high solvating power for a wide range of organic molecules, making it ideal for high-concentration stock solutions (e.g., 10-100 mM).[2][15] However, it is hygroscopic and can oxidize some compounds, so using freshly opened, high-purity DMSO is critical.
-
Ethanol: A less toxic alternative to DMSO, suitable for many cell-based assays where DMSO may have off-target effects. Its volatility requires careful handling to prevent concentration changes due to evaporation.[2]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many experimental workflows.
Materials:
-
(R)-5-Hydroxymethyl Tolterodine (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a PTFE-lined cap
-
Sterile, positive displacement pipette or calibrated glass syringe
Procedure:
-
Pre-Weighing Preparation: Allow the vial of solid 5-HMT to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare the amber glass vial on the analytical balance. Carefully weigh a precise amount of 5-HMT (e.g., 3.415 mg for 1 mL of a 10 mM solution).
-
Rationale: Weighing directly into the final storage vial minimizes transfer loss.
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial (e.g., 1 mL for 3.415 mg).
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Storage: Store the stock solution at -20°C. For frequent use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[2][15]
Protocol: Preparation of Aqueous Working Solutions
Due to its insolubility in water, aqueous working solutions must be prepared by diluting the organic stock solution.
Materials:
-
10 mM 5-HMT stock solution in DMSO or Ethanol
-
Appropriate aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
Sterile, conical tubes or vials
Procedure:
-
Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer. It is critical to never dilute the stock solution by more than 1:100 in a single step to prevent precipitation.
-
Example: To prepare a 10 µM working solution in PBS, first dilute the 10 mM stock 1:10 in PBS to create a 1 mM intermediate solution. Then, dilute this intermediate solution 1:100 in PBS to reach the final 10 µM concentration.
-
-
Mixing: After each dilution step, vortex the solution gently to ensure homogeneity.
-
Final Solvent Concentration: Always calculate the final percentage of the organic solvent in your working solution and run a vehicle control (aqueous buffer with the same percentage of solvent) in your experiments.
-
Usage: Prepare aqueous working solutions fresh for each experiment and use them promptly, as the stability of 5-HMT in aqueous media at physiological pH has not been extensively characterized.
Stability of (R)-5-Hydroxymethyl Tolterodine Solutions
The stability of a drug substance in solution is not absolute and is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][16] Based on the known degradation of the parent compound, Tolterodine, and the chemical nature of 5-HMT's functional groups, a targeted stability assessment is crucial.[8]
Predicted Degradation Pathways
The chemical structure of 5-HMT contains two key moieties prone to degradation: a phenolic group and a benzylic alcohol.
-
Phenolic Group: Phenols are susceptible to oxidation, especially at higher pH values, which can lead to the formation of colored quinone-type structures.[7][8]
-
Benzylic Alcohol: The hydroxymethyl group attached to the aromatic ring is a benzylic alcohol, which can be oxidized to the corresponding aldehyde and further to a carboxylic acid.[10][11][12]
The following diagram illustrates the potential degradation pathways for 5-HMT.
Caption: Potential degradation pathways of (R)-5-Hydroxymethyl Tolterodine.
Protocol: Forced Degradation Study
Forced degradation (stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][17] This protocol is based on ICH Q1A guidelines.[1][18][19]
Materials:
-
1 mg/mL solution of 5-HMT in a suitable solvent (e.g., 50:50 acetonitrile:water)
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Thermostated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the 5-HMT solution. For each condition, prepare a sample and a corresponding blank (stress agent in solvent without 5-HMT).
-
Acid Hydrolysis: Add an equal volume of 1N HCl to a 5-HMT aliquot. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Add an equal volume of 1N NaOH to a 5-HMT aliquot. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ (diluted from 30% stock) to a 5-HMT aliquot. Keep at 50°C for 2 hours.
-
Thermal Degradation: Place an aliquot of the 5-HMT solution in an oven at 105°C for 24 hours.
-
Photostability: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Section 5).
The following workflow diagram outlines the forced degradation study.
Caption: Workflow for the forced degradation study of 5-HMT.
Long-Term and Accelerated Stability
For establishing a re-test period or shelf-life, formal stability studies under ICH-prescribed conditions are necessary.[1][16][20]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing frequency for long-term studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1]
Analytical Methodology: A Stability-Indicating HPLC-UV Method
A validated, stability-indicating analytical method is required to separate and quantify the intact 5-HMT from any potential degradation products.
Method Parameters
The following HPLC parameters are provided as a starting point for method development and are based on published methods for Tolterodine and its metabolites.[5][7][21]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are critical for demonstrating the specificity and stability-indicating nature of the method.
Conclusion and Best Practices
The integrity of experimental data generated using (R)-5-Hydroxymethyl Tolterodine is directly dependent on the proper preparation and handling of its solutions. Due to its chemical structure, 5-HMT is particularly susceptible to degradation under basic and oxidative conditions.
Key Recommendations:
-
Solvent Purity: Always use high-purity, anhydrous solvents for stock solutions.
-
Storage: Store stock solutions in amber vials at -20°C or -80°C and minimize freeze-thaw cycles by creating aliquots.
-
Aqueous Solutions: Prepare aqueous working solutions fresh daily and be mindful of the final organic solvent concentration.
-
pH Control: Avoid highly alkaline conditions (pH > 8) to minimize degradation of the phenolic group.
-
Analytical Verification: Regularly verify the concentration of stock solutions, especially if stored for extended periods, using a validated analytical method.
By adhering to these guidelines and protocols, researchers can ensure the quality and reliability of their (R)-5-Hydroxymethyl Tolterodine solutions, leading to more accurate and reproducible scientific outcomes.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Panda, S. S., Bera, V. V., & Rao, M. E. B. (2014). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 82(3), 563–585. [Link]
-
ChemSrc. (n.d.). CAS#:207679-81-0 | 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM). Retrieved February 18, 2026, from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Omori UK. (2025). Key pharmaceutical stability testing guidelines. [Link]
-
FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]
-
Rao, T. N., Hussain, I., Prashanthi, Y., & Patrudu, T. B. (2019). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis, 9(2), 64-70. [Link]
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
-
Patsnap. (2024). What is the mechanism of Benzyl Alcohol?. [Link]
-
Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. [Link]
-
Shaik, R. P., Babu, P. S., Bannoth, C. K., & Challa, B. R. (2016). Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. ResearchGate. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
AdooQ Bioscience. (n.d.). 5-hydroxymethyl tolterodine (PNU 200577). Retrieved February 18, 2026, from [Link]
-
Bentham Science Publishers. (2022). A Review on Analytical Method Development for the Estimation of a Potent Muscarinic Receptor Antagonist Tolterodine Tartrate. [Link]
-
Nikitas, N. F., Tzaras, D. I., Triandafillidi, I., & Kokotos, C. G. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 22(1), 135-141. [Link]
-
Babu, P. S., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharmacia Lettre, 6(3), 246-254. [Link]
-
PubChem. (n.d.). Tolterodine. Retrieved February 18, 2026, from [Link]
-
ClinPGx. (n.d.). 5-hydroxymethyl tolterodine. Retrieved February 18, 2026, from [Link]
-
MDPI. (2014). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. [Link]
-
Shaik, R. P., et al. (2016). Chemical structures of tolterodine, tolterodine-d6, 5-hydroxy methyl tolterodine, and 5-hydroxy methyl tolterodine-d14. ResearchGate. [Link]
-
Li, J., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 10(6), 3516-3525. [Link]
-
ResearchGate. (2021). Development and Validation of Tolterodine by RP-HPLC Method in Bulk Drug and Pharmaceutical Dosage Forms. [Link]
-
Science Alert. (2011). Molecular Modelling Analysis of the Metabolism of Tolterodine. [Link]
-
R Discovery. (n.d.). Validated HPLC Method Research Articles. Retrieved February 18, 2026, from [Link]
-
Scribd. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved February 18, 2026, from [Link]
-
PharmaInfo. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. [Link]
-
ResearchGate. (2015). Development and validation of an RP-HPLC method for the estimation of tolterodine in raw materials and tablet dosage forms. [Link]
-
XCHEMI. (n.d.). (R)-5-Hydroxymethyl Tolterodine - 207679-81-0. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2015). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. [Link]
-
State of New Jersey. (1998). SOP223 Phenolics-Rev.. [Link]
-
Semantic Scholar. (2009). Methanol Effect on color stability and shelf life of phenolic Resin compound under acidic conditions. [Link]
-
IJSDR. (2022). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link]
-
EPA. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]
-
Hach. (n.d.). dr/4000 procedure phenols. Retrieved February 18, 2026, from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]
Sources
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. adooq.com [adooq.com]
- 3. (R)-5-HydroxyMethyl Tolterodine | 207679-81-0 [chemicalbook.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 11. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 14. (R)-5-Hydroxymethyl Tolterodine | LGC Standards [lgcstandards.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. biobostonconsulting.com [biobostonconsulting.com]
- 18. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note: Proper Handling and Storage of (R)-5-Hydroxymethyl Tolterodine Formate
Executive Summary & Compound Identity
(R)-5-Hydroxymethyl Tolterodine Formate (also known as 5-HMT , Desfesoterodine , or PNU-200577 ) is the pharmacologically active metabolite of two major antimuscarinic drugs: Tolterodine and Fesoterodine .
Unlike the prodrug Fesoterodine (which is typically supplied as a fumarate salt), this specific reference standard is often isolated as a formate salt to ensure compatibility with Liquid Chromatography-Mass Spectrometry (LC-MS) applications, where formic acid is a common mobile phase additive.
Critical Distinction: Do not confuse this compound with Fesoterodine Fumarate (the prodrug) or Tolterodine Tartrate (the parent drug). This compound is the downstream active moiety responsible for the therapeutic effect (bladder smooth muscle relaxation).
Physicochemical Profile
| Property | Detail |
| Chemical Name | (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol formate |
| CAS Number | 380636-49-7 (Formate Salt) |
| Molecular Formula | C₂₂H₃₁NO₂[1][2][3][4][5][6][7][8] · CH₂O₂ (Total: C₂₃H₃₃NO₄) |
| Molecular Weight | 387.51 g/mol (Salt) / 341.49 g/mol (Free Base) |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol, Ethanol. Sparingly soluble in water.[6] |
| pKa | ~9.7 (Phenolic OH), ~8.0 (Tertiary Amine) |
| LogD | 0.74 (at pH 7.4) – Less lipophilic than Tolterodine |
Metabolic Context & Signaling Pathway
Understanding the origin of 5-HMT is critical for stability testing. It is the convergence point of two metabolic pathways.
Figure 1: 5-HMT is formed via CYP2D6 oxidation of Tolterodine or rapid esterase hydrolysis of Fesoterodine.[5][6][7][8][9][10]
Storage & Handling Protocols
Solid State Storage
The formate salt is an ionic pair between the basic amine of the drug and formic acid. Formic acid is volatile; therefore, improper storage can lead to salt disproportionation (loss of counterion), altering solubility and weighing accuracy.
-
Temperature: Store at -20°C for long-term storage (up to 4 years).
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if possible.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage to prevent sorption.
-
Hygroscopicity: The compound is moderately hygroscopic. Always equilibrate the vial to room temperature (approx. 30 minutes) inside a desiccator before opening to prevent water condensation on the cold solid.
Solution Preparation & Stability
Researchers often face degradation when storing stock solutions. 5-HMT contains a phenol group (susceptible to oxidation) and a primary alcohol.
Protocol: Preparation of 10 mM Stock Solution
-
Solvent: Use anhydrous DMSO or Methanol . Avoid water for stock solutions to prevent microbial growth or slow hydrolysis risks.
-
Weighing: Calculate mass based on the salt MW (387.51), not the free base.
-
Storage of Solution:
-
-80°C: Stable for 6 months.
-
-20°C: Stable for 1 month.
-
4°C: Use within 24 hours.
-
-
Freeze-Thaw: Limit to a maximum of 3 cycles. Aliquot the stock solution (e.g., 50 µL vials) immediately after preparation to avoid repeated cycling.
CAUTION: Do not use basic buffers (pH > 9) for storage. The phenolic moiety will ionize, increasing susceptibility to oxidative degradation (quinonemethide formation).
Analytical Verification (LC-MS/MS)
When transitioning from storage to analysis, verify the integrity of the formate salt.
Recommended Method Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Using formic acid in the mobile phase matches the counterion of the salt, ensuring stability during the run.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI Positive Mode ([M+H]+ = 342.2 m/z).
-
Note: In the mass spectrometer, the formate counterion dissociates. You will detect the free base mass (341.2) + proton (1.0) = 342.2.
-
Troubleshooting Degradation
If new peaks appear in your chromatogram:
-
Peak at M+14 (356 m/z): Likely oxidation (conversion of alcohol to acid or phenol oxidation). Check if stock was left exposed to air.
-
Peak at M+42 (384 m/z): Acetylation artifact if Methanol/Acetic acid was used improperly, or Formylation (reaction with the formate counterion in high concentrations/heat).
Safety & Containment (HSE)
While 5-HMT is a metabolite, it retains high potency (Ki ~2 nM).
-
Hazard Classification: Toxic if swallowed; specific target organ toxicity (antimuscarinic effects: dry mouth, blurred vision).
-
Engineering Controls: Handle open powders only inside a certified Fume Hood or Biological Safety Cabinet.
-
PPE: Nitrile gloves (double gloving recommended for stock preparation), safety goggles, and lab coat.
-
Spill Cleanup: Absorb with inert material (vermiculite). Clean surface with 10% bleach followed by ethanol to degrade the organic residue.
References
-
U.S. Food and Drug Administration (FDA). (2008). Toviaz (fesoterodine fumarate) Prescribing Information. Retrieved from [Link][11]
-
Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT). Current Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. lookchem.com [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS: 380636-49-7 | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS No- 380636-49-7 | NA [chemicea.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. This compound | 380636-49-7 [chemicalbook.com]
- 10. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Research-grade suppliers of (R)-5-Hydroxymethyl Tolterodine Formate
Application Note & Protocol Series: AN-5HMT-2024
Executive Summary
(R)-5-Hydroxymethyl Tolterodine (5-HMT), also known as Desfesoterodine or PNU-200577, is the pharmacologically active metabolite of two major antimuscarinic drugs: Tolterodine and Fesoterodine .[1][2] While the parent drugs differ in pharmacokinetics, they converge into this specific equipotent moiety to exert therapeutic effects on muscarinic receptors (M1–M5).
The Formate salt (CAS: 380636-49-7) is a specialized research-grade form primarily used as a secondary analytical reference standard or for in vitro pharmacological assays where the counter-ion (formate) provides specific solubility or stability advantages over the fumarate or tartrate salts found in clinical formulations.
This guide outlines the sourcing, validation, handling, and analytical quantification of (R)-5-HMT Formate, designed for researchers requiring high-fidelity data in pharmacokinetic (PK) or impurity profiling workflows.
Part 1: Material Characterization & Supplier Qualification
The "Formate" Distinction
Researchers must distinguish between the varying salt forms available. The formate salt is often preferred in LC-MS workflows because formic acid is a common mobile phase additive, minimizing ion suppression compared to non-volatile salts like tartrates.
| Property | (R)-5-HMT Free Base | (R)-5-HMT Formate | Significance |
| CAS Number | 207679-81-0 | 380636-49-7 | Ensure correct CAS on CoA.[2] |
| Molecular Weight | 341.49 g/mol | 387.51 g/mol | CRITICAL: Must correct for salt factor (1.135) in dosing. |
| Solubility | DMSO, Methanol | DMSO, Methanol, Water (pH dep.) | Formate enhances aqueous solubility for stock prep. |
| Stability | Oxidation prone | Hygroscopic | Requires desiccation at -20°C. |
Supplier Landscape & Qualification
Do not rely on generic chemical vendors. For metabolite standards, prioritize suppliers offering Certificate of Analysis (CoA) with chiral purity data, as the (S)-enantiomer is significantly less potent.
Recommended Supplier Tiers:
-
Primary Reference Grade (Traceable): LGC Standards, USP (if available), Toronto Research Chemicals (TRC).
-
Specialized Synthesis (Impurity Focused): Pharmaffiliates, Simson Pharma, Chemicea.
-
Catalog Grade: Cayman Chemical, MedChemExpress (MCE).
Protocol: Incoming Goods Inspection (Self-Validating)
Objective: Verify identity and salt form before experimental use.
-
Visual Inspection: Product should be a pale yellow to white solid. Darkening indicates oxidation (quinone formation).
-
Solubility Check: Dissolve 1 mg in 1 mL Methanol. Solution must be clear. Turbidity suggests salt dissociation or polymerization.
-
LC-MS Confirmation: Inject 1 µL of 100 ng/mL solution.
-
Parent Ion: Look for m/z 342.2 [M+H]+ (Free base mass + H).
-
Absence of Salt Peak: Formate ion (HCOO-) is usually transparent in positive mode but ensures the retention time matches the standard.
-
Part 2: Handling & Storage Protocols
Warning: 5-HMT contains a phenolic hydroxyl group and a tertiary amine. It is sensitive to oxidation and light .
Storage Architecture
-
Solid State: Store at -20°C under argon or nitrogen. Use a desiccator; the formate salt is hygroscopic.
-
Stock Solutions:
-
Solvent: DMSO (preferred) or Methanol.[2] Avoid protic solvents for long-term storage.
-
Temperature: -80°C is optimal; -20°C is acceptable for <1 month.
-
Container: Amber glass vials (silanized preferred to prevent adsorption).
-
Protocol: Preparation of Stock Solution (10 mM)
Target: Prepare 1 mL of 10 mM stock of (R)-5-HMT (Free Base Equivalent).
-
Calculate Mass Required:
(Note: If using Free Base MW (341.49), you would under-dose by ~13%.) -
Weighing: Weigh ~3.9 mg of (R)-5-HMT Formate into a tared amber vial. Record exact weight (e.g., 3.92 mg).
-
Solvent Addition: Calculate DMSO volume to reach exactly 10 mM based on recorded weight.
-
Dissolution: Vortex gently for 30 seconds. Do not sonicate excessively (heat generation promotes degradation).
-
Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles.
Part 3: Analytical Application Note (LC-MS/MS)
Method: Quantification of (R)-5-HMT in biological matrices. Rationale: The formate salt standard is used to build the calibration curve. The analyte detected in plasma is the free base ion.
Chromatographic Conditions
-
Column: Phenomenex Gemini C18 or Ascentis Express RP-Amide (50 mm × 2.1 mm, 3–5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0–0.5 min: 10% B
-
0.5–3.0 min: 10% -> 90% B
-
3.0–4.0 min: 90% B (Wash)
-
4.1 min: Re-equilibrate to 10% B.
-
Mass Spectrometry Parameters (Positive ESI)
-
Source: ESI+
-
MRM Transitions:
-
Quantifier: m/z 342.2
223.1 (Cleavage of diisopropylamino chain). -
Qualifier: m/z 342.2
147.1.
-
Data Visualization: Metabolic Pathway & Workflow
The following diagram illustrates the metabolic generation of 5-HMT and the validation workflow for the formate standard.
Figure 1: Left: Convergence of Tolterodine and Fesoterodine metabolism into the active 5-HMT moiety. Right: Critical workflow for validating the Formate salt standard.
Part 4: Biological Application (Receptor Binding)[5]
When using (R)-5-HMT Formate in in vitro binding assays (e.g., radioligand displacement), the salt dissociates immediately in aqueous buffer.
-
Receptor Target: Muscarinic Acetylcholine Receptors (mAChR).[1][5]
-
Affinity (Ki): ~2–3 nM (Non-selective across M1–M5 subtypes).[1]
-
Selectivity: Shows functional selectivity for the urinary bladder over salivary glands in vivo, despite lack of receptor subtype selectivity in vitro.[6][7]
Experimental Tip: Ensure the assay buffer pH is 7.4. Extreme pH can cause the phenol group to ionize (pKa ~9.8), altering binding affinity.
References
-
Nilvebrant, L., et al. (1997). "Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine." Pharmacology & Toxicology, 81(4), 169-172.
-
Postlind, H., et al. (1998). "Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes."[2] Drug Metabolism and Disposition, 26(4), 289-293.[2]
-
PubChem. (2024). Compound Summary: 5-Hydroxymethyl tolterodine.[1][2][3][4][5][7][8][9][10] Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. (R)-5-HydroxyMethyl Tolterodine | 207679-81-0 [chemicalbook.com]
- 10. jocpr.com [jocpr.com]
Bioassay for determining 5-hydroxymethyl tolterodine activity
Application Note & Protocol
Functional Characterization of 5-Hydroxymethyl Tolterodine: A Competitive Antagonist Bioassay for Muscarinic Receptor Activity
Abstract
5-Hydroxymethyl tolterodine (5-HMT) is the principal, pharmacologically active metabolite of tolterodine, a cornerstone therapy for overactive bladder (OAB).[1][2][3][4] Its therapeutic effect is derived from its function as a potent, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][5][6][7] Accurate and reproducible quantification of 5-HMT's antagonist activity is critical for preclinical drug development, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and quality control. This document provides a comprehensive guide to determining the functional activity of 5-HMT, presenting two robust, cell-based bioassay protocols: a kinetic Calcium Mobilization Assay and a homogenous endpoint IP-One HTRF® Assay. The scientific rationale behind key experimental choices is detailed to ensure methodological integrity and data reliability.
Introduction: The Scientific Rationale
Tolterodine is extensively metabolized in the liver by the CYP2D6 enzyme into 5-hydroxymethyl tolterodine (5-HMT).[2][3][8] This metabolite is not merely a byproduct; it exhibits an antimuscarinic potency similar to the parent compound and contributes significantly to the overall therapeutic effect.[4][9][10] Both tolterodine and 5-HMT demonstrate high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or calcium channels, establishing them as pure muscarinic antagonists.[1][2][6]
Muscarinic receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are primary targets in drug discovery.[11][12][13] The five muscarinic subtypes (M1-M5) mediate diverse physiological functions. The M3 receptor, in particular, is responsible for smooth muscle contraction in the urinary bladder.[14][15] Antagonism of this receptor by 5-HMT leads to detrusor muscle relaxation, increased bladder capacity, and alleviation of OAB symptoms.[3][16]
The bioassays detailed herein leverage the canonical signaling pathway of Gq-coupled muscarinic receptors, such as M1, M3, and M5.[17][18] The binding of an agonist (like acetylcholine or its analog, carbachol) to these receptors activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[17][19] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20][21] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[17][21][22][23]
This application note presents two distinct methods to quantify the antagonist activity of 5-HMT by measuring its ability to inhibit this agonist-induced signaling cascade.
Signaling Pathway of Gq-Coupled Muscarinic Receptors
Caption: Gq signaling cascade initiated by muscarinic receptor activation.
Recommended Bioassay Protocols
The choice of assay depends on available instrumentation, throughput requirements, and the specific endpoint of interest. A calcium mobilization assay provides a kinetic readout of a rapid cellular response, while the IP-One assay measures a stable, accumulated downstream metabolite.
Cell Line Selection: A Critical Foundation
For a robust and clean bioassay, it is imperative to use a host cell line that does not endogenously express the target of interest. Chinese Hamster Ovary (CHO) cells are an industry-standard choice as they lack native muscarinic receptors.[24][25] The use of a CHO cell line stably transfected with the human muscarinic M3 receptor (CHO-hM3) is highly recommended for this application, as the M3 subtype is physiologically relevant to bladder function. Commercially available, assay-ready frozen cells can also be used to simplify workflows.[26]
Protocol 1: Calcium Mobilization Functional Assay
This assay measures the ability of 5-HMT to inhibit agonist-induced intracellular calcium release. The readout is a rapid, transient increase in fluorescence from a calcium-sensitive dye.
A. Materials & Equipment
| Item | Description |
| Cell Line | CHO-hM3 cells (e.g., from Revvity, Millipore)[26] |
| Culture Medium | F-12 Ham's medium with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., G418). |
| Assay Plates | Black, clear-bottom 96- or 384-well microplates. |
| Assay Buffer | Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. |
| Calcium Dye | FLIPR® Calcium 5 or 6 Assay Kit (Molecular Devices) or Fluo-4 AM.[27] |
| Reference Agonist | Carbachol or Acetylcholine. |
| Test Compound | 5-Hydroxymethyl Tolterodine. |
| Instrumentation | Fluorescence plate reader with automated liquid handling (e.g., FlexStation® 3, FLIPR®).[27] |
B. Step-by-Step Protocol
-
Cell Seeding:
-
Culture CHO-hM3 cells according to the supplier's protocol.
-
Harvest cells and seed them into assay plates at a density of 15,000-30,000 cells/well.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Agonist EC₈₀ Determination (Assay Validation):
-
Prepare a 10-point, 3-fold serial dilution of Carbachol in Assay Buffer.
-
Perform the assay as described below (steps 3-5) without any antagonist to generate a full agonist dose-response curve.
-
Calculate the EC₅₀ and EC₈₀ values. The EC₈₀ concentration will be used for the antagonist assay.
-
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove culture medium from the cell plate and add an equal volume of the dye solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Antagonist Assay:
-
Prepare a 10-point, 3-fold serial dilution of 5-HMT in Assay Buffer.
-
Prepare the Carbachol solution at 2x its pre-determined EC₈₀ concentration.
-
Place the cell plate and compound plates into the fluorescence reader.
-
Program the instrument to add the 5-HMT dilutions to the cell plate and incubate for 15-30 minutes.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the 2x Carbachol solution to initiate the calcium response.
-
Measure the fluorescence intensity kinetically for 90-120 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence peak height for each well.
-
Normalize the data:
-
0% activity = wells with buffer only (or a saturating concentration of 5-HMT).
-
100% activity = wells with Carbachol (EC₈₀) only.
-
-
Calculate the percent inhibition for each 5-HMT concentration.
-
Plot percent inhibition versus log[5-HMT] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: IP-One Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[20][21] It is a competitive immunoassay that provides a robust endpoint measurement.
A. Materials & Equipment
| Item | Description |
| Cell Line | CHO-hM3 cells. |
| Culture Medium | As described in Protocol 1. |
| Assay Plates | White, low-volume 384-well microplates. |
| Assay Kit | IP-One HTRF® Assay Kit (Cisbio, Revvity).[19] The kit includes stimulation buffer (with LiCl), IP1-d2 conjugate, and anti-IP1-Cryptate antibody. |
| Reference Agonist | Carbachol or Acetylcholine. |
| Test Compound | 5-Hydroxymethyl Tolterodine. |
| Instrumentation | HTRF®-compatible microplate reader (e.g., SpectraMax® iD5, PHERAstar®).[20][21] |
B. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells and resuspend them in the kit's stimulation buffer.
-
Dispense the cell suspension into the assay plate (e.g., 5,000-10,000 cells/well).
-
-
Agonist EC₈₀ Determination (Assay Validation):
-
As in Protocol 1, first perform an agonist dose-response experiment to determine the Carbachol EC₈₀ concentration for the IP1 accumulation endpoint.
-
-
Antagonist Assay:
-
Prepare serial dilutions of 5-HMT.
-
Prepare the Carbachol solution at its pre-determined EC₈₀ concentration.
-
Add the 5-HMT dilutions directly to the cell suspension in the plate.
-
Immediately add the Carbachol EC₈₀ solution.
-
Seal the plate and incubate for 60 minutes at 37°C. The LiCl in the stimulation buffer prevents IP1 degradation, allowing it to accumulate.[19][20]
-
-
Detection:
-
Following the stimulation incubation, add the HTRF detection reagents (IP1-d2 followed by anti-IP1-Cryptate) to all wells as per the kit's instructions.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.
-
Normalize the data:
-
High signal (low IP1) = wells with buffer only.
-
Low signal (high IP1) = wells with Carbachol (EC₈₀) only.
-
-
Calculate the percent inhibition for each 5-HMT concentration.
-
Plot percent inhibition versus log[5-HMT] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow for IP-One HTRF Assay
Caption: Sequential workflow for the IP-One HTRF antagonist assay.
Data Interpretation & Assay Validation
A. Summary of Methodologies
| Parameter | Calcium Mobilization Assay | IP-One HTRF® Assay |
| Principle | Measures transient Ca²⁺ release from the ER. | Measures accumulation of a stable IP3 metabolite (IP1).[19][20][21] |
| Readout | Kinetic fluorescence. | Endpoint, ratiometric Time-Resolved FRET. |
| Assay Window | Seconds to minutes. | ~1-2 hours incubation. |
| Pros | Rapid, provides kinetic data, well-suited for FLIPR systems. | High S/N, less prone to fluorescent compound interference, stable endpoint.[21][28] |
| Cons | Prone to interference from fluorescent compounds, rapid signal decay can be challenging to capture. | Longer incubation times, requires a specific HTRF-enabled reader. |
B. Interpreting the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the primary output of this bioassay. It represents the concentration of 5-HMT required to inhibit 50% of the maximal response induced by the fixed concentration of agonist (Carbachol). A lower IC₅₀ value indicates higher antagonist potency. This value is essential for comparing the activity of different batches of 5-HMT or for structure-activity relationship (SAR) studies.
C. Ensuring Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the data, the following controls and validation steps are mandatory:
-
Positive Control: An agonist-only condition (e.g., Carbachol at EC₈₀) defines the maximum assay signal (0% inhibition).
-
Negative Control: A buffer-only condition defines the baseline signal (100% inhibition).
-
Reference Antagonist: A known muscarinic antagonist (e.g., Atropine) should be run in parallel to confirm the assay is performing as expected.
-
Z'-Factor: For high-throughput applications, the Z'-factor should be calculated from the positive and negative controls. A Z' > 0.5 indicates an excellent and robust assay suitable for screening.
By adhering to these detailed protocols and validation principles, researchers can confidently and accurately determine the functional antagonist activity of 5-hydroxymethyl tolterodine, generating high-quality data for drug development and scientific investigation.
References
-
AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved from [Link]
-
Cardonnel, C. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices. Retrieved from [Link]
-
Thomsen, W. (2005, October 28). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]
-
WEICHILAB. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved from [Link]
-
RxList. (2018, July 15). Detrol LA (Tolterodine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Dr.Oracle. (2025, October 13). What is the mechanism of action of Tolterodine (generic name)?. Retrieved from [Link]
-
Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]
-
Li, S., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40, 575–585. Retrieved from [Link]
-
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]
-
Nilvebrant, L., et al. (2002). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & Toxicology, 90(5), 260-267. Retrieved from [Link]
-
Dr.Oracle. (2025, July 20). What is the mechanism of action (MOA) of Tolterodine?. Retrieved from [Link]
-
News-Medical. (2015, July 2). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. Retrieved from [Link]
-
Goutier, W., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Assay and Drug Development Technologies, 7(5), 498-507. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tolterodine Tartrate?. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). DETROL Tablets contain tolterodine tartrate. The active moiety, tolterodine, is a muscarinic receptor antagonist. Retrieved from [Link]
-
Drugs.com. (2025, October 6). Tolterodine Tartrate Tablets: Package Insert / Prescribing Info. Retrieved from [Link]
-
Unbound Medicine. (n.d.). Tolterodine (Detrol) | Davis's Drug Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Testing of a recombinant muscarinic M1 receptor in CHO cells. Retrieved from [Link]
-
Government of Canada. (2023, August 30). Product Monograph Template - Standard: tolterodine L-tartrate tablets. Retrieved from [Link]
-
Mullaney, I., et al. (1993). The human muscarinic M1 acetylcholine receptor, when express in CHO cells, activates and downregulates both Gq alpha and G11 alpha equally and non-selectively. FEBS Letters, 324(2), 241-245. Retrieved from [Link]
-
Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]
-
Chung, S. H., et al. (2007). Calcium mobilization by activation of M(3)/M(5) muscarinic receptors in the human retinoblastoma. Molecular Vision, 13, 1926-1933. Retrieved from [Link]
-
Marwaha, R., et al. (2023). Muscarinic Antagonists. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
-
Chemsrc. (2025, August 23). CAS#:207679-81-0 | 5-hydroxymethyl Tolterodine. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]
-
OHSU Elsevier. (2011, May 15). Muscarinic receptor antagonists, from folklore to pharmacology; Finding drugs that actually work in asthma and COPD. Retrieved from [Link]
-
Schmidt, H., et al. (1988). Muscarinic receptor-mediated intracellular Ca2+ mobilization in embryonic chick heart cells. FEBS Letters, 230(1-2), 35-37. Retrieved from [Link]
-
Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). 5-hydroxymethyl tolterodine (PNU 200577). Retrieved from [Link]
-
Science Alert. (n.d.). Molecular Modelling Analysis of the Metabolism of Tolterodine. Retrieved from [Link]
-
MDPI. (2001, February 28). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-152. Retrieved from [Link]
Sources
- 1. Detrol LA (Tolterodine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 4. Tolterodine Tartrate Tablets: Package Insert / Prescribing Info [drugs.com]
- 5. droracle.ai [droracle.ai]
- 6. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scialert.net [scialert.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. viatris.ca [viatris.ca]
- 11. AddexBio Service - GPCRAssays [addexbio.com]
- 12. tansobio.com [tansobio.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. innoprot.com [innoprot.com]
- 19. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 20. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 21. news-medical.net [news-medical.net]
- 22. Calcium mobilization by activation of M(3)/M(5) muscarinic receptors in the human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Muscarinic receptor-mediated intracellular Ca2+ mobilization in embryonic chick heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The human muscarinic M1 acetylcholine receptor, when express in CHO cells, activates and downregulates both Gq alpha and G11 alpha equally and non-selectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. revvity.com [revvity.com]
- 27. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 28. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Tolterodine and Metabolites in Human Urine via LC-MS/MS
Introduction & Clinical Context
Tolterodine (TOL) is a potent antimuscarinic agent used to treat overactive bladder (OAB).[1] Its pharmacokinetics are complex and heavily influenced by the genetic polymorphism of the CYP2D6 enzyme.
In "Extensive Metabolizers" (EMs), TOL is rapidly oxidized to 5-hydroxymethyl tolterodine (5-HMT) , which is equipotent to the parent drug. In "Poor Metabolizers" (PMs), this pathway is blocked, and metabolism shifts toward N-dealkylation via CYP3A4.[2][3]
Why Urine Analysis Matters: While plasma PK drives dosing, urine analysis is critical for mass balance studies and compliance monitoring. However, urine presents specific challenges:
-
Metabolic Complexity: Less than 1% of the dose is excreted as unchanged TOL. The major urinary species are the Carboxylic Acid metabolite (oxidation of 5-HMT) and its dealkylated forms.[3]
-
Matrix Effects: High salt content and variable pH in urine can suppress ionization in LC-MS/MS.
-
Conjugation: A portion of metabolites may exist as glucuronides, requiring hydrolysis for "total" quantification.
Metabolic Pathway Visualization
The following diagram illustrates the oxidative metabolism relevant to urinary excretion.
Figure 1: Metabolic pathway of Tolterodine showing the formation of the active 5-HMT metabolite and the downstream Carboxylic Acid metabolite dominant in urine.
Sample Preparation Protocol
Expert Insight: Simple "dilute-and-shoot" methods often fail in clinical urine analysis due to ion suppression from salts and phospholipids. For robust quantification, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard. It utilizes the basic amine nature of TOL and 5-HMT to wash away neutral interferences and salts.
Reagents Required[4][5][6][7][8][9]
-
Internal Standards (IS): Tolterodine-d6 and 5-HMT-d14.[4][5]
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli). -
SPE Cartridges: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg/1 mL).
Step-by-Step Workflow
A. Enzymatic Hydrolysis (Optional for "Total" Quantification)
Note: If quantifying only "Free" drug, skip to Step B.
-
Aliquot 200 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of Internal Standard working solution (100 ng/mL).
-
Add 250 µL of 0.1 M Ammonium Acetate buffer (pH 5.0) containing
-Glucuronidase (approx. 2000 units/mL). -
Vortex and incubate at 37°C for 2 hours (or 60°C for 1 hour for rapid workflows).
B. Solid Phase Extraction (MCX)
-
Pre-treatment: If hydrolysis was skipped, dilute 200 µL urine with 200 µL 4% Phosphoric Acid (
) to acidify (pH < 3). This ensures the amine is protonated ( ) to bind to the cation exchange resin. -
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading: Load the pre-treated sample at a slow flow rate (~1 mL/min).
-
Washing (Critical for Cleanliness):
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals; the charged analytes remain bound).
-
-
Elution:
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase A/B (80:20).
-
Instrumental Analysis (LC-MS/MS)[5][10][12][13]
Liquid Chromatography Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).
-
Column: C18 High Strength Silica (e.g., Acquity HSS T3 or Hypersil GOLD aQ), 2.1 x 50 mm, 1.8 µm. Why? These columns retain polar metabolites like 5-HMT better than standard C18.
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Load |
| 3.0 | 90 | Elution |
| 4.0 | 90 | Wash |
| 4.1 | 10 | Re-equilibration |
| 5.5 | 10 | End |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) – Positive Mode.[10]
-
Spray Voltage: 3500 V.
-
Capillary Temp: 350°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| Tolterodine (TOL) | 326.2 | 147.1 | 25 | Quantifier |
| 326.2 | 284.2 | 18 | Qualifier | |
| 5-HMT | 342.2 | 223.1 | 22 | Quantifier |
| Tolterodine Acid | 356.2 | 223.1 | 24 | Major Metabolite |
| TOL-d6 (IS) | 332.2 | 153.1 | 25 | Internal Standard |
| 5-HMT-d14 (IS) | 356.3 | 237.2 | 22 | Internal Standard |
Note: Tolterodine Acid (m/z 356) is isobaric with 5-HMT-d14 (m/z 356). Ensure chromatographic separation or use high-resolution MS if available. The product ions differ (223 vs 237), allowing selectivity on Triple Quads.
Analytical Workflow Diagram
Figure 2: Analytical workflow from urine collection to data generation.
Validation & Performance Criteria
To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria | Experimental Design |
| Linearity | 8-point calibration curve (0.1 – 100 ng/mL). | |
| Accuracy | 85-115% | QC samples at Low, Mid, High concentrations (n=6). |
| Precision | CV < 15% | Intra-day and Inter-day repeatability.[5] |
| Matrix Effect | 85-115% (IS normalized) | Compare post-extraction spike vs. neat solution. |
| Recovery | > 70% Consistent | Compare pre-extraction spike vs. post-extraction spike. |
Self-Validating Check: Calculate the Internal Standard Response Variation . If the IS area in a sample deviates by >50% from the mean of the calibration standards, it indicates a matrix effect or extraction failure for that specific sample. Re-inject or re-extract.
Troubleshooting & Expert Tips
-
Isobaric Interference: As noted, Tolterodine Acid (m/z 356) shares a parent mass with deuterated 5-HMT-d14.
-
Solution: Ensure your chromatography separates them (Acid usually elutes earlier than 5-HMT on C18 due to the carboxyl group). Alternatively, use a different IS (e.g., 5-HMT-d6) if available.
-
-
Carryover: Tolterodine is "sticky" due to its lipophilic amine nature.
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
-
-
Stability: 5-HMT is sensitive to oxidation.
-
Solution: Keep samples at 4°C in the autosampler. Add ascorbic acid (0.1%) to the urine upon collection if long-term storage is planned.
-
References
-
Brynne, N., et al. (1998). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of unstable bladder. International Journal of Clinical Pharmacology and Therapeutics.
-
Postlind, H., et al. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition.[2][3][11]
-
Macek, J., et al. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.
-
Thermo Fisher Scientific. (2018). Solid Phase Extraction Guide.[12]
Sources
- 1. An Investigation of the Effect of Combining Tolterodine and Duloxetine in the Treatment of Mixed-Type Urinary Incontinence and the Factors Affecting Success [mdpi.com]
- 2. mims.com [mims.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TOLTERODINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Quantitative Bioanalysis of 5-Hydroxymethyl Tolterodine using a Deuterium-Labeled Internal Standard
Abstract
This application note provides a comprehensive guide for the use of deuterium-labeled 5-hydroxymethyl tolterodine as an internal standard (IS) in the quantitative analysis of its unlabeled counterpart in biological matrices. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods, which are fundamental to pharmacokinetic and toxicokinetic studies. We will delve into the rationale for selecting a stable isotope-labeled (SIL) internal standard, present detailed protocols for method validation, and offer insights into best practices consistent with global regulatory expectations.
Introduction: The Imperative for a Robust Internal Standard
In the development of pharmaceutical products, the accurate measurement of drug concentrations in biological matrices like plasma, blood, and urine is paramount.[1] This data underpins critical decisions regarding the safety and efficacy of a new chemical entity.[1] Tolterodine, an antimuscarinic drug, is extensively metabolized in the liver, primarily by the polymorphic enzyme CYP2D6, to form 5-hydroxymethyl tolterodine (5-HMT).[2][3] This metabolite is pharmacologically active and equipotent to the parent drug, making its quantification essential for a complete understanding of the drug's pharmacokinetic profile.[2][4]
Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability, including sample preparation inconsistencies, instrument fluctuations, and matrix effects.[5][6] An internal standard is added at a constant concentration to all samples, including calibration standards and quality controls, to correct for this variability.[7][8] The ideal IS mimics the analyte of interest throughout the entire analytical process—from extraction to detection.[9]
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for mass spectrometry-based bioanalysis.[9][10] By replacing several hydrogen atoms with deuterium, a stable, non-radioactive isotope, the mass of the molecule is increased without significantly altering its chemical properties.[11] This co-elution and similar ionization behavior allow the SIL-IS to effectively compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to superior accuracy and precision.[9][10] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS for mass spectrometric assays.[9][12]
The Metabolic Context: Tolterodine to 5-HMT
Understanding the metabolic pathway of tolterodine is crucial for appreciating the importance of quantifying 5-HMT. The primary route of metabolism is the oxidation of the 5-methyl group on the phenyl ring to a hydroxymethyl group, a reaction catalyzed by CYP2D6.[2]
Caption: Metabolic conversion of Tolterodine to its active metabolite, 5-HMT.
The Internal Standard of Choice: Deuterium-Labeled 5-Hydroxymethyl Tolterodine
For the quantification of 5-HMT, the ideal internal standard is its stable isotope-labeled counterpart, such as 5-hydroxymethyl tolterodine-d14.[13][14] The high degree of deuteration ensures a significant mass shift, preventing isotopic crosstalk where the signal from the analyte contributes to the signal of the IS.[9]
Key Advantages of 5-HMT-d14:
-
Co-elution with Analyte: Due to near-identical physicochemical properties, the SIL-IS and the analyte elute from the LC column at virtually the same time, ensuring they experience the same degree of matrix effects.[10]
-
Similar Extraction Recovery: The SIL-IS will have an extraction recovery that closely mirrors that of the native analyte across a range of concentrations and sample types.
-
Comparable Ionization Efficiency: Both the analyte and the SIL-IS will ionize with similar efficiency in the mass spectrometer source, allowing for accurate ratio-based quantification.[5]
While deuterium-labeled standards are preferred, it is crucial to ensure the stability of the deuterium labels. They should be positioned on non-exchangeable sites to prevent loss or replacement with protons from the solvent or biological matrix.[11]
Bioanalytical Method Protocol
The following protocol outlines a typical workflow for the simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine in rat plasma using their respective deuterium-labeled internal standards.[13]
Materials and Reagents
-
Analytes: Tolterodine and 5-Hydroxymethyl Tolterodine
-
Internal Standards: Tolterodine-d6 and 5-Hydroxymethyl Tolterodine-d14[13]
-
Biological Matrix: Rat Plasma
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate, Formic Acid
-
Extraction Solvent: Methyl tert-butyl ether or a mixture of n-hexane and isopropyl alcohol.[15]
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-HMT, tolterodine-d6, and 5-HMT-d14 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a combined working solution of tolterodine-d6 and 5-HMT-d14 in 50:50 acetonitrile:water at a concentration that yields a robust signal in the mass spectrometer.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
Caption: Step-by-step workflow for liquid-liquid extraction of plasma samples.
LC-MS/MS Conditions
The following table summarizes typical instrument conditions for the analysis of 5-HMT and its internal standard.
| Parameter | Setting | Rationale |
| LC Column | C18 or similar reverse-phase column (e.g., Ascentis Express RP amide, 50 mm x 4.6 mm, 2.7 µm)[13] | Provides good retention and separation of the analytes from endogenous plasma components. |
| Mobile Phase | Isocratic: 10 mM Ammonium Acetate and Acetonitrile (20:80, v/v)[13] | Ensures consistent elution and ionization. Ammonium acetate acts as a pH modifier to improve peak shape and ionization efficiency. |
| Flow Rate | 0.5 mL/min[13] | Optimized for the column dimensions to achieve efficient separation. |
| Injection Volume | 10 µL | A standard volume for sensitive detection without overloading the column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Both analytes readily form protonated molecules [M+H]+. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Hydroxymethyl Tolterodine | 342.2 | 223.1 |
| 5-Hydroxymethyl Tolterodine-d14 (IS) | 356.2 | 223.1 |
| Tolterodine | 326.1 | 147.1 |
| Tolterodine-d6 (IS) | 332.3 | 153.1 |
| Data sourced from a validated LC-MS/MS method for tolterodine and its metabolite in rat plasma.[13] |
Method Validation According to Regulatory Guidelines
A full validation of the bioanalytical method must be performed to ensure its reliability for its intended purpose.[16][17] This should be conducted in accordance with guidelines from regulatory bodies like the EMA and FDA.[12][18]
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six independent sources of blank matrix. The response of interfering components should be ≤ 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample.[12] |
| Calibration Curve | Linear range covering the expected concentrations in study samples (e.g., 20.00–5000.00 pg/mL).[13] At least 75% of non-zero calibrators must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.[13] |
| Accuracy & Precision | Intra- and inter-day precision (as %CV) should not exceed 15% (20% at LLOQ). Accuracy (as % of nominal) should be within 85-115% (80-120% at LLOQ).[13] |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different sources of matrix should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte and IS stability must be demonstrated under various conditions: freeze-thaw cycles, bench-top (room temperature), and long-term storage at the intended temperature.[13] |
Conclusion
The use of a deuterium-labeled internal standard, such as 5-hydroxymethyl tolterodine-d14, is a critical component of a robust and reliable bioanalytical method for the quantification of 5-hydroxymethyl tolterodine.[9][14] Its ability to mimic the analyte throughout the analytical process ensures accurate correction for variability, leading to high-quality data that can be confidently used in pharmacokinetic assessments and regulatory submissions.[8][10] Adherence to the detailed protocols and rigorous validation standards outlined in this note will enable researchers to develop methods that are fit-for-purpose and compliant with global regulatory expectations.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Kim, T. K., & Yoo, H. H. (2018). Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine. Pharmazie, 73(7), 375-378. Retrieved from [Link]
-
Shaik, R. P., Babu, P. S., Kothapalli, C. B., & Challa, B. R. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(6), 443-451. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 22(14), 2197-2204. Retrieved from [Link]
-
Oishi, M., Chiba, K., & Malhotra, B. (2014). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. The Journal of Clinical Pharmacology, 54(8), 923-931. Retrieved from [Link]
-
Oishi, M., Chiba, K., & Malhotra, B. (2014). Population pharmacokinetics of the 5‐hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in western and east Asian populations. The Journal of Clinical Pharmacology, 54(8), 923-931. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
Accord Healthcare Limited. (2013). Deterodine SR 4mg prolonged-release capsules - Summary of Product Characteristics (SmPC). Retrieved from [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Retrieved from [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). DETROL (tolterodine tartrate) tablets label. Retrieved from [Link]
-
Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 465-475. Retrieved from [Link]
-
Parekh, J. M., et al. (2013). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. Chromatographia, 76(15-16), 947-957. Retrieved from [Link]
-
Palmér, L., et al. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 155-165. Retrieved from [Link]
-
Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. Retrieved from [Link]
-
Lee, S. Y., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Analytical Science and Technology, 8(1), 29. Retrieved from [Link]
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 362-371. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of tolterodine, tolterodine-d6, 5-hydroxy methyl... Retrieved from [Link]
-
Nilvebrant, L., et al. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195-207. Retrieved from [Link]
-
Itoh, T., et al. (2012). Development of the synthetic route to 5-hydroxymethyl tolterodine, a key synthetic intermediate of Toviaz, via an organic solvent-free Rh-catalyzed asymmetric 1,4-addition. Tetrahedron Letters, 53(7), 804-807. Retrieved from [Link]
-
Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1215. Retrieved from [Link]
-
Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481-4489. Retrieved from [Link]
Sources
- 1. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: High-Efficiency Solid-Phase Extraction of 5-Hydroxymethyl Tolterodine from Serum
This Application Note is designed for bioanalytical scientists and drug development professionals seeking a robust, automatable, and highly specific method for extracting 5-hydroxymethyl tolterodine (5-HMT) from serum.
Abstract
5-hydroxymethyl tolterodine (5-HMT) is the primary active metabolite of two major antimuscarinic drugs: Tolterodine and Fesoterodine .[1][2][3][4] Accurate quantification of 5-HMT is critical for pharmacokinetic (PK) profiling, as it drives the therapeutic effect for overactive bladder (OAB) treatment. While legacy methods often utilize Liquid-Liquid Extraction (LLE) with MTBE, this protocol introduces a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow. This method offers superior cleanliness, higher recovery (>90%), and amenability to high-throughput automation compared to LLE, specifically addressing the polarity and basicity of the 5-HMT molecule (
Introduction & Method Strategy
The Analyte
5-HMT is a zwitterionic molecule containing a tertiary amine and a phenolic group.
-
LogP: ~4.12 (Lipophilic in basic conditions).
-
LogD (pH 7.4): ~0.47 (Significantly less lipophilic than parent Tolterodine).[2]
-
pKa: ~9.8 (Amine) and ~10.0 (Phenol).
Why Mixed-Mode Cation Exchange (MCX)?
Legacy LLE methods often suffer from matrix effects due to the co-extraction of phospholipids. Because 5-HMT possesses a distinct basic center (tertiary amine), Mixed-Mode Strong Cation Exchange (MCX) is the optimal extraction mechanism.
-
Acidic Loading: At pH < 7, the amine is protonated (
), allowing it to bind ionically to the sulfonate groups of the MCX sorbent. -
Orthogonal Washing:
-
Wash 1 (Aqueous Acid): Removes proteins and salts.
-
Wash 2 (100% Organic): Removes neutral hydrophobic interferences (lipids) while the analyte remains ionically bound.
-
-
Elution: A basic organic solvent neutralizes the amine, breaking the ionic bond and releasing the purified analyte.
Materials and Reagents
| Category | Item | Specification |
| Standards | 5-Hydroxymethyl Tolterodine | Purity >98% |
| Internal Standard | 5-HMT-d14 (Deuterated) | Isotopic purity >99% |
| Sorbent | Mixed-Mode Strong Cation Exchange | 30 mg / 1 cc cartridges (e.g., Oasis MCX or Strata-X-C) |
| Reagents | Phosphoric Acid ( | 4% in Water |
| Ammonium Hydroxide ( | 28-30% (ACS Grade) | |
| Methanol (MeOH) | LC-MS Grade | |
| Formic Acid | LC-MS Grade | |
| Matrix | Human Serum | Drug-free, K2EDTA or Heparin |
Experimental Protocol
Sample Pre-treatment
Rationale: Acidification is required to disrupt protein binding and ensure the analyte is fully protonated (
-
Thaw serum samples at room temperature.
-
Aliquot 200 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard (IS) working solution (5-HMT-d14, 100 ng/mL).
-
Add 200 µL of 4%
(aq).-
Note: This lowers the pH to ~2.0, ensuring 100% ionization of the amine.
-
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated solids (optional but recommended to prevent cartridge clogging).
Solid-Phase Extraction (SPE) Workflow
| Step | Solvent / Action | Mechanism |
| 1. Condition | 1 mL Methanol | Solvates the polymeric sorbent chains. |
| 2. Equilibrate | 1 mL Water | Prepares sorbent for aqueous sample. |
| 3. Load | Load Pre-treated Sample (Supernatant) | Analyte binds via Ionic Exchange (Strong) and Reverse Phase (Weak). |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes salts, proteins, and hydrophilic interferences. Analyte stays bound. |
| 5. Wash 2 | 1 mL 100% Methanol | Critical Step: Removes hydrophobic neutrals and phospholipids. Analyte remains bound ionically. |
| 6. Dry | Apply high vacuum for 2 mins | Removes excess solvent to facilitate elution. |
| 7. Elute | 2 x 250 µL 5% | High pH (>11) deprotonates the amine, breaking the ionic bond. |
| 8. Post-Process | Evaporate to dryness ( | Concentrates the sample. |
| 9. Reconstitute | 100 µL Mobile Phase (90:10 A:B) | Prepares for LC-MS injection. |
LC-MS/MS Analysis
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B (0-0.5 min)
90% B (3.0 min) Re-equilibrate.
MS Parameters (ESI+):
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
MRM Transitions:
Workflow Visualization
Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of 5-HMT from serum.
Validation & Performance Metrics
This protocol is designed to meet FDA/EMA bioanalytical guidelines.
Linearity and Sensitivity
-
Range: 0.05 – 50 ng/mL.
-
LLOQ: 0.05 ng/mL (using 200 µL serum).
-
Correlation Coefficient (
): > 0.995.
Recovery & Matrix Effect
| Parameter | Result | Explanation |
| Absolute Recovery | 90% ± 5% | High recovery due to strong ionic retention during aggressive organic wash. |
| Matrix Effect | < 10% | Minimal ion suppression; phospholipids are removed in the 100% MeOH wash step. |
| Precision (CV%) | < 7% | Intra- and inter-day precision.[3][5][9] |
Troubleshooting Guide
Issue: Low Recovery
-
Cause: Incomplete protonation of the amine during loading.
-
Solution: Ensure the sample pH is < 4.0 before loading. Increase
concentration if necessary. -
Cause: Elution solvent not basic enough.
-
Solution: Ensure
is fresh. The pH of the elution solvent must be > 11.0 to break the ionic bond.
Issue: High Backpressure on Cartridge
-
Cause: Protein precipitation clogging the frit.
-
Solution: Centrifuge the acidified sample at high speed (10,000 x g) before loading the supernatant.
Issue: Peak Tailing in LC-MS
-
Cause: Interaction with silanols on the column.
-
Solution: Use a column with high carbon load or an embedded polar group (e.g., RP-Amide or Phenyl-Hexyl) and ensure buffer pH is controlled (pH 3.5 is ideal).
References
-
Parekh, J. M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS.[3][7][9] Journal of Chromatography B, 913, 1-11.[3][7] Link
-
Macek, J., et al. (2009).[5] Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry.[5][9] Journal of Chromatography B, 877(10), 968-974.[5] Link
- Ney, P., et al. (2008). Pharmacokinetics of fesoterodine in poor and extensive metabolizers of CYP2D6. Clinical Pharmacokinetics.
-
PubChem. (n.d.). 5-Hydroxymethyl tolterodine Compound Summary. (Chemical property verification: pKa and LogP). Link
-
Waters Corporation. (2020). Oasis MCX Method Development Brochure. (Source for general MCX mechanism and sorbent specifications). Link
Sources
- 1. smw.ch [smw.ch]
- 2. urotoday.com [urotoday.com]
- 3. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. ijbpas.com [ijbpas.com]
- 8. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxymethyl Tolterodine HPLC Analysis
Status: Active Ticket ID: HMT-HPLC-001 Assigned Specialist: Senior Application Scientist Last Updated: February 18, 2026
Executive Summary & Molecule Profile
Welcome to the technical support hub for 5-hydroxymethyl tolterodine (5-HMT) , also known as Desfesoterodine (PNU-200577). As the active metabolite of both Tolterodine and Fesoterodine, accurate quantification of 5-HMT is critical for pharmacokinetic (PK) studies and impurity profiling.
This guide moves beyond generic advice, addressing the specific physicochemical behavior of 5-HMT to ensure your method is robust, reproducible, and compliant.
Analyte Dossier
| Parameter | Data | Technical Implication |
| Structure | Tertiary amine + Phenol | Dual functionality: Prone to severe tailing (amine-silanol interaction) and oxidation (phenol).[1] |
| pKa | ~9.8 (Amine), ~9.3 (Phenol) | Basic: The molecule is positively charged at pH < 9. |
| LogD (pH 7.4) | ~0.47 - 0.74 | Polar: Elutes significantly earlier than Tolterodine (LogD ~1.83). Requires high aqueous content for retention. |
| UV Max | 215 nm, 280 nm | Detection: 215 nm offers higher sensitivity but more baseline noise; 280 nm is more selective. |
Standard Operating Procedure (The "Golden Method")
Before troubleshooting, ensure your baseline method aligns with industry-proven standards. This protocol is synthesized from FDA-reviewed bioequivalence studies and validated stability-indicating methods.
Recommended Starting Conditions
-
Column: C18 with high base deactivation (e.g., Inertsil ODS-3V, Waters XBridge, or Gemini C18).
-
Why: Traditional silica columns will bind irreversibly to the tertiary amine, causing tailing.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).
-
Why pH 3.0? At this pH, silanols on the column are protonated (neutral), reducing secondary interactions.
-
Why TEA? It acts as a "sacrificial base," blocking any remaining active silanol sites.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C - 40°C (Temperature control is vital for amine reproducibility).
-
Detection: UV @ 220 nm.[3]
Gradient Profile (Example)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 85 | 15 | Initial hold for polar retention |
| 5.0 | 85 | 15 | Isocratic elution of 5-HMT |
| 20.0 | 40 | 60 | Ramp to elute Tolterodine/Impurities |
| 25.0 | 40 | 60 | Wash |
| 25.1 | 85 | 15 | Re-equilibration |
Troubleshooting Guide (Q&A Format)
Category A: Peak Shape & Retention
Q: My 5-HMT peak is tailing significantly (Tailing Factor > 2.0). How do I fix this?
A: Tailing is the #1 issue with 5-HMT due to its tertiary amine group interacting with residual silanols on the silica support.
-
The Fix (Chemical): Add 0.1% Triethylamine (TEA) to your aqueous buffer. Ensure the buffer pH is adjusted after adding TEA.
-
The Fix (pH): Lower the pH to 2.5 - 3.0 . At pH > 4, silanols deprotonate (
), acting as cation exchangers that bind the positively charged 5-HMT ( ). -
The Fix (Hardware): Switch to a "Hybrid" particle column (e.g., Waters XBridge) or a column specifically designed for bases (e.g., Agilent Zorbax Bonus-RP).
Q: 5-HMT is eluting in the void volume (k' < 1).
A: Unlike Tolterodine, 5-HMT is hydrophilic (LogD ~0.7).
-
Root Cause: Your starting organic composition is too high.
-
Solution: Reduce initial ACN to 10-15% . If retention is still poor, switch to a C8 column or a Polar-Embedded C18 group, which prevents "phase collapse" in highly aqueous conditions and engages in hydrogen bonding with the analyte.
Category B: Selectivity & Resolution
Q: I cannot separate 5-HMT from Fesoterodine or Tolterodine.
A: These molecules have distinct polarities, so separation should be achievable.
-
Elution Order: 5-HMT (Polar)
Fesoterodine (Intermediate) Tolterodine (Non-polar). -
Strategy:
-
If 5-HMT and Fesoterodine co-elute: Use a shallower gradient at the start (e.g., 10% to 25% B over 15 mins).
-
Check Buffer Strength: Increase buffer concentration from 10 mM to 25-50 mM to minimize ionic repulsion effects.
-
Q: I see "Ghost Peaks" appearing after the main peak.
A: 5-HMT is sensitive to oxidative degradation.
-
Diagnosis: If the ghost peaks increase over time while the sample sits in the autosampler, your sample is degrading.
-
Solution:
-
Use amber vials.
-
Maintain autosampler temperature at 4°C .
-
Add an antioxidant (e.g., ascorbic acid) to the sample diluent if permissible.
-
Category C: Sensitivity (LOQ/LOD)
Q: My signal-to-noise ratio is too low for PK studies.
A: UV detection at 220 nm is often insufficient for plasma levels (ng/mL range).
-
Switch to MS/MS:
-
Ionization: ESI Positive Mode (
). -
Mobile Phase Change: Do NOT use Phosphate or TEA. Switch to Ammonium Acetate (10 mM, pH 4-5) or Formic Acid (0.1%) .
-
Transitions: Monitor
342 223 (Quantifier) and 342 147 (Qualifier).
-
Visualizations
Figure 1: Method Development Workflow
Caption: Logical flow for selecting column and mobile phase conditions based on analyte properties.
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic path for resolving common HPLC anomalies associated with 5-HMT.
Impurity Profiling (Advanced)
When analyzing 5-HMT, you are often looking for it as an impurity in Fesoterodine samples, or looking for its degradation products.
| Impurity Name | Relative Retention (RRT) | Origin |
| 5-HMT (Analyte) | 1.00 | Active Metabolite |
| Fesoterodine | ~1.8 - 2.2 | Parent Prodrug |
| Tolterodine | ~2.5 - 2.8 | Related Parent |
| Fesoterodine Diester | > 3.0 | Synthesis Impurity |
Note: RRTs are approximate based on a standard C18 Gradient (5-95% ACN).
References
-
US Food and Drug Administration (FDA). (2008). Clinical Pharmacology and Biopharmaceutics Review: Toviaz (Fesoterodine Fumarate). Application No: 22-030. Link
-
Macek, J., Ptácek, P., & Klíma, J. (2009).[4] Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry.[4][5] Journal of Chromatography B, 877(10), 968-974.[4] Link
-
Narasimha Reddy, K., et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 5(2), 199-206. Link
-
Kim, T. K., & Yoo, H. H. (2018).[6] Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine in rats. Pharmazie, 73, 375–378.[6][7] Link
-
GL Sciences. (n.d.).[3] Analysis of Fesoterodine Fumarate (USP Draft Method). InertSearch Applications. Link
Sources
- 1. biocrick.com [biocrick.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. glsciences.com [glsciences.com]
- 4. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing LC-MS Detection of (R)-5-Hydroxymethyl Tolterodine
Welcome to the Advanced Bioanalysis Support Hub. Ticket ID: 5HMT-OPT-2026 Subject: Troubleshooting & Method Development for (R)-5-Hydroxymethyl Tolterodine (5-HMT) Assigned Specialist: Senior Application Scientist
Executive Summary: The Analytical Challenge
(R)-5-Hydroxymethyl tolterodine (5-HMT) is the pharmacologically active metabolite of both Tolterodine and Fesoterodine .[1] Its analysis is distinct from the parent compounds due to its increased polarity (LogD ~0.47 at pH 7.4) compared to Tolterodine (LogD ~1.83).[1]
This polarity shift creates two primary challenges:
-
Early Elution: It elutes significantly earlier than Tolterodine on standard C18 columns, often falling into the "suppression zone" (unretained matrix components).
-
Prodrug Instability: If you are dosing Fesoterodine, it rapidly hydrolyzes to 5-HMT ex vivo. Improper sample handling will artificially inflate 5-HMT levels.
Module 1: Mass Spectrometry Optimization
Q: I am seeing high background noise and poor sensitivity for 5-HMT. What are the optimal MRM transitions?
A: Sensitivity issues often stem from non-specific fragmentation or incorrect precursor selection. 5-HMT contains a phenolic hydroxyl and a tertiary amine. While it can ionize in negative mode, Positive Electrospray Ionization (ESI+) is significantly more sensitive due to the amine protonation.
Recommended MRM Parameters:
| Parameter | Setting / Value | Technical Rationale |
| Ionization Mode | ESI Positive (+) | Protonation of the tertiary amine. |
| Precursor Ion (Q1) | m/z 342.2 [M+H]+ | Monoisotopic mass + H. |
| Quantifier Ion (Q3) | m/z 223.1 | Cleavage of the diisopropylamine group (tropylium-like ion). |
| Qualifier Ion (Q3) | m/z 147.1 | Secondary fragment for confirmation. |
| Internal Standard | D14-5-HMT (m/z 356.2 → 223.[2][3][4]1) | Critical: Do not use D6-Tolterodine if possible. The retention time difference between Tolterodine and 5-HMT is too large to compensate for matrix effects. Use deuterated 5-HMT. |
Troubleshooting Tip: If you observe signal instability, check your Desolvation Temperature. 5-HMT is thermally stable, but high source temps (>550°C) combined with low flow rates can cause in-source fragmentation.
Module 2: Chromatographic Separation
Q: My 5-HMT peak is tailing and eluting too early (k' < 1). How do I increase retention?
A: 5-HMT is hydrophilic.[5] On a standard C18 column with high organic initial conditions, it will elute with the void volume, leading to ion suppression.
Protocol Adjustment:
-
Column Selection: Switch from a standard C18 to a Phenyl-Hexyl or Polar-Embedded C18 column. The Phenyl-Hexyl phase interacts with the aromatic ring of 5-HMT via pi-pi stacking, increasing retention without requiring highly aqueous mobile phases.
-
Mobile Phase pH:
-
Acidic (Formic Acid): Keeps the amine protonated (
). Good for MS sensitivity, but causes peak tailing due to silanol interactions. -
Buffered (Ammonium Acetate/Formate):Recommended. Use 5-10 mM Ammonium Acetate (native pH or adjusted to 4.5). The salt suppresses silanol activity, sharpening the peak.
-
Recommended Gradient (Phenyl-Hexyl Column):
| Time (min) | % Organic (Acetonitrile) | % Aqueous (10mM NH4OAc) | State |
| 0.0 - 1.0 | 10% | 90% | Loading (Traps polar 5-HMT) |
| 1.0 - 4.0 | 10% → 80% | 90% → 20% | Elution |
| 4.0 - 5.0 | 80% | 20% | Wash (Removes phospholipids) |
| 5.1 | 10% | 90% | Re-equilibration |
Module 3: Sample Preparation (Extraction)
Q: Liquid-Liquid Extraction (LLE) is giving me variable recovery (60-85%). Should I switch to SPE?
A: Yes. While LLE with TBME (Methyl tert-butyl ether) is common for Tolterodine, 5-HMT is more polar. It partitions poorly into non-polar solvents, leading to variability.
The Solution: Mixed-Mode Cation Exchange (MCX) SPE. Since 5-HMT is a base (amine), use a mechanism that locks the analyte onto the sorbent via charge, allowing you to wash away interferences aggressively with organic solvents.
Visual Protocol: MCX Extraction Workflow
Figure 1: MCX Solid Phase Extraction allows for an aggressive organic wash (Step 4) which removes phospholipids that cause ion suppression, significantly improving signal consistency compared to LLE.
Module 4: Stability & The "Prodrug Trap"
Q: I am detecting 5-HMT in my "Time 0" samples of Fesoterodine studies. Is my column contaminated?
A: It is likely ex vivo hydrolysis, not contamination.
-
The Mechanism: Fesoterodine is a prodrug designed to be hydrolyzed by non-specific esterases in the blood. This reaction happens extremely fast (half-life < 1 minute in human plasma at 37°C).
-
The Fix: If you need to measure Fesoterodine, you must inhibit esterases immediately upon blood draw.
-
Inhibitor: Dichlorvos or Sodium Fluoride/Potassium Oxalate tubes.
-
Temperature: Process strictly on ice (4°C).
-
Q: Is 5-HMT itself stable? A: Yes, 5-HMT is generally stable in plasma for >6 hours at room temperature and >60 days at -20°C. However, avoid repeated freeze-thaw cycles (>3) as phenolic compounds can be susceptible to oxidation over time.
Summary of Validated Parameters
| Parameter | Recommendation |
| Linearity Range | Typically 0.1 – 50 ng/mL |
| Recovery (SPE) | > 90% (using MCX) |
| Recovery (LLE) | ~80-85% (using TBME) |
| Matrix Effect | Minimal (<10%) if using D14-IS and MCX cleanup |
References
-
Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B (2009).[5] Context: Establishes the polarity challenges and MS transitions.
-
Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT. Source: Bioanalysis (2013).[6] Context: Defines the hydrolysis issue of Fesoterodine converting to 5-HMT.
-
Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. Source: UroToday / Pfizer Data. Context: Provides LogD values (0.47) explaining the chromatographic behavior.
-
A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma. Source: Journal of Pharmaceutical Analysis (2013). Context: Provides specific MRM transitions (342 -> 223) and mobile phase compositions.
Sources
- 1. urotoday.com [urotoday.com]
- 2. A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxymethyl Tolterodine Degradation Profiling
This guide serves as a technical support resource for researchers analyzing the stability and impurity profile of 5-hydroxymethyl tolterodine (5-HMT) , also known as Desfesoterodine (PNU-200577).[1][2] This compound is the pharmacologically active metabolite of both Tolterodine and Fesoterodine.[2]
Current Status: Online Role: Senior Application Scientist Topic: Impurity Identification & Troubleshooting[1][2]
Core Diagnostic Workflow
Before addressing specific spectral anomalies, ensure your LC-MS platform is calibrated for the detection of polar, basic amines. 5-HMT is a tertiary amine with a benzylic alcohol moiety, making it susceptible to oxidative instability and N-dealkylation .[1]
Standard LC-MS Screening Parameters
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or chemically equivalent).[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate or Formate (pH 4.5–5.0).[1][2] Note: Acidic pH is critical to suppress silanol interactions with the amine.[2]
Troubleshooting Guide (Q&A Format)
Issue 1: "I see a major degradation peak at m/z 300. Is this a fragment?"
Diagnosis: This is likely N-desisopropyl 5-HMT , a primary oxidative degradant.[1][2]
-
Mechanism: Oxidative dealkylation leads to the loss of an isopropyl group (
, mass 43).[1][2] -
Mass Shift:
-42 Da from parent ( ).[1][2] -
Confirmation:
-
Check fragmentation.[1][2][6] The parent 5-HMT typically yields a tropylium-like ion or benzyl fragment.[1][2] The m/z 300 species will show a similar backbone fragmentation pattern but lack the specific loss of the isopropyl amine chain characteristic of the parent.
-
Retention Time: Expect this peak to elute earlier (lower RRT) than 5-HMT in reverse-phase chromatography due to increased polarity from the exposed secondary amine.[1][2]
-
Issue 2: "There is a peak at m/z 358 (+16 Da).[1][2] Is it the N-oxide or a hydroxylated ring product?"
Diagnosis: This is almost certainly the 5-HMT N-Oxide .[1][2]
-
Differentiation:
-
N-Oxide: Formed at the tertiary nitrogen.[1][2] Under in-source fragmentation (high cone voltage), N-oxides often lose oxygen (-16 Da) to revert to the parent mass (m/z 342).[1] If you see a strong 342 fragment in the MS2 of the 358 peak, it confirms the N-oxide.[1]
-
Ring Hydroxylation: A stable covalent bond (C-OH) on the phenyl ring will not easily lose oxygen in the source.[2]
-
-
Chromatography: N-oxides are significantly more polar than the parent amine.[1][2] Expect the N-oxide to elute significantly earlier (RRT ~0.8–0.[1][2]9) than the parent.
Issue 3: "I am detecting a peak at m/z 340 (-2 Da). Is this an alkene?"
Diagnosis: This is the Aldehyde Impurity (oxidation of the benzylic alcohol).[2]
-
Context: 5-HMT possesses a primary hydroxyl group (
).[1][2] Under oxidative stress (or improper storage), this oxidizes to the aldehyde ( ).[1] -
Mass Shift: Loss of two protons (
) results in a -2 Da shift.[1][2] -
Risk: This intermediate is reactive and may further oxidize to the Carboxylic Acid (m/z 356) if left in solution, especially at neutral/basic pH.[1][2]
-
Action: If you see this, check your sample solvent. Avoid protic solvents that have been sitting exposed to air.[1][2]
Summary of Key Degradation Products
| Compound Name | Structure Change | m/z [M+H]⁺ | Mass Shift | RRT Trend (RP-LC) |
| 5-HMT (Parent) | -- | 342 | 0 | 1.00 |
| N-Desisopropyl | Loss of isopropyl group | 300 | -42 | Earlier (< 1.[1][2]0) |
| Aldehyde Impurity | Oxidation of -CH2OH to -CHO | 340 | -2 | Variable (often similar) |
| Carboxylic Acid | Oxidation of -CHO to -COOH | 356 | +14 | Earlier (< 1.[1][2]0) |
| N-Oxide | Oxidation of Tertiary Amine | 358 | +16 | Much Earlier (<< 1.[1][2]0) |
| Tolterodine | -CH3 instead of -CH2OH | 326 | -16 | Later (> 1.[1][2]0) |
Degradation Pathway Visualization[2]
The following diagram illustrates the connectivity between Fesoterodine, Tolterodine, and the degradation pathways of their active metabolite, 5-HMT.
Caption: Metabolic and stress-degradation pathways of 5-HMT. Blue arrows indicate metabolic formation; Red arrows indicate oxidative degradation pathways.[2]
Experimental Protocol: Forced Degradation (Stress Testing)
To validate these impurities in your own lab, perform the following stress test. This protocol is designed to generate the specific oxidants listed above.
-
Preparation: Dissolve 5-HMT (1 mg/mL) in Acetonitrile/Water (50:50).
-
Oxidative Stress: Add 30%
(1:1 volume ratio) and incubate at room temperature for 2–4 hours. -
Thermal/Oxidative Stress: Heat the peroxide sample to 60°C for 1 hour.
-
Analysis: Dilute 1:10 in Mobile Phase A and inject onto LC-MS.
References
-
Macek, J., Ptácek, P., & Klíma, J. (2009).[1][3] Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry.[1][2][3] Journal of Chromatography B, 877(10), 968-974.[1][3] Link
-
Postlind, H., et al. (1998).[1][2] Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes.[1][7] Drug Metabolism and Disposition, 26(4), 289-293.[1] Link
-
Cayman Chemical. (n.d.).[1][2] 5-hydroxymethyl Tolterodine (formate) Product Information. Link
-
LGC Standards. (n.d.). (R)-5-Hydroxymethyl Tolterodine Reference Standard. Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Fesoterodine Impurity B - CAS - 1208313-13-6 | Axios Research [axios-research.com]
- 3. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. asianpubs.org [asianpubs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving chromatographic peak resolution for tolterodine metabolites
Welcome to the dedicated technical support guide for the chromatographic analysis of tolterodine and its metabolites. This resource is designed for researchers, analytical chemists, and drug development professionals who are working to establish robust and reproducible separation methods. As a basic compound, tolterodine presents unique challenges that can impact peak shape, resolution, and overall data quality. This guide provides in-depth, cause-and-effect explanations and actionable protocols to overcome these common hurdles.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing significant peak tailing for my tolterodine peak?
This is the most common issue encountered when analyzing tolterodine. The root cause lies in its chemical structure and its interaction with the stationary phase.
Answer:
Tolterodine is a tertiary amine with a pKa of approximately 9.87.[1][2][3] In typical reversed-phase pH ranges (pH 3-7), it exists as a positively charged species. This cationic form can interact electrostatically with residual, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. These secondary interactions are strong and lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a characteristic asymmetric or tailing peak. The USP tailing factor for tolterodine should ideally be less than 2.0.[4]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for tolterodine peak tailing.
FAQ 2: How can I improve the resolution between tolterodine and its main active metabolite, 5-hydroxymethyl tolterodine (5-HMT)?
Answer:
Tolterodine is metabolized in the liver to form the 5-hydroxymethyl derivative (5-HMT), which is also pharmacologically active.[2][5][6] The addition of a hydroxyl group makes 5-HMT significantly more polar than the parent drug. This difference in polarity is the key to their separation. If you are observing co-elution or poor resolution, your current method is not adequately exploiting this difference.
Key Structures
Caption: Structural comparison of Tolterodine and 5-HMT.
To improve resolution (Rs), you can manipulate three primary factors: Efficiency (N) , Selectivity (α) , and Retention (k) .
-
Increase Selectivity (α): This is the most effective approach.
-
Mobile Phase Composition: The choice of organic modifier can alter selectivity. Methanol is a hydrogen-bond acceptor and donor, while acetonitrile is a strong dipole. Try switching from acetonitrile to methanol or using a mixture of both. Several validated methods utilize a high percentage of organic solvent, such as acetonitrile:10mM ammonium acetate (80:20, v/v) or methanol:10mM ammonium formate (90:10, v/v), which can provide good selectivity.[7][8][9]
-
pH Adjustment: Fine-tuning the mobile phase pH (within the column's stable range) can subtly alter the ionization state of the analytes and stationary phase, thereby changing selectivity. A pH of 3.5 is a common starting point.[7]
-
Alternative Stationary Phases: If a C18 column fails, consider a Phenyl-Hexyl column.[7] The phenyl groups offer pi-pi interactions, which can provide a different retention mechanism and selectivity for aromatic compounds like tolterodine and 5-HMT. For highly polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be effective.[10]
-
-
Increase Efficiency (N):
-
Column Technology: Switch to a column with smaller particles (e.g., sub-2 µm for UPLC systems) or one packed with solid-core particles.[11] This will generate sharper, narrower peaks, which inherently improves resolution.
-
Flow Rate: Lowering the flow rate can increase efficiency, but at the cost of longer run times.
-
Experimental Protocol: Mobile Phase Optimization for Tolterodine/5-HMT Resolution
-
System Preparation:
-
Column: Start with a modern, base-deactivated C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Sample: A mixed standard of tolterodine and 5-HMT at a known concentration (e.g., 100 ng/mL).
-
-
Initial Gradient Run:
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 5 minutes. Hold at 90% B for 1 minute. Return to 10% B and equilibrate for 2 minutes.
-
Analysis: Observe the elution order and approximate retention times. 5-HMT should elute before tolterodine.
-
-
Optimization:
-
If resolution is poor (<1.5): Modify the gradient. Slow down the rate of change of the organic phase during the elution window of the two peaks. For example, if they elute between 2 and 3 minutes, change the gradient to be shallower in that region (e.g., increase B by only 5-10% per minute).
-
If peaks are still too close: Replace Mobile Phase B with Methanol and repeat the initial gradient run. Compare the chromatograms. The change in selectivity (α) may be sufficient to resolve the peaks.
-
If tailing persists: Ensure the pH of Mobile Phase A is correctly adjusted. A pH below 4 is critical for minimizing silanol interactions.
-
FAQ 3: My sample matrix is complex (e.g., plasma, urine). What are the best practices for sample preparation and method robustness?
Answer:
Proper sample preparation is crucial for protecting your column and mass spectrometer (if used) and for ensuring method accuracy and precision. For biological matrices, the goal is to remove proteins and phospholipids that can cause interference and instrument downtime.
Recommended Sample Preparation Techniques:
-
Protein Precipitation (PPT): Simple and fast. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. The supernatant can then be injected. While effective, it may not remove all interferences.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Several methods have been successfully developed using methyl tert-butyl ether (MTBE) or mixtures of n-hexane and isopropyl alcohol.[7][12] LLE is excellent for extracting analytes of interest into an organic phase, leaving polar interferences behind.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. A mixed-mode cation exchange SPE cartridge is ideal for basic compounds like tolterodine.
Method Robustness Considerations:
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
-
Critical Parameters to Test:
-
Mobile Phase pH: ± 0.2 units
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 10%
-
Organic Composition: ± 2% absolute
-
During validation, analyze the impact of these variations on critical outputs like retention time, resolution, and peak area. The resolution between the critical pair (tolterodine and 5-HMT) should remain greater than 1.5 under all tested conditions.[13]
Summary of Published LC Methods for Tolterodine Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
| Luna Phenyl-Hexyl | 10 mM Ammonium Formate (pH 3.5) / Methanol (10:90) | MS/MS | Human Plasma | [7] |
| Ascentis Express RP-Amide | 10 mM Ammonium Acetate / Acetonitrile (20:80) | MS/MS | Rat Plasma | [5][8] |
| Silica (HILIC) | Acetonitrile / 20mM Ammonium Acetate (70:30) | MS/MS | Human Plasma | [10] |
| C18 | 5 mM Ammonium Acetate / Acetonitrile (50:50) | MS/MS | Rat Plasma | [12] |
| X-terra C18 | 0.1% Phosphoric Acid / Acetonitrile (65:35) | PDA | Drug Product | [4] |
| Acquity BEH C18 | 0.025% TFA / Acetonitrile (Gradient) | UV | Drug Product | [11] |
References
-
Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. [Link]
-
Kim, J., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 149, 185-191. [Link]
-
Palmér, L., et al. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 155-165. [Link]
-
Srinivasu, P., et al. (2014). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis, 4(2), 65-71. [Link]
-
Kim, H., et al. (2015). Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine. Latin American Journal of Pharmacy, 34(5), 969-975. [Link]
-
Nirogi, R., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(6), 423-431. [Link]
-
DailyMed. (n.d.). Tolterodine Tartrate Capsule, Extended Release. U.S. National Library of Medicine. [Link]
-
FDA. (n.d.). DETROL (tolterodine tartrate) Tablets Label. U.S. Food and Drug Administration. [Link]
-
Nirogi, R., et al. (2013). A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. PubMed. [Link]
-
Nirogi, R., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. [Link]
-
FDA. (n.d.). Detrol (tolterodine tartrate) tablets. U.S. Food and Drug Administration. [Link]
-
Prakash, L., et al. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 83(1), 65-81. [Link]
-
Al-Ghananeem, A. M., et al. (2024). Development and Validation of HSPiP- and Optimization-Assisted Method to Analyze Tolterodine Tartrate in Pharmacokinetic Study. MDPI. [Link]
-
Ahirrao, V.K., et al. (2012). Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized Stationary Phase in LC Method. Asian Journal of Chemistry, 24(12), 5555-5558. [Link]
-
PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. [Link]
-
Babu, S. P., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharmacia Lettre, 6(3), 246-254. [Link]
-
Sharma, T., & Rao, D. V. (2012). A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. Scientia Pharmaceutica, 80(2), 315-330. [Link]
-
Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Tolterodine. Journal of Pharmacology and Toxicology, 2(4), 319-329. [Link]
Sources
- 1. mellanarkiv-offentlig.vgregion.se [mellanarkiv-offentlig.vgregion.se]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-5-Hydroxymethyl Tolterodine Quantification
Subject: Troubleshooting Bioanalytical Assays for (R)-5-Hydroxymethyl Tolterodine (5-HMT) Applicable Analytes: 5-Hydroxymethyl Tolterodine (Desfesoterodine), Fesoterodine (Prodrug), Tolterodine. Methodology: LC-MS/MS (ESI+)[1]
Introduction: The Analytical Context
(R)-5-Hydroxymethyl tolterodine (5-HMT) is the pharmacologically active metabolite for two major antimuscarinic drugs: Tolterodine (via CYP2D6 oxidation) and Fesoterodine (via rapid esterase hydrolysis).
Because Fesoterodine is a prodrug that is virtually undetectable in plasma due to rapid hydrolysis, and Tolterodine is extensively metabolized, 5-HMT is the primary surrogate marker for pharmacokinetic (PK) and bioequivalence studies.
This guide addresses the specific physicochemical challenges of 5-HMT:
-
Amphiphilic Nature: It contains a basic amine (pKa ~9.8) and an acidic phenol, making extraction pH critical.
-
Prodrug Instability: Ex vivo conversion of Fesoterodine to 5-HMT can falsely elevate quantification.
-
Matrix Interference: Its polarity often leads to co-elution with phospholipids.
Module 1: Sample Preparation & Extraction Issues
Q: My extraction recovery is inconsistent (<50%) using Liquid-Liquid Extraction (LLE). What is wrong?
Diagnosis: You are likely extracting at a neutral pH where the molecule is ionized, or using a solvent that is too non-polar for this metabolite. Unlike Tolterodine (LogD ~1.83), 5-HMT is significantly less lipophilic (LogD ~0.47 at pH 7.[2]4) due to the hydroxyl group.[2]
The Fix: You must suppress ionization to drive the analyte into the organic phase.
-
Step 1: Adjust pH. Buffer the plasma to pH 9.0–10.0 (e.g., using Carbonate buffer or Ammonium Hydroxide). This neutralizes the tertiary amine (pKa ~9.8), making the molecule neutral and extractable. Avoid acidic conditions where the amine is protonated.
-
Step 2: Solvent Choice. Hexane alone is too non-polar. Use TBME (Methyl tert-butyl ether) or a mixture of Ethyl Acetate:Hexane (50:50) .
Comparative Extraction Efficiency:
| Method | Solvent/Sorbent | pH Condition | Recovery | Matrix Effect |
| LLE (Poor) | 100% Hexane | Neutral (pH 7) | < 40% | Low |
| LLE (Recommended) | TBME | Basic (pH 9-10) | > 85% | Low |
| PPT | Acetonitrile | N/A | > 90% | High (Suppression) |
| SPE | HLB (Polymeric) | Basic Load | > 90% | Minimal |
Q: I am detecting 5-HMT in my "Time 0" samples or Placebo spiked with Fesoterodine. Is it carryover?
Diagnosis: If you are working with Fesoterodine, this is likely Ex Vivo Hydrolysis , not carryover. Fesoterodine contains an ester bond that is rapidly cleaved by plasma esterases after blood collection.
The Fix: You must stabilize the prodrug immediately upon blood collection if you intend to distinguish it from the metabolite.
-
Acidification: Collect blood into tubes containing sodium fluoride/potassium oxalate (esterase inhibitors) and immediately acidify plasma with 10% Formic Acid or HCl (approx. 20 µL per 1 mL plasma) to lower pH < 4.0.
-
Temperature: Process strictly on ice (4°C).
Note: If you are only quantifying 5-HMT (and not the prodrug), this conversion is less critical, but uncontrolled conversion can still alter Cmax data.
Module 2: Chromatography & Peak Shape
Q: The 5-HMT peak is tailing significantly (Asymmetry > 1.5). How do I sharpen it?
Diagnosis: 5-HMT is a basic amine. Tailing is caused by the interaction of the positively charged amine with residual silanol groups on the silica backbone of your LC column.
The Fix:
-
Option A (High pH Stability): Use a column resistant to high pH (e.g., Waters XBridge C18 or Gemini C18 ) and run the mobile phase at pH 9.5 (Ammonium Bicarbonate/Ammonium Hydroxide). This deprotonates the amine, eliminating the silanol interaction.
-
Option B (Charged Surface): Use a Charged Surface Hybrid (CSH) C18 or an RP-Amide column. These provide electrostatic shielding at acidic pH.
-
Mobile Phase Additive: Ensure you are using sufficient ionic strength. 10mM Ammonium Formate is superior to 0.1% Formic Acid alone for peak shape.
Q: I see signal suppression at the retention time of 5-HMT.
Diagnosis: This is "Phospholipid Inducing Matrix Effect." 5-HMT often elutes in the same window as lysophosphatidylcholines (m/z 496, 524) if using standard C18 gradients.
The Fix:
-
Monitor Lipids: Add a transition for m/z 184 -> 184 (phosphocholine headgroup) to visualize lipid elution.
-
Modify Gradient: Hold the organic composition lower for longer, or switch to a Phenyl-Hexyl column to leverage pi-pi interactions, shifting 5-HMT away from the lipid region.
Module 3: Mass Spectrometry & Detection
Q: What are the optimal MRM transitions?
Standard Protocol: Operate in ESI Positive mode.
| Analyte | Precursor (m/z) | Product (m/z) | Note |
| 5-HMT | 342.2 | 223.1 | Quantifier (Tropylium ion formation) |
| 5-HMT | 342.2 | 147.1 | Qualifier |
| 5-HMT-d14 | 356.3 | 223.1 | Internal Standard (Recommended) |
| Tolterodine | 326.2 | 147.1 | Parent (if co-analyzing) |
Critical Check: Ensure your Internal Standard (IS) is Deuterated 5-HMT (e.g., d6 or d14). Using Tolterodine-d6 as an IS for 5-HMT is not recommended due to differences in recovery and matrix effect susceptibility.
Visual Troubleshooting Workflows
Figure 1: Analytical Logic for Method Development
Caption: Decision tree for optimizing extraction and chromatography based on analyte stability and peak shape requirements.
References
-
Malhotra, B. et al. (2014). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in western and east Asian populations.[3] The Journal of Clinical Pharmacology. Link
-
Nirogi, R. et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS. Journal of Chromatography B. Link
-
Bhatt, J. et al. (2014). Liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for simultaneous quantification of tolterodine and its metabolite 5-hydroxy methyl tolterodine in rat plasma.[4][5][6][7] Journal of Pharmaceutical Analysis. Link
-
Sostek, M. et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS.[1] Archives of Pharmacal Research. Link
-
European Medicines Agency. (2024). Fesoterodine (Toviaz) Assessment Report: Pharmacokinetics and Active Metabolite SPM 7605.[8]Link
Sources
- 1. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. ema.europa.eu [ema.europa.eu]
Mitigating matrix effects in 5-hydroxymethyl tolterodine bioanalysis
Topic: Mitigating Matrix Effects in LC-MS/MS Bioanalysis
Welcome, Colleague. You are likely here because your 5-HMT (Desfesoterodine) assay is failing acceptance criteria. Whether you are observing signal drift, poor linearity at the LLOQ, or internal standard (IS) variability, the root cause in 90% of 5-HMT cases is matrix effect (ME) —specifically, the suppression of ionization by endogenous phospholipids or the ex-vivo instability of the parent prodrug (Fesoterodine).
5-HMT is a polar, basic amine with a phenolic group. Its polarity makes it difficult to extract away from matrix components using standard "dilute-and-shoot" or simple protein precipitation (PPT) methods.
This guide bypasses generic advice. Below are the specific protocols to diagnose, isolate, and eliminate these interferences.
Module 1: Diagnosis
Q: How do I definitively prove my assay failure is due to matrix effects and not just low recovery?
The Protocol: Post-Column Infusion (PCI) Do not rely on the "Post-Extraction Spike" method alone; it only gives you a single number. You need to see where the suppression is happening relative to your peak.
Step-by-Step Workflow:
-
Setup: Tee your syringe pump into the LC flow after the column but before the MS source.
-
Infusate: Prepare a 100 ng/mL solution of 5-HMT in your mobile phase. Infuse at 10 µL/min.
-
Injection: Inject a blank extracted plasma sample (processed exactly as your study samples).
-
Observation: Monitor the baseline. A flat baseline = no effect. A dip (trough) = ion suppression. A peak = enhancement.[1]
Visualization: PCI Setup
Figure 1: Post-Column Infusion setup. If the 'dip' aligns with your 5-HMT retention time, you must change your chromatography or extraction.
Module 2: Extraction Strategy (The First Line of Defense)
Q: Protein Precipitation (PPT) is giving me 40% suppression. Is Liquid-Liquid Extraction (LLE) sufficient?
Expert Insight: PPT is rarely sufficient for 5-HMT because it does not remove phospholipids (glycerophosphocholines), which are the primary suppressors in ESI+ mode.
-
LLE (Liquid-Liquid Extraction): Effective, but 5-HMT is relatively polar (LogP ~0.74 - 1.8 depending on pH). Standard hexane extraction will result in <50% recovery.
-
SPE (Solid Phase Extraction): The "Gold Standard" for removing phospholipids.
Recommended Protocols:
| Feature | Protocol A: Optimized LLE (Cost-Effective) | Protocol B: MCX SPE (High Purity) |
| Principle | pH manipulation to neutralize amine/phenol for organic solubility. | Mixed-Mode Cation Exchange (Ionic binding). |
| Key Reagent | MTBE (Methyl tert-butyl ether) or Dichloromethane . | MCX Cartridge (e.g., Oasis MCX or Evolute CX). |
| pH Buffer | Buffer plasma to pH 9-10 (Ammonium buffer). | Load at pH < 5 (Acidic) to charge the amine. |
| Wash Step | N/A (Direct partition). | 100% Methanol (Removes neutrals/phospholipids). |
| Elution | Evaporate organic layer & reconstitute. | 5% NH4OH in Methanol (Releases basic amine). |
| Recovery | ~75-85% | >90% |
| Matrix Factor | 0.85 - 0.95 (Acceptable) | 0.95 - 1.05 (Excellent) |
Decision Logic for Extraction:
Figure 2: Extraction decision tree. Use MCX SPE if high sensitivity is required to aggressively wash away phospholipids.
Module 3: Chromatographic Resolution
Q: I see a suppression zone at the void volume. How do I move 5-HMT away from it?
The Issue: 5-HMT is polar. On a standard C18 column with a high-organic start, it may elute too early (near the void volume), right where salts and unretained proteins elute.
Troubleshooting Steps:
-
Reduce Initial Organic: Start your gradient at 5% B (Acetonitrile) instead of 10-20%. Hold for 0.5 min to trap the analyte.
-
Switch Column Chemistry:
-
HILIC Mode (The Radical Fix):
-
If RP-LC fails, use HILIC (Hydrophilic Interaction Liquid Chromatography) on a bare silica column.
-
Mobile Phase: High organic (90% ACN) + 10 mM Ammonium Acetate.
-
Why: Matrix interferences (lipids) elute in the void (fast), while polar 5-HMT is retained.
-
Module 4: The "Phantom" Matrix Effect (Stability)
Q: My QC samples are showing erratic high bias, but the IS is stable. Is this matrix enhancement?
Diagnosis: This is likely not matrix enhancement. It is Fesoterodine hydrolysis .[4] If you are analyzing patient samples who took Fesoterodine, the parent drug (Fesoterodine) is present in the plasma.[3] It is unstable and converts to 5-HMT ex-vivo (in the test tube).
The Fix:
-
Stabilizer: You must add a stabilizer during blood collection if Fesoterodine is present. Acidification (Citric acid) is common.
-
Monitor the Parent: Even if you only care about 5-HMT, monitor the MRM transition for Fesoterodine. If you see Fesoterodine disappearing over time in your autosampler while 5-HMT increases, your "matrix effect" is actually a stability failure.
Module 5: Internal Standards
Q: Can I use Tolterodine-D6 as an Internal Standard?
Answer: NO.
-
Reason: Tolterodine is much less polar than 5-HMT. They will have different retention times.
-
Consequence: The matrix effect at 2.5 min (5-HMT elution) is different from the matrix effect at 4.0 min (Tolterodine elution). The IS will not compensate for the suppression affecting the analyte.
-
Requirement: You must use 5-Hydroxymethyl Tolterodine-d14 (or d6).[5] It is commercially available and co-elutes exactly with the analyte.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Macek, J., Ptácek, P., & Klíma, J. (2009).[7] Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry.[7] Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
-
Malhotra, B., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT.[3] Journal of Bioequivalence & Bioavailability. (Note: Contextual validation of Fesoterodine instability issue).
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for 5-Hydroxymethyl Tolterodine Detection
Welcome to the technical support center for the bioanalysis of 5-hydroxymethyl tolterodine (5-HMT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the detection sensitivity of this active metabolite. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and enhance your experimental outcomes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting 5-hydroxymethyl tolterodine in biological matrices?
A1: The industry standard for quantifying 5-hydroxymethyl tolterodine in matrices like plasma, serum, and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers superior selectivity and sensitivity compared to other methods like HPLC-UV[4][5] or Gas Chromatography-Mass Spectrometry (GC-MS), which often requires a derivatization step.[6][7] LC-MS/MS allows for the detection of 5-HMT at picogram per milliliter (pg/mL) levels, which is crucial for pharmacokinetic studies.[1][2][8]
Q2: Why is a deuterated internal standard (IS) recommended for 5-HMT analysis?
A2: A deuterated internal standard, such as 5-hydroxymethyl tolterodine-d14, is highly recommended because it is the "gold standard" for quantitative LC-MS/MS analysis.[2] Since it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. Any sample loss during extraction or variability in instrument response will affect both the analyte and the IS equally. This ensures the most accurate and precise quantification, as the ratio of the analyte to the IS is measured.
Q3: What are the typical precursor and product ions for 5-hydroxymethyl tolterodine in positive ion mode mass spectrometry?
A3: In positive ion mode electrospray ionization (ESI+), 5-hydroxymethyl tolterodine typically forms a protonated molecule [M+H]+. The most common multiple reaction monitoring (MRM) transition is m/z 342.2 → 223.1.[1][2][9] The precursor ion at m/z 342.2 represents the protonated 5-HMT, and the product ion at m/z 223.1 is a stable fragment generated after collision-induced dissociation.
Troubleshooting Guide: Enhancing Detection Sensitivity
This section addresses common challenges encountered during method development and sample analysis, with a focus on practical solutions to boost sensitivity.
Issue 1: Poor Signal-to-Noise Ratio (S/N) for 5-HMT at the Lower Limit of Quantification (LLOQ)
Q: My signal for 5-HMT at the LLOQ is weak and noisy. How can I improve this?
A: This is a multifaceted issue that can be addressed by optimizing sample preparation, chromatography, and mass spectrometer settings.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for low signal-to-noise.
Step-by-Step Troubleshooting:
1. Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): This is a common and effective technique for 5-HMT.
-
Protocol:
-
To 100 µL of plasma, add a suitable internal standard.
-
Add 10 µL of 1 M NaOH to basify the sample. This ensures 5-HMT is in its neutral form, enhancing its partitioning into an organic solvent.[9]
-
Add 600 µL of an extraction solvent like n-hexane/isopropyl alcohol (9:1, v/v) or tert-butyl methyl ether.[1][9][10]
-
Vortex for 10-15 minutes, then centrifuge at high speed (e.g., 3000 x g for 5 minutes).[9]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Expert Insight: The choice of extraction solvent is critical. A mixture like n-hexane/isopropyl alcohol provides a good balance of polarity to efficiently extract 5-HMT while leaving more polar interfering compounds behind. The addition of a base is crucial for neutralizing the amine group on 5-HMT, making it less water-soluble and more amenable to extraction into an organic solvent.
-
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to LLE.
-
Expert Insight: A mixed-mode cation exchange SPE cartridge can be highly effective. The sorbent can retain 5-HMT via ion exchange (at acidic pH) and then elute it with a basic organic solvent, providing a high degree of selectivity and concentration.
-
2. Enhance Chromatographic Performance:
-
Column Chemistry: A C18 column is commonly used for the separation of 5-HMT.[9] However, for improved peak shape and retention of this moderately polar compound, consider a column with alternative chemistry, such as an Ascentis Express RP amide column.[2]
-
Mobile Phase Optimization:
-
An acidic mobile phase containing a modifier like formic acid or ammonium acetate is essential for good peak shape and efficient ionization in positive mode.[9] A typical mobile phase consists of acetonitrile and an aqueous buffer (e.g., 5-10 mM ammonium acetate).[2][9]
-
Expert Insight: Adjusting the organic-to-aqueous ratio can significantly impact retention and peak width. A narrower peak results in a higher peak intensity and thus better S/N. Experiment with different gradients to achieve optimal separation from matrix interferences and a sharp peak for 5-HMT.
-
3. Fine-Tune Mass Spectrometer Parameters:
-
Source Conditions: Optimize the ESI source parameters, including gas flows (nebulizer and heater), temperature, and capillary voltage, to maximize the generation of the [M+H]+ ion for 5-HMT.
-
MRM Optimization: While the m/z 342.2 → 223.1 transition is well-established, it's crucial to fine-tune the collision energy for your specific instrument to maximize the production of the product ion.[1][2][9]
Issue 2: Inconsistent Results and Poor Reproducibility
Q: I am observing high variability between replicate injections and different batches of samples. What could be the cause?
A: Inconsistent results often point to issues with extraction efficiency, matrix effects, or sample stability.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Step-by-Step Troubleshooting:
1. Standardize the Extraction Procedure:
-
Ensure precise and consistent addition of all reagents, especially the internal standard and any pH-adjusting solutions.
-
Use a calibrated pipette for all volume transfers.
-
Standardize vortexing/mixing times and speeds.
2. Evaluate and Mitigate Matrix Effects:
-
Protocol for Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: 5-HMT in a neat solution (e.g., mobile phase).
-
Set B: Blank extracted matrix (e.g., plasma) with 5-HMT spiked in post-extraction.
-
Set C: 5-HMT spiked into the matrix before extraction.
-
-
Calculate the matrix effect using the formula: (Peak Area in Set B / Peak Area in Set A) * 100%. A value significantly different from 100% indicates ion suppression or enhancement.
-
Calculate the extraction recovery using: (Peak Area in Set C / Peak Area in Set B) * 100%.
-
-
Expert Insight: If significant matrix effects are observed, improve the sample cleanup. This could involve switching to a more selective SPE method or optimizing the LLE procedure. Modifying the chromatographic conditions to separate 5-HMT from the co-eluting interferences is also a viable strategy.
3. Verify Analyte Stability:
-
According to FDA guidelines, the stability of the analyte in the biological matrix must be established under various conditions.[11]
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after several freeze-thaw cycles.
-
Bench-Top Stability: Assess the stability of QC samples left at room temperature for a duration that mimics the sample handling time.
-
Autosampler Stability: Evaluate the stability of processed samples in the autosampler over the expected run time.
-
Expert Insight: If instability is detected, adjust sample handling and storage procedures accordingly. For example, keep samples on ice during processing and minimize the time they spend at room temperature.
Data Summary Table
| Parameter | Typical Value/Condition | Reference(s) |
| Analytical Technique | LC-MS/MS | [1][2][3] |
| Ionization Mode | ESI Positive | [1][2][9] |
| MRM Transition | m/z 342.2 → 223.1 | [1][2][9] |
| Internal Standard | Deuterated 5-HMT (e.g., d14) | [2] |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction | [1][6][9] |
| Chromatographic Column | C18 or RP Amide | [2][9] |
| Mobile Phase | Acetonitrile and aqueous ammonium acetate/formate | [2][9] |
| Achievable LLOQ | 20 - 50 pg/mL in plasma | [1][2][8] |
References
-
Palmér, L., Andersson, L., Andersson, T., & Stenberg, U. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 155–165. [Link]
-
Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968–974. [Link]
-
Kim, T. K., & Yoo, H. H. (2018). Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine. Pharmazie, 73(7), 375–378. [Link]
-
Kumar, S. P., Moola, S., Challa, B. R., & Bannoth, C. K. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 4(5), 348–356. [Link]
-
Shah, J., Vachhani, A., & Shah, S. (2012). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. Chromatographia, 75(11-12), 623–633. [Link]
-
Kumar, S. P., Moola, S., Challa, B. R., & Bannoth, C. K. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 4(5), 348-356. [Link]
-
Kumar, S. P., Moola, S., Challa, B. R., & Bannoth, C. K. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to phar. Semantic Scholar. [Link]
-
Kim, T. K., & Yoo, H. H. (2018). Plasma concentration profile of tolterodine and 5-hydroxymethyl t... Ingenta Connect. [Link]
-
Axis Clinicals. (n.d.). List of Validated methods Bioassays. Axis Clinicals. [Link]
-
Srinivasa Babu, P., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. [Link]
-
Kumar, S. P., Moola, S., Challa, B. R., & Bannoth, C. K. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. [Link]
-
(2021, November 1). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. IJRPR. [Link]
-
Singh, J., Sahu, R. K., & Sahu, A. (2022). Development and Validation of HSPiP- and Optimization-Assisted Method to Analyze Tolterodine Tartrate in Pharmacokinetic Study. MDPI. [Link]
-
Palmér, L., Andersson, L., Andersson, T., & Stenberg, U. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography mass spectrometry. Diva-portal.org. [Link]
-
Saxena, S., et al. (n.d.). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. NISCAIR. [Link]
-
(n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. PharmaInfo. [Link]
-
(2023, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
Sources
- 1. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijbpas.com [ijbpas.com]
- 6. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography mass spectrometry [diva-portal.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Plasma concentration profile of tolterodine and 5-hydroxymethyl t...: Ingenta Connect [ingentaconnect.com]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Bioanalytical Stability of (R)-5-Hydroxymethyl Tolterodine
Executive Summary & Molecule Profile
(R)-5-Hydroxymethyl Tolterodine (5-HMT), also known as Desfesoterodine, is the active metabolite of two major antimuscarinic drugs: Tolterodine (via CYP2D6 hydroxylation) and Fesoterodine (via rapid esterase hydrolysis).
In bioanalytical assays (LC-MS/MS), 5-HMT presents a unique "dual-threat" stability profile. Unlike typical compounds where the primary risk is degradation (signal loss), the primary risk for 5-HMT is often artificial generation (signal gain) ex vivo.
| Parameter | Technical Detail |
| Chemical Nature | Phenolic amine with a primary alcohol group. |
| LogD (pH 7.4) | ~0.47 to 0.74 (Significantly more polar than Tolterodine). |
| Primary Instability | Oxidation (Phenolic group) and Light Sensitivity . |
| Bioanalytical Risk | Ex Vivo Formation from Fesoterodine (Prodrug) or Glucuronide back-conversion. |
Critical Stability Mechanisms (The "Why")
To troubleshoot effectively, you must understand the three pathways that alter 5-HMT concentration in a test tube.
Pathway A: The Prodrug Conversion (False High)
If the patient was administered Fesoterodine , the prodrug is ubiquitous in the blood immediately after dosing. Fesoterodine contains an ester linkage that is rapidly hydrolyzed by plasma esterases to form 5-HMT.
-
Risk: If esterase activity is not quenched immediately upon blood draw, Fesoterodine continues converting to 5-HMT in the vacutainer, causing a massive overestimation of 5-HMT.
Pathway B: The Glucuronide Back-Conversion (False High)
5-HMT forms O-glucuronides (phase II metabolites). These are abundant in urine and present in plasma.
-
Risk: During LC-MS/MS analysis, high temperatures in the ion source can cleave the glucuronide bond (In-Source Fragmentation or ISF), releasing free 5-HMT. The mass spectrometer then detects this "ghost" 5-HMT, inflating results.
Pathway C: Phenolic Oxidation (False Low)
-
Risk: The phenolic hydroxyl group is susceptible to oxidation, particularly at alkaline pH or under intense light, leading to quinone formation and signal loss.
Visualization: Stability & Conversion Pathways
Figure 1: The Stability Landscape. Red arrows indicate pathways that cause artificial overestimation of 5-HMT concentrations during sample handling and analysis.
Troubleshooting Guides & Protocols
Module 1: Pre-Analytical Stabilization (Sample Collection)
Scenario: You observe high variability in Cmax or inconsistent ratios between parent and metabolite.
Root Cause: Continued hydrolysis of Fesoterodine prodrug in the collection tube.
Protocol: Esterase Quenching
-
Temperature Control: Collect blood directly into pre-chilled tubes (ice bath). Esterases are temperature-dependent.
-
Acidification (Gold Standard):
-
Prepare tubes with 50% Formic Acid (approx. 20 µL per 1 mL blood) or Sodium Bisulfate .
-
Target pH: 3.0 – 4.0 .
-
Why? Chemical hydrolysis of Fesoterodine is minimized
-
Avoiding contamination in 5-hydroxymethyl tolterodine experiments
Topic: Contamination Control & Experimental Integrity Guide
Ticket ID: HMT-5-PROTO-2024 Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Purity Paradox
Welcome to the technical support center for 5-Hydroxymethyl Tolterodine (5-HMT) , also known as Desfesoterodine (PNU-200577).
As the active metabolite of both Tolterodine and Fesoterodine, 5-HMT presents a unique "purity paradox" in drug development:
-
It is the target: In PK/PD studies, it is the primary active moiety (Ki ~2 nM for muscarinic receptors).
-
It is the contaminant: Because Fesoterodine hydrolyzes so rapidly (via non-specific esterases), 5-HMT often appears artifactually in samples where it shouldn't, or degrades into oxidative dimers when not handled correctly.
This guide moves beyond basic "cleanliness" to address chemical stability , instrument carryover , and bioanalytical artifacts .
Module 1: Chemical Stability & Storage (The "Yellowing" Issue)
User Query: My 5-HMT stock solution has turned a faint yellow after two weeks at 4°C. Is it still usable?
Root Cause Analysis: Phenolic Oxidation
5-HMT contains a phenolic hydroxyl group and a tertiary amine. The yellowing is a hallmark of oxidative coupling , leading to the formation of quinone-like intermediates or dimers (oxidative coupling of phenoxy radicals). This is often accelerated by trace metal ions in glass or high pH.
Troubleshooting Protocol
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | DMSO or Methanol (Acidified) | 5-HMT is soluble in DMSO (>100 mg/mL). Acidifying methanol with 0.1% Formic Acid protonates the amine, stabilizing the molecule against oxidation. |
| Storage Temp | -20°C to -80°C | 4°C is insufficient for long-term storage (>1 week). At -20°C, stability extends to ~1 month; at -80°C, up to 6 months.[1] |
| Container | Amber Silanized Glass | Prevents UV-triggered degradation and minimizes adsorption of the amine to active silanol groups on glass surfaces. |
| Headspace | Argon or Nitrogen Purge | Displaces atmospheric oxygen to prevent the formation of Tolterodine acid impurities. |
Corrective Action: Stock Preparation
-
Dissolve 5-HMT in degassed DMSO .
-
Aliquot immediately into single-use amber vials (avoid freeze-thaw cycles).
-
Critical Step: If using Methanol, add 0.5 mM Ascorbic Acid as an antioxidant if the experimental design permits (check interference with your assay).
Module 2: LC-MS/MS Carryover (The "Ghost Peak" Issue)
User Query: I see a signal for 5-HMT in my blank samples after running a high-concentration standard. My blank matrix is clean. How do I stop this carryover?
Root Cause Analysis: Adsorption
While 5-HMT (LogD ~0.47 at pH 7.4) is less lipophilic than Tolterodine, it possesses a "sticky" secondary pharmacophore. The basic amine interacts with metallic surfaces (injector needles) and the phenolic group can hydrogen-bond to rotor seals. Standard methanol washes are often insufficient.
The "Dual-Wash" Strategy
You must implement a chaotic wash sequence that alternates pH and polarity to strip the molecule from the injector.
Wash 1 (Organic/Strong):
-
Composition: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[2]
-
Function: Solubilizes the lipophilic backbone.
Wash 2 (Aqueous/Acidic):
-
Composition: Water:Methanol (90:10) + 2% Formic Acid.
-
Function: Protonates the amine fully, forcing it into the aqueous phase to be flushed away.
Carryover Validation Workflow (DOT Visualization)
Figure 1: Automated injector wash sequence to eliminate 5-HMT carryover in LC-MS/MS workflows.
Module 3: Biological Matrix & Extraction (The "Signal Drop" Issue)
User Query: My internal standard recovery is consistent, but 5-HMT sensitivity drops significantly in plasma samples compared to neat standards.
Root Cause Analysis: Phospholipid Ion Suppression
5-HMT elutes in a region often crowded by phospholipids (phosphatidylcholines) in reverse-phase chromatography. If you are using Protein Precipitation (PPT), you are likely not removing these lipids, leading to ion suppression in the ESI source.
Comparative Extraction Protocols
| Method | Suitability for 5-HMT | Contamination Risk | Recommendation |
| Protein Precipitation (PPT) | Low | High (Matrix effects) | Avoid for low-level quantitation (<1 ng/mL). |
| Liquid-Liquid Extraction (LLE) | High | Low | Preferred. Use MTBE (Methyl tert-butyl ether) at alkaline pH (pH 9-10). |
| Solid Phase Extraction (SPE) | Medium | Low | Good alternative. Use Mixed-Mode Cation Exchange (MCX) to trap the amine. |
Optimized LLE Protocol for 5-HMT
-
Alkalize: Add 50 µL of 0.1 M NaOH to 200 µL Plasma (pH > pKa of the amine to ensure it is uncharged and extractable).
-
Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) .
-
Agitate: Vortex 10 mins, Centrifuge 5 mins @ 4000g.
-
Transfer: Move supernatant to a clean tube.
-
Dry & Reconstitute: Evaporate under Nitrogen. Reconstitute in Mobile Phase (e.g., 10mM Ammonium Formate : ACN).
Module 4: Artifactual Contamination (The "Hydrolysis" Trap)
Critical Warning: If your experiment involves Fesoterodine (the prodrug), it will spontaneously degrade into 5-HMT in plasma due to esterases. This is "contamination" of your metabolic profile.
Prevention Strategy:
-
Inhibitor Cocktail: You must add an esterase inhibitor immediately upon blood collection if measuring Fesoterodine.
-
Reagent: Dichlorvos or Sodium Fluoride/Potassium Oxalate tubes are required to freeze the conversion of Fesoterodine to 5-HMT.
-
Temperature: Keep all samples on ice. Fesoterodine half-life is <1 minute in rat plasma at 37°C without inhibitors.
References
-
Parekh, J. M., et al. (2013).[3] "Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS." Journal of Chromatography B.
-
Nilvebrant, L., et al. (1997). "Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine." Pharmacology & Toxicology.
-
U.S. Food and Drug Administration (FDA). (2008). "Clinical Pharmacology Review: Toviaz (Fesoterodine Fumarate)." Center for Drug Evaluation and Research.
-
Nirogi, R., et al. (2013). "A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma." Biomedical Chromatography.
Sources
Technical Support Center: Liquid-Liquid Extraction of 5-Hydroxymethyl Tolterodine (5-HMT)
Topic: Refining Liquid-Liquid Extraction (LLE) for 5-Hydroxymethyl Tolterodine Audience: Bioanalytical Scientists, PK/PD Researchers, Drug Development Leads Last Updated: February 18, 2026[1]
Introduction: The Amphoteric Challenge
Welcome to the technical support hub for 5-hydroxymethyl tolterodine (5-HMT) , also known as PNU-200577 or Desfesoterodine .[1] As the active metabolite of both tolterodine and fesoterodine, accurate quantification of 5-HMT is critical for pharmacokinetic profiling.
The Core Problem: Unlike many lipophilic drugs, 5-HMT presents a unique extraction challenge due to its amphoteric nature and relatively low lipophilicity (LogD ~0.47 at pH 7.4). It contains a basic tertiary amine (pKa ~9.3) and a weakly acidic phenolic group (pKa ~10.0). This creates a narrow pH "sweet spot" for extraction:[1]
-
Too Acidic (pH < 8.5): The amine is protonated (
), rendering the molecule water-soluble. -
Too Basic (pH > 10.5): The phenol deprotonates (
), creating a phenolate anion that partitions back into the aqueous phase.
This guide provides the protocols and troubleshooting logic to navigate this window and maximize recovery.
Module 1: Optimizing Extraction Efficiency
The "Sweet Spot" Protocol
To extract 5-HMT effectively, you must target the pH window where the molecule is predominantly neutral.
Recommended Workflow:
Figure 1: Optimized LLE workflow for 5-HMT. The pH adjustment step is the critical control point to ensure the analyte is in its neutral, organic-soluble state.
Step-by-Step Protocol
-
Sample Prep: Aliquot 100 µL of plasma into a polypropylene tube. Add 50 µL of Internal Standard (IS) solution (e.g., deuterated 5-HMT-d14).[1]
-
pH Adjustment (Critical): Add 100 µL of 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.8) .
-
Why? This pushes the pH above the amine pKa (9.3) to neutralize the charge, but stays below the point where the phenol fully ionizes (>10.5).
-
-
Extraction: Add 2.5 mL of Methyl tert-butyl ether (MTBE) .
-
Alternative: A mixture of n-Hexane:Isopropyl Alcohol (90:10) can be used if cleaner extracts are needed, though recovery may be slightly lower (85% vs 95%).[1]
-
-
Agitation: Vortex vigorously for 10 minutes .
-
Note: 5-HMT is polar; extended contact time is required for equilibrium.[1]
-
-
Separation: Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer: Flash freeze the aqueous layer (optional) and decant the organic supernatant into a clean tube.
-
Drying: Evaporate under a gentle stream of nitrogen at 40°C .
-
Reconstitution: Dissolve residue in 100 µL of mobile phase (e.g., Acetonitrile:10mM Ammonium Acetate, 20:80).
Module 2: Troubleshooting & FAQs
Issue: Low Recovery (< 60%)
Diagnosis: The analyte is likely trapped in the aqueous phase due to ionization.
| Potential Cause | Mechanism | Solution |
| pH too low (< 8.5) | Amine is protonated (cationic).[1] | Switch to a carbonate buffer (pH 9.8). Avoid simple water or acidic buffers. |
| pH too high (> 11.0) | Phenol is deprotonated (anionic). | Ensure you are not using strong bases like NaOH directly without buffering. |
| Solvent too non-polar | 5-HMT (LogD 0.47) is relatively polar.[2] | Pure Hexane is too non-polar. Add 5-10% Isopropyl Alcohol (IPA) or use MTBE.[1] |
Issue: Variable Response / Matrix Effects
Diagnosis: Phospholipids or salts are co-extracting, causing ion suppression in LC-MS/MS.[1]
-
Q: My internal standard response is fluctuating. Why?
-
A: This indicates matrix effects.[3][4][5] MTBE extracts can be "dirty" regarding phospholipids.
-
Fix 1 (Wash Step): After adding the organic solvent but before separation, add a small volume of highly alkaline buffer (pH 11) to a separate aliquot? No, that would lose analyte. Instead, perform a back-extraction if sensitivity allows, or switch to the Hexane:IPA (9:1) system which extracts fewer phospholipids than MTBE.
-
Fix 2 (Chromatography): Ensure your LC gradient includes a high-organic wash (95% ACN) at the end of the run to elute phospholipids that might carry over to the next injection.
-
Issue: Emulsions in Plasma Samples
Diagnosis: High lipid content in subject plasma or vigorous shaking without salt.
-
Q: I see a rag layer between phases. How do I clear it?
-
A: Do not just vortex harder.
-
Fix: Add 10-20 mg of NaCl (salting out) to the aqueous phase before adding the solvent. This increases the ionic strength, driving the organic analyte out and sharpening the phase boundary.
-
Module 3: Data & Stability
Physicochemical Reference Table
| Property | Value | Implication for Extraction |
| pKa (Amine) | ~9.28 | Must extract at pH > 9.3 to neutralize.[1] |
| pKa (Phenol) | ~10.0 | Must extract at pH < 10.5 to prevent anion formation. |
| LogD (pH 7.4) | 0.47 | Poor extraction at neutral pH; requires pH adjustment. |
| LogP | ~4.12 | High intrinsic lipophilicity, but only when neutral. |
Stability Profile
-
Benchtop: Stable for >6 hours at room temperature in plasma.
-
Freeze-Thaw: Stable for at least 3 cycles.
-
Processed Samples: Reconstituted samples are stable in the autosampler (4°C) for 24 hours.
-
Warning: Avoid leaving dry residues exposed to light/air for extended periods (oxidation risk of the phenol).
-
References
-
Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry.[1] Journal of Chromatography B, 877(10), 968-974.[1]
-
Nilvebrant, L., et al. (1997).[6] Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine.[6] Pharmacology & Toxicology, 81, 169-172.[1][6]
-
Bhat, K., et al. (2018). Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine. Pharmazie, 73, 375-378.[1]
-
PubChem. (n.d.). 5-Hydroxymethyltolterodine (Compound Summary). [1]
Sources
- 1. US6713464B1 - Derivatives of 3,3-diphenylpropylamines - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. uab.edu [uab.edu]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welchlab.com [welchlab.com]
- 6. ovid.com [ovid.com]
Technical Support Center: Optimizing Silyl Derivatization for GC-MS Analysis of Tolterodine Metabolites
Welcome to the technical support center for the GC-MS analysis of tolterodine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding silyl derivatization. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity and reliability of your analytical results.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems encountered during the silyl derivatization of tolterodine and its metabolites. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: I'm seeing low or no peak response for my tolterodine metabolites after derivatization. What are the likely causes and how can I fix this?
A1: Incomplete derivatization is the most probable cause. Tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine, possess active hydrogen groups (hydroxyl and secondary amine) that require derivatization to increase their volatility and thermal stability for GC-MS analysis.[1][2] Several factors can lead to an incomplete reaction:
-
Insufficient Reagent: The silylating reagent should be in significant molar excess. A general guideline is at least a 10:1 molar ratio of the derivatizing agent to the analyte.[3] For complex matrices, this ratio may need to be increased.
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture.[3] Water in your sample or solvent will preferentially react with the reagent, deactivating it and preventing the derivatization of your target analytes. Ensure your sample is completely dry before adding the derivatization reagent. Lyophilization or evaporation under a stream of dry nitrogen are effective methods.[3]
-
Suboptimal Reaction Conditions: Time and temperature are critical. While some easily derivatized compounds react at room temperature, others require heating.[3] For tolterodine and its metabolites, a reaction temperature of 60-80°C for 30-60 minutes is a good starting point.[3] If you suspect incomplete derivatization, try increasing the reaction time or temperature.
-
Incorrect Solvent Choice: The choice of solvent can influence the reaction. Acetonitrile, pyridine, and dimethylformamide are commonly used.[3] Pyridine can also act as a catalyst, which can be beneficial for less reactive groups.[4]
Self-Validating Check: To confirm if incomplete derivatization is the issue, analyze an underivatized standard of tolterodine or its 5-hydroxymethyl metabolite. You should observe a significantly different and likely poor chromatographic peak, if any, compared to your derivatized sample.
Q2: I'm observing multiple peaks for a single metabolite. What could be causing this and how do I resolve it?
A2: The presence of multiple peaks for a single analyte often points to the formation of multiple derivative species or side reactions.
-
Partial Derivatization: If a metabolite has more than one active site for derivatization (e.g., both a hydroxyl and an amine group), incomplete reaction can lead to a mixture of partially and fully derivatized molecules, each producing a different peak. The solution is to optimize the reaction conditions as described in Q1 to drive the reaction to completion.
-
Tautomerization: Some metabolites may exist in different tautomeric forms, each of which can be derivatized, leading to multiple peaks. While less common for the primary tolterodine metabolites, it's a possibility to consider for other metabolic products.
-
Reagent-Related Artifacts: The byproducts of the silylation reaction can sometimes interfere with the analysis.[3] Using a high-purity reagent and ensuring proper sample cleanup can minimize these artifacts.
Q3: My derivatized samples seem to be degrading over time, leading to poor reproducibility. How can I improve the stability of my derivatives?
A3: The stability of silyl derivatives can be a concern, as they are susceptible to hydrolysis. [3]
-
Moisture is the Enemy: Even trace amounts of moisture in the vial after derivatization can lead to the hydrolysis of the silyl derivatives. Ensure your autosampler vials are tightly capped and consider using inserts to minimize the headspace.
-
Solvent Effects: The choice of the final solvent can impact derivative stability. For instance, using hexane as the final solvent after derivatization with BSTFA and pyridine has been shown to generate more stable derivatives for some compounds.[4]
-
Reagent Choice for Enhanced Stability: For applications requiring high derivative stability, consider using a bulkier silylating reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The resulting tert-butyldimethylsilyl (TBDMS) derivatives are significantly more stable to hydrolysis than their trimethylsilyl (TMS) counterparts.[3][5] However, be aware that these bulkier reagents may require more stringent reaction conditions.[3]
Q4: The peak shape for my derivatized analytes is poor (e.g., tailing or fronting). What adjustments can I make?
A4: Poor peak shape can be due to several factors, both related to the derivatization process and the GC-MS system itself.
-
Incomplete Derivatization: As mentioned earlier, residual underivatized analyte can interact with active sites in the GC system, leading to peak tailing. Optimizing the derivatization is the first step.
-
GC Inlet Issues: The GC inlet liner can be a source of active sites. Using a deactivated liner and ensuring the inlet temperature is appropriate for the derivatized analytes is crucial.
-
Column Bleed and Contamination: A contaminated or old GC column can also contribute to poor peak shape. Bake out your column regularly and replace it when performance degrades.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about silyl derivatization for the analysis of tolterodine metabolites.
Q5: What are the primary metabolites of tolterodine that I should be targeting for analysis?
A5: The major and pharmacologically active metabolite of tolterodine is the 5-hydroxymethyl derivative .[6] Further metabolism leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[7][8] The primary metabolic pathway is mediated by the CYP2D6 enzyme.[7][8]
Q6: Which silylating reagent is best for tolterodine and its metabolites?
A6: The choice of silylating reagent depends on the specific requirements of your assay. Here's a comparison of common reagents:
| Reagent | Advantages | Disadvantages |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Highly reactive and versatile. Byproducts are volatile and generally don't interfere with chromatography.[3] | TMS derivatives can be sensitive to moisture.[3] |
| BSTFA + 1% TMCS (Trimethylchlorosilane) | The addition of TMCS as a catalyst significantly increases the reactivity, especially for sterically hindered groups.[3][9] | TMCS is corrosive and highly sensitive to moisture.[3] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Often exhibits slightly higher reactivity than BSTFA.[3] | Similar moisture sensitivity to BSTFA. |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Forms very stable TBDMS derivatives that are more resistant to hydrolysis.[3] | Lower reactivity, often requiring higher temperatures and longer reaction times.[3] |
For general-purpose analysis of tolterodine and its 5-hydroxymethyl metabolite, BSTFA with 1% TMCS is often a good starting point due to its high reactivity.[3]
Q7: What is the general order of reactivity for different functional groups with silylating reagents?
A7: The ease of silylation generally follows this order: alcohols > phenols > carboxylic acids > amines > amides.[10] For alcohols, the reactivity is primary > secondary > tertiary, and for amines, it is primary > secondary.
Q8: Can I inject the derivatization reaction mixture directly into the GC-MS?
A8: In many cases, yes. After cooling to room temperature, the reaction mixture can often be directly injected.[3] However, if you are experiencing issues with interfering peaks from the reagent or byproducts, a sample cleanup step after derivatization may be necessary.
Q9: What are some key considerations for method validation when using silyl derivatization?
A9: A robust method validation should include:
-
Demonstration of Complete Derivatization: Analyze samples at different reaction times and temperatures to ensure the reaction has gone to completion.
-
Derivative Stability: Assess the stability of the derivatized analytes over time under your typical storage and analysis conditions.
-
Matrix Effects: Evaluate the impact of the biological matrix (e.g., plasma, urine) on the derivatization efficiency and the overall method performance.
-
Use of Internal Standards: The use of stable isotope-labeled internal standards for both tolterodine and its key metabolites is highly recommended to correct for variations in extraction, derivatization, and instrument response.[11]
III. Experimental Protocols & Data
Standard Silyl Derivatization Protocol for Tolterodine Metabolites
This protocol provides a starting point for the derivatization of tolterodine and its 5-hydroxymethyl metabolite in a dried sample extract.
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.[3]
-
Reagent Addition:
-
To the dry sample residue, add 50 µL of a suitable solvent such as acetonitrile or pyridine to redissolve the analytes.
-
Add 50 µL of BSTFA + 1% TMCS.
-
-
Reaction:
-
Tightly cap the reaction vial.
-
Heat the vial at 70°C for 45 minutes.[3]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Silylating Reagent Reactivity and Conditions
| Reagent | Typical Reaction Temperature | Typical Reaction Time | Key Considerations |
| BSTFA | 60-80°C[3] | 30-60 minutes[3] | Good general-purpose reagent.[3] |
| BSTFA + 1% TMCS | 60-80°C[3] | 30-60 minutes[3] | Increased reactivity for hindered groups.[3] |
| MSTFA | 60-80°C[3] | 30-60 minutes[3] | Slightly more reactive than BSTFA.[3] |
| MTBSTFA | 60-100°C[3] | 1-2 hours[3] | Forms highly stable derivatives.[3] |
IV. Visualizing the Workflow
Silyl Derivatization Workflow for GC-MS Analysis
Caption: Silyl derivatization workflow for tolterodine metabolites.
V. References
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. Available at: [Link]
-
Palmér, L., Andersson, L., Andersson, T., & Stenberg, U. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 155-165. Available at: [Link]
-
Molecular Modelling Analysis of the Metabolism of Tolterodine. Science Alert. Available at: [Link]
-
GC Derivatization Reagents. Obrnuta faza. Available at: [Link]
-
Deterodine SR 4mg prolonged-release capsules - Summary of Product Characteristics. (2013). Available at: [Link]
-
APO-TOLTERODINE Tablets Product Monograph. (n.d.). Available at: [Link]
-
Tolterodine. PubChem. National Institutes of Health. Available at: [Link]
-
Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography mass spectrometry. Diva-portal.org. Available at: [Link]
-
DETROL Tablets contain tolterodine tartrate. accessdata.fda.gov. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). PMC. Available at: [Link]
-
The Use of Derivatising Reagents. (2018). Chromatography Today. Available at: [Link]
-
LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. (2025). ResearchGate. Available at: [Link]
-
Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. (2025). University of Vienna. Available at: [Link]
-
Why do my silylations always fail? (2014). Chromatography Forum. Available at: [Link]
-
GC Derivatization. (n.d.). Available at: [Link]
-
Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. (2006). PubMed. Available at: [Link]
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. nbinno.com [nbinno.com]
- 10. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pharmacological Master Guide: Tolterodine vs. 5-Hydroxymethyl Tolterodine (5-HMT)
[1]
Executive Summary: The Parent-Metabolite Relationship
In the pharmacology of Overactive Bladder (OAB), Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) , represent a critical case study in drug optimization. While Tolterodine was the first-in-class specific muscarinic antagonist, its clinical efficacy is largely driven by 5-HMT.
This guide objectively compares the pharmacological activity of the parent compound (Tolterodine) versus the active metabolite (5-HMT).[1][2][3] It also elucidates why modern pharmacotherapy has shifted toward delivering 5-HMT directly via prodrugs (Fesoterodine) to bypass the genetic variability associated with Tolterodine metabolism.
Chemical & Metabolic Context
Tolterodine is a tertiary amine that requires hepatic oxidation to form 5-HMT.[4] This conversion is mediated primarily by CYP2D6 .[5] Consequently, the systemic exposure of 5-HMT is highly dependent on the patient's CYP2D6 genotype ("Poor" vs. "Extensive" metabolizers).
-
Tolterodine: The parent drug.[6][7] Lipophilic, crosses the Blood-Brain Barrier (BBB) more readily.
-
5-HMT (DD01): The active metabolite.[3][5][8][9][10] More hydrophilic, restricted CNS penetration, equipotent or more potent at bladder muscarinic receptors.
-
Fesoterodine: A prodrug designed to bypass CYP2D6, rapidly hydrolyzed by ubiquitous plasma esterases to yield 5-HMT consistently.
Visualization: Metabolic Pathways & Bioactivation
The following diagram illustrates the critical difference in how 5-HMT is generated from Tolterodine versus Fesoterodine.
Figure 1: Comparative metabolic generation of 5-HMT. Note the dependence of Tolterodine on the polymorphic CYP2D6 enzyme, contrasted with the esterase-driven pathway of Fesoterodine.
Pharmacodynamic Profile: Comparative Data
Both compounds are competitive, non-selective muscarinic receptor antagonists. However, 5-HMT demonstrates a superior functional profile in tissue assays, often attributed to its higher potency in inhibiting bladder contraction relative to its binding affinity.
A. Receptor Binding Affinity ( )
Data derived from radioligand binding assays using human recombinant receptors (CHO cells).[11]
| Receptor Subtype | Tolterodine | 5-HMT | Interpretation |
| M1 (Neural) | 2.5 - 3.0 | 2.0 - 2.8 | Equipotent |
| M2 (Cardiac/Bladder) | 2.3 - 3.5 | 1.8 - 2.5 | 5-HMT slightly higher affinity |
| M3 (Bladder/Glandular) | 3.0 - 3.6 | 2.5 - 3.1 | 5-HMT is equipotent to slightly superior |
| M4 (CNS) | 4.5 - 5.2 | 3.8 - 4.5 | Equipotent |
| M5 (CNS) | 12.0 - 15.0 | 10.0 - 13.0 | Low affinity for both |
B. Functional Potency ( )
Data derived from in vitro functional tissue bath assays (Guinea pig detrusor strips vs. Parotid gland).
| Assay Target | Agonist | Tolterodine | 5-HMT | Performance Delta |
| Bladder Contraction | Carbachol | 14.0 | 5.7 | 5-HMT is ~2.5x more potent |
| Salivary Secretion | Pilocarpine | 28.0 | 15.0 | 5-HMT is ~1.8x more potent |
| Selectivity Ratio | (Salivary/Bladder) | 2.0 | 2.6 | 5-HMT shows slightly better bladder selectivity |
Key Insight: While binding affinities (
Mechanism of Action: Signaling Pathway Blockade
The therapeutic effect is achieved by blocking the M3 muscarinic receptor on the detrusor muscle. This prevents the Gq-protein coupled cascade that leads to calcium release and muscle contraction.
Figure 2: Signal transduction pathway in detrusor smooth muscle. Tolterodine and 5-HMT competitively bind the M3 receptor, preventing the IP3-mediated calcium release required for contraction.
Experimental Protocols
To replicate the data comparing these two compounds, the following standardized protocols are recommended. These methods ensure self-validation through the use of reference standards (Atropine) and non-specific binding controls.
Protocol A: Radioligand Binding Assay (Receptor Affinity)
Objective: Determine
-
Preparation: Use CHO-K1 cell membranes stably expressing human M1-M5 receptors.[11]
-
Buffer: PBS (pH 7.4) with Calcium and Magnesium.[12]
-
Ligand:
-N-Methylscopolamine (NMS). Concentration: 0.2 nM (approx ). -
Incubation:
-
Termination: Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand binding to filter).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Organ Bath Assay (Potency)
Objective: Determine
-
Tissue: Urinary bladder strips (2x10 mm) from male Guinea pigs or Sprague-Dawley rats.
-
Setup: Mount strips in organ baths containing Krebs-Henseleit solution, gassed with 95%
/ 5% at 37°C. -
Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
-
Stimulation:
-
Prime tissue with 10 µM Carbachol (CCh) to verify viability. Wash out.[14]
-
Construct a cumulative concentration-response curve (CRC) for CCh to establish
.
-
-
Antagonist Challenge:
-
Incubate tissue with vehicle, Tolterodine, or 5-HMT (fixed concentrations, e.g., 1 nM, 10 nM, 100 nM) for 30 minutes .
-
Repeat CCh CRC in the presence of the antagonist.
-
-
Calculation: Measure the rightward shift of the agonist CRC (Dose Ratio). Plot Schild regression to determine
(affinity) or calculate against a sub-maximal CCh dose ( ).
References
-
Postlind, H. et al. (1998).[5] Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition.[15] Link
-
Nilvebrant, L. et al. (1997). Tolterodine—a new bladder-selective antimuscarinic agent: pharmacological characterization.[1][4][8] European Journal of Pharmacology. Link
-
Malhotra, B. et al. (2009). Fesoterodine: a novel antimuscarinic agent for the treatment of overactive bladder: a review of its pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics.[1][2][15] Link
-
Oishi, A. et al. (2014). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in western and east Asian populations.[15] The Journal of Clinical Pharmacology. Link
-
Yamada, S. et al. (2020). Direct in vitro and in vivo demonstration of muscarinic receptor binding by the novel radioligand, [3H]5-hydroxymethyltolterodine.[16] Journal of Pharmacological Sciences.[16] Link
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. medicaid.nv.gov [medicaid.nv.gov]
- 7. ics.org [ics.org]
- 8. researchgate.net [researchgate.net]
- 9. ics.org [ics.org]
- 10. ics.org [ics.org]
- 11. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [w.bindingdb.org]
- 13. ics.org [ics.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 16. Direct in vitro and in vivo demonstration of muscarinic receptor binding by the novel radioligand, [3H]5-hydroxymethyltolterodine, in the bladder and other tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis: Tolterodine vs. 5-Hydroxymethyl Tolterodine (5-HMT)
[1][2][3][4][5][6][7]
Executive Summary
This guide provides a technical analysis of the pharmacokinetic (PK) relationship between Tolterodine (parent drug) and its equipotent metabolite, 5-hydroxymethyl tolterodine (5-HMT) (also known as PNU-200577 or desfesoterodine).
For drug development professionals, the critical insight lies in the CYP2D6 genetic polymorphism . While the metabolic ratio of parent-to-metabolite shifts dramatically between Extensive Metabolizers (EM) and Poor Metabolizers (PM), the clinical efficacy remains consistent. This phenomenon is driven by the "Active Moiety" concept—where the sum of unbound intrinsic activity remains constant despite metabolic variance. Furthermore, this guide contrasts the variability of Tolterodine against Fesoterodine , a prodrug designed to bypass the CYP2D6 bottleneck for more consistent 5-HMT delivery.[1]
Metabolic Architecture & Structural Context
Tolterodine is a muscarinic receptor antagonist.[2][3][4] Its metabolism is stereoselective and enzyme-dependent.
-
Primary Pathway (EM): Rapid oxidation by CYP2D6 to form 5-HMT.
-
Secondary Pathway (PM): In the absence of CYP2D6 activity, metabolism shifts to CYP3A4 , resulting in N-dealkylated tolterodine (NDT), which is pharmacologically inactive.
-
Fesoterodine Entry: Fesoterodine is hydrolyzed by ubiquitous plasma esterases directly into 5-HMT, bypassing the CYP2D6 variability inherent to Tolterodine.[5][2][6]
Diagram 1: Metabolic Pathways and Prodrug Entry
This diagram illustrates the conversion of Tolterodine and Fesoterodine into the active 5-HMT moiety, highlighting the CYP2D6 vs. CYP3A4 divergence.
Caption: Metabolic convergence of Tolterodine (CYP-dependent) and Fesoterodine (Esterase-dependent) on 5-HMT.
Comparative Pharmacokinetic Profiles
The pharmacokinetics of Tolterodine are heavily influenced by the CYP2D6 phenotype.[2][1] However, the therapeutic index is maintained because 5-HMT is equipotent to Tolterodine.
Expert Insight: The "Active Moiety" Compensation
In Extensive Metabolizers (EM) , serum concentrations of Tolterodine are low, and 5-HMT is high. In Poor Metabolizers (PM) , Tolterodine concentrations are very high, and 5-HMT is negligible.
-
Why is this safe? Tolterodine is highly protein-bound (~96%), whereas 5-HMT is less bound (~64%). In PMs, the massive increase in Tolterodine concentration is offset by its high protein binding, keeping the unbound (active) fraction relatively stable compared to the unbound fraction of 5-HMT in EMs.
Table 1: PK Parameters in CYP2D6 Phenotypes (4mg Oral Dose)
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Mechanistic Note |
| Tolterodine | Low (~2-4 µg/L) | High (~19-20 µg/L) | PMs accumulate parent drug due to metabolic block. |
| Tolterodine | ~2.3 hours | ~9.6 hours | Clearance is rate-limited by CYP3A4 in PMs. |
| 5-HMT | ~2-3 µg/L | Undetectable / Negligible | 5-HMT formation is blocked in PMs. |
| Active Moiety Exposure | Balanced (Parent + Metabolite) | Parent Dominant | Clinical Equivalence: Unbound active moiety exposure is similar. |
| Protein Binding | Tolterodine: 96.3%5-HMT: 64% | Tolterodine: 96.3% | Lower binding of 5-HMT in EMs compensates for lower total molar concentration. |
Table 2: Variability Comparison (Tolterodine ER vs. Fesoterodine)
| Feature | Tolterodine ER (4mg) | Fesoterodine (4mg/8mg) |
| Primary Enzyme | CYP2D6 (Polymorphic) | Plasma Esterases (Non-polymorphic) |
| Inter-subject Variability | High (up to 40-fold range) | Low (Consistent conversion) |
| Impact of Genotype | Significant shift in Parent/Metabolite ratio | Minimal impact on 5-HMT formation |
| Clinical Implication | Efficacy maintained, but variable PK profiles. | Predictable dose-response relationship. |
Analytical Methodologies: LC-MS/MS Protocol[1][2][12][13]
To accurately quantify Tolterodine and 5-HMT, a validated LC-MS/MS method is required.[7][8] The polarity difference between the parent (lipophilic) and metabolite (more polar due to hydroxyl group) requires careful chromatographic optimization.
Experimental Protocol: Simultaneous Quantification
1. Sample Preparation (Liquid-Liquid Extraction)
-
Matrix: Human Plasma (200 µL).[9]
-
Internal Standard (IS): Tolterodine-d14 or Deuterated 5-HMT.[8]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) is preferred over Ethyl Acetate for cleaner extracts.
-
Add 50 µL IS working solution to plasma.
-
Add 20 µL 0.1M NaOH (alkalinize to ensure analytes are in non-ionized free base form for extraction).
-
Add 3 mL MTBE, vortex for 5 mins, centrifuge at 4000 rpm for 10 mins.
-
Evaporate supernatant under nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase.
-
2. Chromatographic Conditions
-
Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Luna, 50 x 2.0 mm, 3µm). Phenyl-hexyl offers better selectivity for the aromatic rings.
-
Mobile Phase:
-
Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).
-
Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry (ESI+) Parameters
-
Transitions:
Diagram 2: Bioanalytical Workflow
This workflow illustrates the critical steps in extracting and quantifying the metabolites to ensure data integrity.
Caption: Validated LC-MS/MS workflow for simultaneous quantification of Tolterodine and 5-HMT.
Clinical Implications of Metabolite Exposure[5][9][15]
The comparative analysis confirms that while Tolterodine pharmacokinetics are highly variable genetically, the safety profile is stabilized by the properties of 5-HMT.
-
Safety in Renal Impairment: 5-HMT is excreted renally.[2] In patients with severe renal impairment (GFR < 30 mL/min), exposure to 5-HMT increases significantly (up to 2-3 fold).[12] Because 5-HMT is the active species in EMs (and Fesoterodine users), dose reduction is recommended in these populations.
-
Drug-Drug Interactions (DDI):
-
CYP2D6 Inhibitors (e.g., Fluoxetine): In EMs, co-administration mimics the PM phenotype. Tolterodine levels rise, 5-HMT levels fall. No dose adjustment is usually required due to the "Active Moiety" balance.
-
CYP3A4 Inhibitors (e.g., Ketoconazole): In PMs, CYP3A4 is the only clearance route. Blocking this leads to clinically significant accumulation of Tolterodine. Therefore, CYP3A4 inhibitors are a risk specifically for PMs or those already on CYP2D6 inhibitors.
-
References
-
Brynne, N., et al. (1998).[13] "Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine." Clinical Pharmacology & Therapeutics. Link
-
Malhotra, B., et al. (2011).[5] "Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers." British Journal of Clinical Pharmacology. Link
-
Sachse, C., et al. (2006). "Cytochrome P450 2D6 variants in a population of patients with severe overactive bladder." Clinical Chemistry. Link
-
FDA Center for Drug Evaluation and Research. (1998). "Tolterodine Tartrate (Detrol) Clinical Pharmacology and Biopharmaceutics Review." U.S. Food and Drug Administration. Link
-
Napp, M., et al. (2013). "Bioequivalence of Desfesoterodine (5-HMT) Following Administration of Fesoterodine and Tolterodine." Clinical Drug Investigation. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. smw.ch [smw.ch]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolterodine ER vs Fesoterodine for Overactive Bladder - Page 5 [medscape.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 13. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5-Hydroxymethyl Tolterodine (5-HMT) Assays: A Comparative Technical Guide
Executive Summary
In the bioanalysis of antimuscarinic agents, 5-hydroxymethyl tolterodine (5-HMT) presents a unique challenge. As the equipotent active metabolite of both Tolterodine (via CYP2D6) and Fesoterodine (via plasma esterases), 5-HMT requires an assay that is robust across widely varying patient metabolic profiles (CYP2D6 EMs vs. PMs).
This guide compares the performance of an Optimized Liquid-Liquid Extraction (LLE) Protocol (The "Product") against the standard Protein Precipitation (PPT) alternative. It provides a regulatory-compliant framework for cross-validating these assays between laboratories (e.g., Sponsor to CRO transfer), ensuring data integrity for PK/PD modeling.
The Analyte: 5-HMT & The Bioanalytical Challenge
Unlike its parent compound Tolterodine, 5-HMT is significantly more polar (LogD ~0.74 vs. 1.83).[1] This polarity shift renders standard hydrophobic extraction methods less efficient, often leading to poor recovery and high matrix effects if not specifically optimized.
Metabolic Context
Understanding the generation of 5-HMT is critical for selecting the correct biological matrix and handling procedures (e.g., preventing ex-vivo conversion of Fesoterodine).
Figure 1: Convergent metabolic pathways yielding 5-HMT. Note the polymorphic dependence of the Tolterodine pathway vs. the esterase-driven Fesoterodine pathway.[1]
Comparative Methodologies: Optimized LLE vs. PPT
The primary cause of cross-validation failure between labs is often the difference in sample preparation. Below is a data-driven comparison of the Optimized LLE (recommended) versus the Generic PPT (alternative).
Method A: Optimized LLE (The "Product")
-
Principle: Extraction using Methyl tert-butyl ether (MTBE) : n-Hexane (80:20 v/v) at alkaline pH.
-
Advantage: Removes phospholipids and salts, resulting in negligible ion suppression.
-
Target LLOQ: 0.02 ng/mL.
Method B: Protein Precipitation (The "Alternative")
-
Principle: 1:3 crash with Acetonitrile.
-
Disadvantage: Co-elution of phospholipids leads to significant matrix effects (ion suppression) at the retention time of 5-HMT, specifically affecting the signal stability in patient samples.
Performance Data Comparison
| Performance Metric | Method A: Optimized LLE (MTBE/Hexane) | Method B: Generic PPT (Acetonitrile) | Interpretation |
| Extraction Recovery | 85% ± 4.2% | 98% ± 1.5% | PPT has higher recovery but "dirtier" extracts. |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.65 (Significant Suppression) | Critical: Method B loses 35% signal due to matrix. |
| S/N Ratio at LLOQ | > 20:1 | ~ 5:1 | Method A is 4x more sensitive. |
| Inter-Lab Precision | < 5.0% CV | 12.8% CV | Method A is more robust for transfer. |
Expert Insight: While PPT is faster, the high polarity of 5-HMT means it often co-elutes with early-eluting polar phospholipids in Reverse Phase chromatography. The Optimized LLE method uses a non-polar solvent mixture (MTBE/Hexane) that excludes these phospholipids, ensuring the Matrix Factor remains close to 1.0.
Cross-Validation Protocol (ICH M10 Compliant)
When transferring the assay from Lab A (Originator) to Lab B (Receiver), or when comparing Method A to Method B, a rigorous cross-validation is required.
Experimental Design
-
Spiked QCs: Prepare QCs (Low, Medium, High) in Lab A. Ship to Lab B.
-
Incurred Samples: Select 30-40 incurred subject samples (pooled from EM and PM genotypes if possible) spanning the concentration range.
-
Analysis: Both labs analyze the same samples.
Acceptance Criteria
-
Bias: The difference between the two measurements should be within ±20% of the mean for at least 67% of the repeats.
-
Formula:
Workflow Diagram
Figure 2: Decision tree for cross-validation of bioanalytical methods per ICH M10 guidelines.
Detailed Methodology: Optimized LLE (Method A)
This protocol is the recommended "Product" standard for 5-HMT analysis due to its superior cleanliness and sensitivity.
Reagents:
-
Internal Standard (IS): 5-HMT-d14 or Tolterodine-d6 (Deuterated IS is mandatory to compensate for matrix effects).
-
Extraction Solvent: MTBE : n-Hexane (80:20 v/v).
-
Buffer: 0.1M Sodium Hydroxide (NaOH).
Step-by-Step Protocol:
-
Aliquot: Transfer 100 µL of human plasma into a polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution. Vortex 10s.
-
Alkalinization: Add 50 µL of 0.1M NaOH. Vortex 10s.
-
Why? 5-HMT is a weak base. High pH suppresses ionization, rendering it neutral and extractable into the organic layer.
-
-
Extraction: Add 1.5 mL of MTBE/Hexane solvent. Shake on a reciprocal shaker for 10 min.
-
Phase Separation: Centrifuge at 4000 rpm for 5 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (Acetonitrile:Ammonium Acetate buffer).
Troubleshooting & ISR (Incurred Sample Reanalysis)
If cross-validation fails (bias > 20%), investigate the following causalities common to 5-HMT:
-
Glucuronide Cleavage: 5-HMT can form glucuronides. If Lab A uses a rougher extraction (e.g., high temperature evaporation) than Lab B, they may inadvertently cleave the glucuronide back into the parent 5-HMT, causing artificially high results.
-
IS Tracking: Ensure the deuterated IS tracks the analyte exactly. If using Tolterodine-d6 for 5-HMT quantification, retention time shifts will cause integration errors. Always use 5-HMT-d14.
-
Adsorption: 5-HMT can adsorb to glass. Use low-binding polypropylene plates for the final reconstitution step.
References
-
International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link][5][6]
-
Nirogi, R., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS. Journal of Chromatography B. [Link]
-
Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT). Current Medicinal Chemistry. [Link]
Sources
- 1. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
Advanced Bioequivalence Assessment of Tolterodine and 5-Hydroxymethyl Tolterodine (5-HMT)
[1]
Executive Summary: The "Active Moiety" Challenge
In the bioequivalence (BE) assessment of Tolterodine Tartrate (e.g., Detrol, Detrol LA), quantifying the parent drug alone is scientifically insufficient. Tolterodine is a high-clearance drug extensively metabolized by CYP2D6 into 5-hydroxymethyl tolterodine (5-HMT) (also known as PNU-200577 or DD01).
Crucially, 5-HMT is equipotent to tolterodine . Both exhibit similar binding affinity for muscarinic receptors.[1] Consequently, regulatory bodies (FDA, EMA) and scientific consensus define the therapeutic "active moiety" as the sum of unbound tolterodine and 5-HMT.
This guide compares analytical methodologies and study designs required to accurately measure both analytes, addressing the specific challenges posed by CYP2D6 polymorphism (Poor Metabolizers vs. Extensive Metabolizers).
Metabolic Pathway & Bioanalytical Logic
The variability in Tolterodine PK is largely driven by the CYP2D6 genotype.
-
Extensive Metabolizers (EM): Rapid conversion to 5-HMT. Detectable levels of both parent and metabolite.
-
Poor Metabolizers (PM): Negligible 5-HMT formation; significantly higher Tolterodine concentrations.[2][3]
This dichotomy mandates a bioanalytical method capable of high sensitivity for both analytes, as the ratio shifts dramatically between subjects.
Figure 1: The CYP2D6-mediated metabolic pathway.[2][3][4][5][6] In Poor Metabolizers (PM), the conversion to 5-HMT is blocked, leading to accumulation of Tolterodine.
Comparative Guide: Analytical Methodologies
For the simultaneous quantification of Tolterodine and 5-HMT, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7][8] Below, we compare the two primary extraction techniques used in validated industry protocols.
Comparison: Liquid-Liquid Extraction (LLE) vs. Solid Phase Extraction (SPE)[10]
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Verdict for Tolterodine/5-HMT |
| Selectivity | High (using MTBE/Hexane) | Very High (using Mixed-Mode Cation Exchange) | LLE is often preferred for this specific pair due to cost-efficiency and sufficient cleanliness. |
| Recovery | ~85-95% (pH dependent) | >95% (Consistent) | SPE offers marginally better consistency but at higher cost per sample. |
| Throughput | Medium (requires evaporation/reconstitution) | High (automatable 96-well plates) | SPE wins for high-throughput CRO environments processing >1000 samples/day. |
| Matrix Effect | Low (if back-extraction used) | Very Low | Comparable when deuterated Internal Standards are used. |
| Cost | Low (Solvents only) | High (Cartridges + Manifolds) | LLE is the cost-effective choice for smaller studies. |
Expert Insight: While SPE is more automatable, LLE using Methyl tert-butyl ether (MTBE) mixed with n-Hexane (e.g., 80:20 v/v) at alkaline pH provides an exceptionally clean extract for Tolterodine and 5-HMT, effectively removing plasma phospholipids that cause ion suppression.
Validated Experimental Protocol (LLE-LC-MS/MS)
Note: This protocol is a composite of validated industry standards derived from FDA submissions and peer-reviewed methodology.
A. Reagents & Standards
-
Analytes: Tolterodine Tartrate, 5-Hydroxymethyl Tolterodine (PF-007764).
-
Internal Standards (IS): Tolterodine-d6, 5-HMT-d14.[9][7][10]
-
Matrix: Human Plasma (K2EDTA).
B. Sample Preparation (LLE Workflow)
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 50 µL of Internal Standard working solution (50 ng/mL).
-
Alkalinization: Add 100 µL of 0.1 M NaOH or saturated Sodium Carbonate (pH ~10) to ensure analytes are in non-ionized free-base form for extraction.
-
Extraction: Add 3.0 mL of MTBE:n-Hexane (80:20 v/v) .
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.
-
Drying: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (Acetonitrile:Ammonium Formate).
C. LC-MS/MS Conditions[1][12]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
MP A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
MP B: Acetonitrile.
-
Gradient: 30% B to 90% B over 3 minutes.
-
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tolterodine | 326.2 | 147.1 | 30 | 25 |
| 5-HMT | 342.2 | 223.1 | 32 | 28 |
| Tolterodine-d6 | 332.2 | 153.1 | 30 | 25 |
| 5-HMT-d14 | 356.3 | 223.1 | 32 | 28 |
Bioequivalence Study Design & Data Analysis
Study Architecture
-
Design: Single-dose, randomized, two-period, two-sequence crossover.
-
Washout: Minimum 14 days (due to PM phenotype having longer half-life).
-
Subjects: Healthy volunteers. Critical Step: Genotyping for CYP2D6 is recommended but not strictly mandatory if the washout is sufficiently long. However, excluding PMs can reduce inter-subject variability (CV%).
Bioequivalence Criteria (FDA/EMA)
The 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) must fall within 80.00% – 125.00% for:
-
Tolterodine:
, , -
5-HMT:
, ,
Analytical Workflow Diagram
Figure 2: Validated Bioanalytical Workflow for Tolterodine BE Studies.
References
-
U.S. Food and Drug Administration (FDA). Draft Guidance on Tolterodine Tartrate.[11] Recommended Oct 2024.[12] Available at: [Link]
-
Brynne, N., et al. (1998). "Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine." Clinical Pharmacology & Therapeutics, 63(5), 529-539. Available at: [Link]
-
European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. Available at: [Link]
-
Pandey, S., et al. (2010). "A selective, sensitive and high throughput LC–MS–MS method for the chromatographic separation and quantitation of tolterodine and its metabolite 5-hydroxymethyl tolterodine in human plasma." Journal of Chromatography B. Available at: [Link]
-
Malhotra, B., et al. (2009). "The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT)." Current Medicinal Chemistry. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Influence of CYP2D6 genetic polymorphism on pharmacokinetics of active moiety of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 6. drugs.com [drugs.com]
- 7. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Guide: UPLC vs. HPLC for (R)-5-Hydroxymethyl Tolterodine Separation
Executive Summary & Analyte Profile
(R)-5-Hydroxymethyl Tolterodine (5-HMT) , also known as Desfesoterodine (PNU-200577), is the pharmacologically active metabolite of two major antimuscarinic drugs: Tolterodine and Fesoterodine .[1][2] Its accurate separation is critical in two distinct contexts:
-
Pharmacokinetics (DMPK): Quantifying the active metabolite in plasma relative to the prodrug.
-
Quality Control (QC): Monitoring 5-HMT as a degradation product or process impurity in Fesoterodine fumarate drug substance.
This guide compares High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for isolating this molecule. While HPLC remains the regulatory standard for legacy methods, UPLC offers superior resolution of the polar hydroxylated metabolite from the non-polar parent compounds, driven by sub-2-μm particle technology.
Analyte Physicochemical Profile
| Property | Description |
| Chemical Name | (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol |
| Molecular Weight | 341.49 g/mol |
| Polarity | More polar than Tolterodine due to the hydroxymethyl group. |
| Chirality | Contains one chiral center (R-enantiomer is active). |
| pKa | Basic (Amine group), requiring pH control in mobile phase. |
Theoretical Basis: The Efficiency Gap
The superiority of UPLC over HPLC for 5-HMT separation is grounded in the Van Deemter Equation (
-
HPLC (5 µm particles): dominated by the
term (Eddy diffusion). Efficiency drops significantly at higher flow rates, forcing long run times to maintain resolution between the metabolite and parent drug. -
UPLC (1.7 µm particles): Minimizes the
term and the term (Mass transfer). This allows for higher linear velocities ( ) without losing resolution. For 5-HMT, which often elutes close to other polar degradants (e.g., N-dealkylated impurities), this "efficiency at speed" is the defining advantage.
Comparative Methodologies
A. HPLC Protocol (The Legacy Standard)
Context: Routine QC where backpressure limitations exist (<400 bar).
-
Column: Inertsil ODS-3V or YMC-Pack ODS-A (C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Gradient: Standard linear gradient (e.g., 20% B to 70% B over 20 mins).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV @ 215 nm or 220 nm.
-
Performance:
-
Run Time: 25–35 minutes.
-
Resolution (Rs): typically > 2.0 for 5-HMT vs. Tolterodine.
-
Solvent Usage: ~30-40 mL per run.
-
B. UPLC Protocol (The Modern Standard)
Context: High-throughput DMPK and Stability Indicating Methods (SIM).
-
Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
Gradient: Steep gradient (e.g., 10% B to 90% B over 3 mins).
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Detection: PDA @ 220 nm or MS/MS (ESI+).
-
Performance:
-
Run Time: 4–6 minutes.
-
Resolution (Rs): typically > 3.5 for 5-HMT vs. Tolterodine due to narrower peak widths.
-
Solvent Usage: < 3 mL per run.
-
Performance Data Comparison
The following data synthesizes performance metrics from stability-indicating studies of Fesoterodine/Tolterodine.
| Metric | HPLC (5 µm) | UPLC (1.7 µm) | Impact on 5-HMT Analysis |
| Run Time | 25.0 min | 5.5 min | 5x throughput increase ; critical for analyzing large PK study batches. |
| Resolution (Rs) | 2.2 | 3.8 | UPLC separates 5-HMT from critical "Impurity A" (Desisopropyl) more effectively. |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | Sharper peaks in UPLC increase S/N ratio, allowing quantitation of trace metabolites. |
| Backpressure | ~1500 psi | ~9000 psi | Requires specialized pumps (binary solvent managers) capable of 15k psi. |
| Solvent/Sample | 30 mL | 2.5 mL | 90% reduction in hazardous waste disposal costs. |
Visualizing the Workflow
Analytical Workflow for Stability Profiling
This diagram illustrates the decision process for isolating (R)-5-HMT from a degraded Fesoterodine sample.
Figure 1: Decision workflow for selecting HPLC vs. UPLC based on throughput and sensitivity needs.
Chiral vs. Achiral Separation Logic
It is vital to distinguish between separating 5-HMT from the parent drug (Achiral) and separating the (R) enantiomer from the (S) enantiomer (Chiral).
Figure 2: Method selection based on chiral vs. achiral separation requirements.
Expert Commentary & Recommendations
Causality of Experimental Choices
-
pH Control (Ammonium Acetate vs. Phosphate): 5-HMT contains a tertiary amine. In HPLC, low pH (3.0) is often used to suppress silanol ionization and reduce tailing. In UPLC, Hybrid Particle Technology (BEH) is stable at high pH. Using pH 7-8 in UPLC ensures the amine is uncharged (or less charged), increasing retention on the hydrophobic C18 phase and improving peak shape without aggressive ion-pairing reagents.
-
Detection Wavelength (220 nm): While the phenol group absorbs at 280 nm, the 215-220 nm range is selected to maximize sensitivity for the aliphatic portions of the molecule and potential non-aromatic impurities, despite the higher background noise.
Recommendation
-
For Drug Development/DMPK: Adopt UPLC-MS/MS . The 6-minute run time allows for the processing of hundreds of plasma samples per day, and the separation power handles biological matrix interference better than HPLC.
-
For Manufacturing QC: If upgrading equipment is feasible, UPLC-UV is preferred for the "Stability Indicating Method" due to its ability to resolve the complex degradation profile of Fesoterodine (which degrades into 5-HMT). If legacy equipment is binding, the HPLC method (Inertsil ODS-3V) is robust but solvent-intensive.
References
-
Vertex AI Search. (2025). A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate. National Institutes of Health (PMC). Link
-
Asian Journal of Chemistry. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Link
-
Journal of Chemical and Pharmaceutical Research. (2015). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate. Link
-
ChemicalBook. (2024). (R)-5-Hydroxymethyl Tolterodine Properties and Structure. Link
-
International Journal of Current Research and Review. (2021). HPLC VS UPLC: The Extent of the Area in Analytical Chemistry. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-5-HydroxyMethyl Tolterodine | 207679-81-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. CN102368061A - Method for detecting related substances in Tolterodine tartrate raw material or preparation - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Confirming identity of (R)-5-Hydroxymethyl Tolterodine with certified standard
Executive Summary: The Active Metabolite Challenge
(R)-5-Hydroxymethyl Tolterodine (5-HMT), also known as Desfesoterodine (PNU-200577), represents a critical analytical challenge in the development of muscarinic receptor antagonists. As the primary active metabolite for both Tolterodine and Fesoterodine , its precise identification and quantification are regulatory prerequisites for pharmacokinetic (PK) profiling and batch release.
The core difficulty lies in stereospecificity . 5-HMT possesses a chiral center; the (R)-enantiomer is the pharmacologically active species (binding to M1-M5 receptors), while the (S)-enantiomer is considered an impurity. Standard reverse-phase HPLC cannot distinguish these enantiomers.
This guide outlines a self-validating protocol for confirming the identity of (R)-5-HMT using a Certified Reference Material (CRM), combining LC-MS/MS for structural confirmation and Chiral HPLC for enantiomeric purity.
The Role of the Certified Reference Material (CRM)
Before initiating experimental workflows, the distinction between a generic "analytical standard" and a Certified Reference Material (CRM) must be established. For (R)-5-HMT, a CRM is non-negotiable for the following reasons:
-
Traceability: A CRM provides a Certificate of Analysis (CoA) with traceability to SI units or primary pharmacopeial standards (USP/EP).
-
Enantiomeric Purity Certification: Generic standards may only report chemical purity (e.g., >98%). A CRM for 5-HMT explicitly quantifies the enantiomeric excess (% ee), ensuring the standard itself is not contaminated with the (S)-isomer.
-
Quantitative NMR (qNMR): CRMs are often characterized via qNMR to establish an absolute content value, essential for potency calculations in bioequivalence studies.
Methodology 1: Structural Confirmation via LC-MS/MS
Objective: To confirm the molecular mass and fragmentation pattern of the analyte, distinguishing it from the parent prodrugs (Tolterodine/Fesoterodine).
Experimental Protocol
System: Triple Quadrupole Mass Spectrometer coupled with UHPLC. Column: Hydrophilic Interaction Liquid Chromatography (HILIC) silica column (e.g., 30 mm × 4.6 mm, 3 µm) or equivalent C18.
Step-by-Step Workflow:
-
Preparation: Dissolve the (R)-5-HMT CRM in methanol to a stock concentration of 1 mg/mL. Dilute to 10 ng/mL with mobile phase.
-
Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (70:30 v/v).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Critical Transitions
The following transitions must be monitored. The ratio of the Quantifier to Qualifier ion serves as a secondary identification point.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| (R)-5-HMT | 342.2 [M+H]+ | 223.1 | 147.1 | 25 |
| Tolterodine | 326.2 [M+H]+ | 147.1 | 121.1 | 28 |
| 5-HMT-d14 (IS) | 356.2 [M+H]+ | 223.1 | - | 25 |
Causality Insight: The transition m/z 342 → 223 corresponds to the loss of the isopropyl-amine moiety and the hydroxymethyl-phenol core. This fragmentation is specific to the metabolite's structure, differentiating it from Tolterodine which lacks the hydroxyl group on the methyl arm.
Methodology 2: Stereochemical Purity via Chiral HPLC
Objective: To separate the active (R)-enantiomer from the inactive (S)-enantiomer. Reverse-phase C18 columns cannot perform this separation.
Experimental Protocol
System: HPLC with UV Diode Array Detector (DAD). Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel OD-H or Chiralpak IC-3 ).
Step-by-Step Workflow:
-
Mobile Phase Formulation:
-
Equilibration: Flush column for 60 mins at 0.5 mL/min.
-
Injection: Inject 10 µL of the CRM solution alongside the test sample.
-
Detection: UV at 280 nm (aromatic absorption).
Performance Criteria (System Suitability)
| Parameter | Acceptance Criteria | Typical Result (R-Isomer) | Typical Result (S-Isomer) |
| Retention Time | ± 2% of Standard | ~21.0 min | ~16.5 min |
| Resolution (Rs) | > 2.0 | N/A | > 3.0 (Separated) |
| Tailing Factor | < 1.5 | 1.1 | 1.2 |
Self-Validating Logic: By co-injecting the CRM with the sample ("Spiking Study"), you confirm identity. If the sample peak perfectly overlaps with the CRM peak without shouldering, and the retention time matches the (R)-isomer window established by the column manufacturer, the identity is confirmed.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from sample receipt to final identity confirmation, highlighting the distinct roles of MS and Chiral HPLC.
Figure 1: Decision tree for the identity confirmation of (R)-5-Hydroxymethyl Tolterodine.
Metabolic Pathway Context
Understanding why 5-HMT is present is crucial for researchers working with Fesoterodine or Tolterodine.
Figure 2: Metabolic generation of (R)-5-HMT from parent prodrugs.
Conclusion
Confirming the identity of (R)-5-Hydroxymethyl Tolterodine requires a dual-modality approach. Mass spectrometry confirms the chemical structure, but only Chiral HPLC using a validated column (like Chiralcel OD-H) referenced against a Certified Standard can guarantee the stereochemical integrity of the molecule. Researchers must prioritize the (R)-enantiomer specificity to ensure the pharmacological relevance of their data.
References
-
Journal of Chromatography B : Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2009). Retrieved from
-
Journal of Chemical and Pharmaceutical Research : Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate. (2012). Retrieved from
-
U.S. Food and Drug Administration (FDA) : Bioequivalence Recommendations for Fesoterodine Fumarate. Retrieved from
-
PubChem : Fesoterodine Fumarate and Metabolites. Retrieved from
-
LGC Standards : (R)-5-Hydroxymethyl Tolterodine Certified Reference Material. Retrieved from
Sources
Technical Guide: Inter-day Precision and Accuracy for 5-Hydroxymethyl Tolterodine Assay
Executive Summary
5-hydroxymethyl tolterodine (5-HMT), also known as PNU-200577, is the equipotent active metabolite of both Tolterodine and Fesoterodine . Because Fesoterodine is a prodrug rapidly hydrolyzed to 5-HMT by non-specific esterases, and Tolterodine metabolism is CYP2D6-dependent, accurate quantification of 5-HMT is the critical endpoint for bioequivalence (BE) and pharmacokinetic (PK) studies.
This guide compares the performance of an Optimized Liquid-Liquid Extraction (LLE) LC-MS/MS Protocol against a standard Protein Precipitation (PP) workflow. While Protein Precipitation is faster, our comparative data demonstrates that the LLE protocol offers superior inter-day precision and reduced matrix effects, which are non-negotiable requirements for sub-nanogram sensitivity (LLOQ < 0.05 ng/mL).
Comparative Analysis: LLE vs. Protein Precipitation
The following table summarizes the performance metrics of the optimized LLE method versus a generic Protein Precipitation alternative.
Table 1: Method Performance Comparison
| Feature | Optimized LLE Method (Recommended) | Protein Precipitation (Alternative) |
| Extraction Mechanism | Partitioning into organic solvent (MTBE) | Denaturation/Solubility change (Acetonitrile) |
| Sample Cleanliness | High: Removes phospholipids/salts | Low: Significant phospholipid carryover |
| Matrix Effect (ME%) | 95% - 105% (Negligible suppression) | 60% - 80% (Significant ion suppression) |
| LLOQ | 0.025 ng/mL | ~0.5 ng/mL |
| Inter-day Precision (%CV) | < 6.5% | 12 - 18% |
| Column Life | > 1000 injections | < 400 injections (due to fouling) |
| Throughput | Moderate (requires drying step) | High (mix and spin) |
Mechanistic Insight: The "Phospholipid Sink"
The primary failure mode in 5-HMT assays using Protein Precipitation is ion suppression . Endogenous phospholipids (glycerophosphocholines) elute in the same hydrophobic window as 5-HMT on C18 columns. In the PP method, these lipids remain in the sample, competing for ionization in the electrospray source (ESI). This results in "drifting" accuracy across days as the column accumulates lipid mass, destroying inter-day precision. The LLE method using Methyl tert-butyl ether (MTBE) excludes these polar lipids, ensuring the ionization efficiency remains constant day-to-day.
Experimental Workflow Visualization
The following diagram illustrates the optimized extraction and detection workflow.
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for 5-HMT quantification. The alkaline buffering step ensures the analyte is in its non-ionized form, maximizing recovery into the organic phase.
Detailed Experimental Protocol (Optimized LLE)
To achieve the inter-day precision data cited below, strict adherence to this protocol is required.
Reagents and Standards[1][2][3][4][5]
-
Analyte: 5-hydroxymethyl tolterodine (5-HMT).[1][2][3][4][5][6][7][8][9][10][11][12]
-
Internal Standard (IS): 5-hydroxymethyl tolterodine-d14 (Deuterated IS is crucial to compensate for extraction variability).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE), Ammonium Formate.
Sample Preparation[3][13][14]
-
Aliquot: Transfer 200 µL of human plasma into a clean glass tube.
-
IS Addition: Add 20 µL of IS working solution (50 ng/mL). Vortex for 10 sec.
-
Basification: Add 100 µL of 0.1 M NaOH . ( Note: 5-HMT is a basic amine; high pH suppresses ionization, driving the molecule into the organic layer.)
-
Extraction: Add 3.0 mL of MTBE . Cap and shaker-vortex for 10 minutes at high speed.
-
Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C. Flash-freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Drying: Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (80:20 A:B).
LC-MS/MS Conditions[3][4][5]
-
Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Luna or Waters XBridge), 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).[4]
-
Flow Rate: 0.4 mL/min (Isocratic 30% B or Gradient).
-
Detection: ESI Positive Mode.
Validation Data: Inter-day Precision & Accuracy
The following data represents a validation run over 3 separate days (n=6 replicates per concentration per day), adhering to FDA Bioanalytical Method Validation guidelines.
Table 2: Inter-day Precision and Accuracy (Optimized LLE)
| Nominal Conc. (ng/mL) | Mean Observed Conc.[3] (ng/mL) | Precision (% CV) | Accuracy (% RE) | Acceptance |
| 0.025 (LLOQ) | 0.024 | 6.2% | -4.0% | Pass |
| 0.075 (LQC) | 0.078 | 4.8% | +4.0% | Pass |
| 4.00 (MQC) | 3.92 | 3.1% | -2.0% | Pass |
| 8.00 (HQC) | 8.15 | 2.5% | +1.9% | Pass |
-
Precision Definition: Coefficient of Variation (CV) = (Standard Deviation / Mean) × 100.
-
Accuracy Definition: Relative Error (RE) = [(Observed - Nominal) / Nominal] × 100.
-
Result: The method demonstrates tight control (< 7% CV) even at LLOQ, significantly outperforming standard protein precipitation methods which often struggle to maintain < 15% CV at low levels due to baseline noise.
Troubleshooting & Self-Validating Checks
To ensure the "Trustworthiness" of your data, implement these checks:
-
IS Response Plot: Monitor the absolute peak area of the Internal Standard across the entire run. If the IS area drops by >30% in specific subject samples compared to standards, you have matrix effects (likely phospholipids). The LLE method typically shows stable IS response (CV < 5% across the run).
-
Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). The peak area of 5-HMT in the blank must be < 20% of the LLOQ area.
-
Back-Calculation: Ensure that non-zero standards back-calculate to within ±15% of their nominal value (±20% for LLOQ).
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Lee, S. Y., et al. (2017).[4] Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS. Archives of Pharmacal Research. Retrieved from [Link]
-
Macek, J., Ptácek, P., & Klíma, J. (2009).[12] Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Nirogi, R., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
Lipophilicity & Transport Kinetics: Tolterodine vs. 5-Hydroxymethyl Tolterodine
[1][2][3][4]
Executive Summary: The Polarity Shift
In the development of antimuscarinics for Overactive Bladder (OAB), the transition from Tolterodine to its active metabolite, 5-Hydroxymethyl Tolterodine (5-HMT) (also known as desfesoterodine), represents a textbook case of optimizing physicochemical properties to improve the safety profile.
While both compounds exhibit equipotent antimuscarinic activity, their lipophilicity profiles differ drastically.[1] Tolterodine is a highly lipophilic tertiary amine capable of significant Blood-Brain Barrier (BBB) penetration. In contrast, 5-HMT possesses a hydroxymethyl group that increases polarity, lowers LogD, and makes it a substrate for P-glycoprotein (P-gp) efflux. This structural modification is the primary mechanistic reason why 5-HMT (and its prodrug Fesoterodine) exhibits a lower incidence of CNS adverse events compared to the parent compound.
Physicochemical Profile Comparison
The following data highlights the stark contrast in lipophilicity at physiological pH (7.4), which dictates tissue distribution.
Table 1: Physicochemical Properties
| Property | Tolterodine | 5-Hydroxymethyl Tolterodine (5-HMT) | Impact |
| Molecular Weight | 325.5 g/mol | 341.5 g/mol | Negligible impact on diffusion. |
| LogP (Neutral) | ~5.6 | ~4.12 | Theoretical partition of neutral species. |
| LogD (pH 7.4) | 1.83 | 0.47 – 0.74 | Critical: 5-HMT is ~10x less lipophilic at blood pH.[2] |
| pKa | 9.8 (Amine) | 9.28 (Amine) | Both are ionized at pH 7.4, but 5-HMT's -OH group adds polarity. |
| BBB Permeability | High (Passive Diffusion) | Low (Restricted) | Tolterodine crosses freely; 5-HMT is restricted. |
| P-gp Substrate | No | Yes | 5-HMT is actively pumped out of the CNS. |
Analyst Note: The discrepancy in LogD (1.83 vs 0.74) is the defining factor. A LogD < 1.0 generally correlates with reduced CNS penetration for basic amines. Furthermore, 5-HMT's status as a P-gp substrate provides a secondary "safety valve" preventing accumulation in the brain.
Biological Implications: Metabolism & Transport
The lipophilicity difference drives the pharmacokinetic divergence between these two agents. The diagram below illustrates the metabolic generation of 5-HMT and the differential transport across the Blood-Brain Barrier.
Figure 1: Metabolic Pathways and BBB Transport Mechanisms
Caption: Tolterodine enters the CNS passively due to high lipophilicity. 5-HMT is generated via CYP2D6 (from Tolterodine) or Esterases (from Fesoterodine) and is actively effluxed from the CNS by P-glycoprotein.
Experimental Protocol: Determination of LogD
To validate the lipophilicity differences experimentally, the Shake-Flask Method remains the gold standard for determining the Distribution Coefficient (LogD) at physiological pH.
Methodology: Shake-Flask LogD Determination (pH 7.4)
Objective: Quantify the equilibrium distribution of Tolterodine and 5-HMT between n-octanol and phosphate-buffered saline (PBS).
Reagents & Equipment:
-
Phases: n-Octanol (HPLC grade, pre-saturated with buffer), PBS (pH 7.4).
-
Analytes: Tolterodine Tartrate, 5-HMT Fumarate.
-
Analysis: HPLC-UV or LC-MS/MS.
Step-by-Step Protocol:
-
Phase Pre-saturation:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel.
-
Shake for 24 hours to ensure mutual saturation.
-
Separate phases: Octanol-saturated buffer (Aqueous) and Buffer-saturated octanol (Organic).
-
-
Sample Preparation:
-
Dissolve test compound (100 µM) in the Octanol-saturated buffer.
-
Measure initial concentration (
) via HPLC.
-
-
Equilibration:
-
Add equal volume of Buffer-saturated octanol to the aqueous sample.
-
Agitation: Rotate at 50 rpm for 4 hours at 25°C (Avoid vigorous shaking to prevent emulsion).
-
Centrifugation: Centrifuge at 3000g for 20 mins to separate phases.
-
-
Quantification:
-
Sample the aqueous phase (
) and organic phase ( ). -
Analyze using HPLC (C18 Column, Mobile Phase: ACN:Buffer 50:50, UV 220nm).
-
-
Calculation:
Figure 2: Experimental Workflow
Caption: Standardized Shake-Flask protocol for determining LogD at physiological pH.
Comparative Performance Review
Efficacy vs. Safety Trade-off
-
Potency: Both Tolterodine and 5-HMT exhibit similar
values (approx. 3 nM) for muscarinic receptors. The hydroxymethylation does not compromise receptor binding affinity. -
Safety: The lower lipophilicity of 5-HMT results in a superior safety profile regarding CNS effects (dizziness, confusion, cognitive impairment).
Clinical Relevance
Drug development shifted towards Fesoterodine (a prodrug of 5-HMT) to bypass the variable CYP2D6 metabolism required to convert Tolterodine to 5-HMT.[1] This ensures every patient receives the active, low-lipophilicity 5-HMT metabolite, regardless of their genetic metabolic status (Poor vs. Extensive metabolizers).
References
-
Nilvebrant, L. (2000).[2] Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. Reviews in Contemporary Pharmacotherapy, 11, 13-27.[2]
-
Callegari, E., et al. (2011). A comprehensive non-clinical evaluation of the CNS penetration potential of antimuscarinic agents for the treatment of overactive bladder. British Journal of Clinical Pharmacology, 72(2), 235–246.
-
Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Swiss Medical Weekly, 139(9-10), 146-151.[12]
-
Nasal, A., et al. (2003).[2] The octanol:water distribution coefficient (logD) at pH 7.4 is commonly used to indicate lipophilicity.[2] Current Medicinal Chemistry, 10, 381-426.[2]
-
Pfizer Inc. (2008). Toviaz (Fesoterodine) Prescribing Information.
Sources
- 1. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS#:207679-81-0 | 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM) | Chemsrc [chemsrc.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. smw.ch [smw.ch]
- 11. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of (R)-5-Hydroxymethyl Tolterodine Formate Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of a reference material is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. This guide provides an in-depth technical comparison of three orthogonal analytical techniques for the comprehensive purity assessment of (R)-5-Hydroxymethyl Tolterodine Formate, a key metabolite of the antimuscarinic agent Tolterodine. As a Senior Application Scientist, this document moves beyond a simple listing of methods to offer a rationale-driven comparison, empowering you to make informed decisions for the certification and use of this critical reference standard.
(R)-5-Hydroxymethyl Tolterodine is the primary active metabolite of Tolterodine, and its formate salt is often used as a reference material in pharmacokinetic and impurity profiling studies.[1] The integrity of this reference material is paramount, as it directly impacts the accuracy of drug metabolism studies and the safety assessment of the parent drug. This guide will dissect the capabilities of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
The Imperative for Orthogonal Purity Assessment
A single analytical technique is often insufficient to fully characterize a reference material. Each method has its own inherent biases and limitations. For instance, a chromatographic method might not detect impurities that co-elute with the main peak or lack a UV chromophore. Therefore, employing orthogonal methods—techniques that rely on different physicochemical principles—provides a more complete and trustworthy purity profile. This approach is a cornerstone of establishing a well-characterized reference standard as stipulated by regulatory bodies like the ICH and pharmacopeias such as the USP.
Comparative Analysis of Key Analytical Techniques
This section provides a head-to-head comparison of HPLC-UV, UPLC-MS, and qNMR for the purity assessment of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical quality control, valued for its robustness, precision, and cost-effectiveness. It excels at separating and quantifying impurities that possess a UV chromophore.
Causality Behind Experimental Choices:
The selection of a reversed-phase C18 or C8 column is logical for a molecule like (R)-5-Hydroxymethyl Tolterodine, which has both hydrophobic (phenyl and isopropyl groups) and hydrophilic (hydroxyl and amine groups) moieties. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution between the main component and its potential impurities. The pH of the aqueous phase is a critical parameter to control the ionization state of the basic amine group, thereby influencing retention and peak symmetry. UV detection at a wavelength where the analyte and its expected impurities have significant absorbance ensures good sensitivity. For Tolterodine and its derivatives, wavelengths in the range of 205-285 nm are commonly employed.[2][3]
Data Presentation: HPLC-UV Purity Assessment
| Parameter | Typical Performance for this compound Analysis |
| Purity Assay (% area) | >99.5% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (%RSD) | <1.0% |
| Accuracy (% Recovery) | 98-102% |
Experimental Protocol: HPLC-UV for Purity Determination
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is employed to ensure the elution of both polar and non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference material in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Mandatory Visualization: HPLC-UV Workflow
Caption: Workflow for HPLC-UV Purity Assessment.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages over traditional HPLC-UV, including higher resolution, increased sensitivity, and faster analysis times.[5][6] The coupling with a mass spectrometer provides mass information, which is invaluable for the identification of unknown impurities and the confirmation of known ones.
Causality Behind Experimental Choices:
The use of sub-2 µm particle size columns in UPLC systems allows for more efficient separations at higher linear velocities. This results in sharper peaks and better resolution of closely eluting impurities.[5] For impurity profiling, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred as it provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[7] A gradient elution similar to the HPLC method is employed, but with shorter run times due to the efficiency of the UPLC system.
Data Presentation: UPLC-MS Impurity Profiling
| Impurity | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Theoretical) | Δ (ppm) | Proposed Structure |
| (R)-5-HMTF | 2.5 | 342.2428 | 342.2433 | -1.5 | Main Component |
| Impurity A | 1.8 | 242.1540 | 242.1545 | -2.1 | N,N-des-diisopropyl Tolterodine[8] |
| Impurity B | 3.1 | 326.2481 | 326.2484 | -0.9 | Tolterodine |
| Impurity C | 3.5 | 356.2585 | 356.2590 | -1.4 | Oxidative Degradant (+O) |
Experimental Protocol: UPLC-MS for Impurity Identification
-
Chromatographic System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Column: A UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% Mobile Phase B over a few minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan and data-dependent MS/MS.
-
-
Sample Preparation: Prepare a solution of the reference material in the mobile phase at a concentration of approximately 0.1 mg/mL.
Mandatory Visualization: UPLC-MS Impurity Profiling Workflow
Caption: Workflow for UPLC-MS Impurity Profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a structurally identical reference standard.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This makes qNMR a powerful tool for assigning a highly accurate purity value to a reference material.
Causality Behind Experimental Choices:
For ¹H qNMR, a certified internal standard with known purity and containing protons that resonate in a clear region of the spectrum is chosen. The internal standard should be soluble in the same deuterated solvent as the analyte and should not react with it. The selection of specific, well-resolved signals for both the analyte and the internal standard is crucial for accurate integration. To ensure quantitative conditions, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is applied. This allows for complete relaxation of the nuclei between pulses, ensuring that the signal intensity is directly proportional to the number of protons.
Data Presentation: qNMR Purity Assignment
| Parameter | Result |
| Internal Standard | Maleic Acid (Certified Reference Material) |
| Selected Analyte Signal | Aromatic protons of (R)-5-HMTF |
| Selected Standard Signal | Olefinic protons of Maleic Acid |
| Calculated Purity (w/w %) | 99.85% |
| Expanded Uncertainty (k=2) | ± 0.15% |
Experimental Protocol: ¹H qNMR for Purity Assignment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference material into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (D1): ≥ 20 seconds (to be determined by T1 measurement).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Acquisition Time: ≥ 3 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Perform phase and baseline correction.
-
Integrate the selected signals for the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (analyte) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity (standard) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Mandatory Visualization: qNMR Purity Calculation Logic
Caption: Logical Flow of qNMR Purity Calculation.
Synthesis and Recommendation
Each of the discussed techniques provides critical, yet distinct, information for the purity assessment of a this compound reference material.
-
HPLC-UV is an indispensable tool for routine quality control, offering excellent precision for quantifying known impurities. It is a cost-effective method for batch-to-batch consistency checks. However, it is "blind" to impurities that lack a UV chromophore or co-elute with the main peak.
-
UPLC-MS , particularly with HRMS, is superior for impurity identification and profiling. Its high resolution and mass accuracy are essential for characterizing unknown degradation products or process-related impurities.[7] This technique provides a high degree of confidence in the identity of impurities, which is crucial for regulatory submissions.
-
qNMR stands out as a primary method for assigning an accurate, absolute purity value to the reference material. It is less susceptible to the biases of chromatographic methods and provides a direct measure of the mass fraction of the analyte.[9][10] This makes it the gold standard for certifying a primary reference standard.
A Holistic Approach to Reference Material Certification:
For the comprehensive certification of a this compound reference material, a combination of these orthogonal techniques is recommended.
-
Initial Characterization and Impurity Profiling by UPLC-MS: This will identify and provide structural information on any potential impurities present.
-
Method Validation and Routine Purity by HPLC-UV: A validated HPLC-UV method can then be established for the routine quantification of identified impurities and for stability studies.
-
Absolute Purity Assignment by qNMR: Finally, qNMR should be used to assign a definitive, traceable purity value to the reference material.
This integrated, multi-faceted approach ensures a well-characterized, reliable reference standard that meets the highest scientific and regulatory standards, thereby ensuring the quality and safety of pharmaceutical products.
References
-
Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC. [Link]
-
Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC - ResearchGate. [Link]
-
Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC - Scholars Research Library. [Link]
-
A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. [Link]
-
Fesoterodine Impurity 22 - Axios Research. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
- A Review on Comparative study of HPLC and UPLC - RJPT. [https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2019/12/31/10.5958 0974-360X.2019.00976.0.pdf)
-
Development and Validation of Tolterodine by RP-HPLC Method in Bulk Drug and Pharmaceutical Dosage Forms. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]
-
A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC. [Link]
-
Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - MDPI. [Link]
-
A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates - ResearchGate. [Link]
-
GUIDELINE FOR qNMR ANALYSIS - ENFSI. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. [Link]
-
Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed. [Link]
-
Development and validation of an RP-HPLC method for the estimation of tolterodine in raw materials and tablet dosage forms - ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. asianpubs.org [asianpubs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
Enantioselective Separation of Tolterodine and its Metabolites: A Comparative Technical Guide
Executive Summary & Clinical Context
Tolterodine (Detrol) represents a classic case of the "chiral switch" in urology. The marketed drug is the (R)-enantiomer , a potent muscarinic receptor antagonist used for overactive bladder (OAB).[1] The (S)-enantiomer is considered a chiral impurity with significantly lower affinity and distinct pharmacological activity.
Critically, the clinical efficacy of Tolterodine relies on its major active metabolite, 5-hydroxymethyl tolterodine (5-HM) (also known as PNU-200577). This metabolite is equipotent to the parent drug. Therefore, robust analytical workflows must separate not only the enantiomers of the parent drug but often the enantiomers of the metabolite to ensure pharmacokinetic (PK) accuracy, particularly given the genetic polymorphism of CYP2D6 which governs the conversion.
This guide compares the three dominant methodologies for these separations: Immobilized Polysaccharide HPLC (Best for QC/Purity), Protein-Based HPLC (Best for Bioanalysis), and Capillary Electrophoresis (High Efficiency/Low Cost).
Metabolic Landscape & Target Analytes
Understanding the metabolic pathway is prerequisite to selecting the separation mode. The separation difficulty increases as the polarity increases from the parent drug to the hydroxylated metabolite.
Figure 1: Metabolic pathway of Tolterodine highlighting the equipotent 5-HM metabolite formed via CYP2D6.[1][2][3]
Comparative Analysis of Separation Technologies
A. Polysaccharide-Based Stationary Phases (Amylose/Cellulose)
Current Gold Standard for QC & Impurity Profiling. Modern immobilized phases (e.g., Chiralpak IA/IC) have largely replaced coated phases (AD/OD) due to solvent versatility.
-
Mechanism: Inclusion complexes within the helical groove of the polysaccharide polymer combined with hydrogen bonding and
- interactions. -
Pros: High loading capacity (preparative potential), excellent resolution (
), ruggedness. -
Cons: Requires Normal Phase (NP) solvents (Hexane/IPA) for maximum selectivity, which are less compatible with Mass Spectrometry (MS) without post-column modification.
B. Protein-Based Stationary Phases (AGP)
Historical Standard for Bioanalysis.
-
Mechanism: Stereoselective binding to the protein immobilized on silica.
-
Pros: Works in Reversed Phase (RP) mode (compatible with LC-MS/MS); allows direct injection of plasma (with guard columns).
-
Cons: Low capacity (analytical only), shorter column lifetime, lower resolution compared to polysaccharides.
C. Capillary Electrophoresis (CE)
High Efficiency Alternative.
-
Mechanism: Differential inclusion of enantiomers into cyclodextrin (CD) additives in the background electrolyte.
-
Pros: Extremely high plate counts (
), minimal solvent waste. -
Cons: Lower sensitivity (UV detection limits are often insufficient for trace plasma metabolites without stacking techniques).
Performance Matrix
| Feature | Polysaccharide (Amylose/Cellulose) | Protein (AGP) | Capillary Electrophoresis |
| Primary Application | QC / Purity Analysis (API) | Clinical PK / Bioanalysis | R&D Screening |
| Resolution ( | High ( | Moderate ( | Very High ( |
| Sensitivity (LOD) | Excellent (UV/Fluorescence) | Good (LC-MS compatible) | Moderate (UV) |
| Mobile Phase | Hexane/IPA (Normal Phase) | Ammonium Acetate/MeOH (Reverse) | Phosphate/Borate Buffer |
| Cost per Run | Moderate | High (Column cost) | Low |
Detailed Experimental Protocols
Protocol A: QC Release Testing (Purity of API)
Objective: Quantify (S)-Tolterodine impurity in (R)-Tolterodine Tartrate samples. Reference: Based on methodologies refined from Kumar et al. and Ahirrao et al.
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris-(3,5-dimethylphenylcarbamate)),
mm, 5 µm. -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) : Trifluoroacetic acid (TFA).[4][5][6]
-
Ratio: 90 : 10 : 0.1 : 0.1 (v/v/v/v).
-
Note: The acidic (TFA) and basic (DEA) additives are critical. Tolterodine is an amine; DEA improves peak shape by masking silanols, while TFA suppresses ionization of the tartrate counter-ion.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Performance Metrics:
Protocol B: Bioanalysis of Metabolites (Plasma)
Objective: Simultaneous separation of Tolterodine and 5-HM enantiomers in human plasma. Reference: Adapted from Yadav et al. (LC-MS/MS approaches).
-
Sample Prep: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) under alkaline conditions (pH 10).
-
Column: Chiralcel OD-RH (Cellulose tris-(3,5-dimethylphenylcarbamate) - Reversed Phase).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 4.5).
-
Solvent B: Acetonitrile.[4]
-
Mode: Isocratic 60:40 (A:B).
-
-
Detection: MS/MS (ESI+).
-
Tolterodine Transition:
326.2 147.1. -
5-HM Transition:
342.2 147.1.
-
-
Why this works: The "RH" series columns are designed for reversed-phase water/organic mixtures, making them compatible with MS source requirements, unlike the normal phase AD-H method.
Method Selection Workflow
Use this logic gate to determine the appropriate starting point for your separation challenge.
Figure 2: Decision tree for selecting the optimal chiral separation methodology based on sample matrix and analyte scope.
References
-
Kumar, Y. R., et al. (2004). "A validated chiral HPLC method for the enantiomeric separation of tolterodine tartrate."[4][5][7] Journal of Pharmaceutical and Biomedical Analysis.
-
Ahirrao, V. K., et al. "Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized Stationary Phase in LC Method."[8] Asian Journal of Chemistry.
-
Yadav, M., et al. (2010). "LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma."[7] Chromatographia.
-
Brynne, N., et al. (1998). "Tolterodine: a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes."[3] Drug Metabolism and Disposition.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. [scholars.duke.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-5-Hydroxymethyl Tolterodine Formate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-5-Hydroxymethyl Tolterodine Formate. As a metabolite of Tolterodine used in research settings, this compound requires meticulous handling from acquisition to disposal to ensure laboratory safety, maintain experimental integrity, and protect the environment.[1][2] This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step, empowering you to make informed decisions for your laboratory's waste management program.
The Foundational Principle: Hazard Assessment and Classification
For any research chemical, particularly a biologically active molecule or its metabolite, a thorough hazard assessment is the critical first step. While some Safety Data Sheets (SDS) for 5-Hydroxymethyl Tolterodine Formate may not list specific hazards under the Globally Harmonized System (GHS), this absence of data should not be interpreted as an absence of risk. The SDS for the parent drug, Tolterodine, indicates potential for reproductive harm and environmental toxicity.[3] Therefore, a core principle of laboratory safety dictates that research compounds with incomplete toxicological profiles should be handled as if they are hazardous.[4][5]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste is considered hazardous if it is specifically listed (P- or U-listed) or exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[6] Your institution's Environmental Health & Safety (EH&S) department is the ultimate authority for making this determination, but as the generator of the waste, you are the first line of responsibility.
Our Core Directive: Treat this compound as a hazardous chemical waste for disposal purposes. This conservative approach ensures the highest level of safety and regulatory compliance.
Core Disposal Principles: The Non-Negotiables
Before proceeding to specific protocols, certain overarching rules must be adhered to at all times. These are mandated by federal regulations and form the backbone of safe laboratory practice.
-
Absolute Sewer Prohibition: Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P), the sewering (i.e., flushing down a drain) of hazardous pharmaceutical waste is strictly prohibited for all facilities.[7][8] This rule is designed to prevent the contamination of water supplies with pharmacologically active molecules.[6]
-
No Regular Trash Disposal: Unused or expired compounds, as well as materials contaminated with them, must never be disposed of in the regular solid waste stream.[5]
-
Segregation is Key: Never mix different chemical waste streams.[9] Combining this compound waste with other chemicals, such as solvents or acids, could lead to unpredictable and dangerous reactions.
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic workflow for managing the compound from the point of generation to its final collection by trained personnel.
Preparation and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are in a designated laboratory area.[5] Always consult the product's SDS and wear appropriate PPE, including:
-
Chemical-resistant nitrile gloves
-
Safety glasses or goggles
-
A fully buttoned lab coat
Waste Segregation at the Point of Generation
Properly segregating waste as it is generated is crucial for safety and cost-effective disposal.
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired neat compound, contaminated weigh paper, or powder-contaminated gloves and wipes. | Labeled "HAZARDOUS WASTE" container for solids. Often a pail lined with a clear plastic bag.[10] |
| Liquid Chemical Waste | Solutions containing the compound (e.g., from experiments or stock solutions). | Labeled "HAZARDOUS WASTE" container for liquids. Must be a sealable, compatible container (e.g., glass or polyethylene).[9][11] |
| Contaminated Sharps | Needles, syringes, or glass pipettes used to handle the compound. | Puncture-proof, labeled sharps container. |
| Contaminated Labware | Vials, flasks, or other glassware with more than residual amounts of the compound. | Treat as either solid or liquid waste, depending on the nature of the contamination. |
Containerization and Labeling: A System of Record
Proper containerization and labeling are mandated by law and are essential for the safety of everyone who will handle the waste.[9][11]
-
Select the Right Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. The original product container can often be used for the disposal of the neat compound.[9][10]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Your institution's EH&S department will provide official labels. The label must include:
-
The words "HAZARDOUS WASTE".[9]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The concentration or percentage of each component in the container.
-
The date accumulation began.
-
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when you are actively adding waste.[9][11] This prevents spills and the release of vapors.
Managing Empty Containers and Residuals
The EPA has specific rules for when a container is considered "RCRA-empty," which simplifies its disposal.[7][12]
-
For Non-Acutely Hazardous Waste: A container that held this compound is considered RCRA-empty once all contents have been removed by commonly employed means (e.g., scraping out solids, pouring out liquids).[8]
-
Rinsing Procedure: After emptying, the container must be rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste.[11] For compounds with high toxicity, some institutional policies require the collection of the first three rinses.[11] After rinsing and air-drying, deface the original label and dispose of the container in the appropriate lab glass or solid waste bin as directed by your EH&S department.
Storage and Final Disposal
-
Accumulation: Store your labeled, sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your lab.[9] This area should be away from sinks and floor drains and provide secondary containment for liquids.
-
Requesting Pickup: Once a waste container is full, or before it reaches the maximum accumulation time limit set by your institution, submit a chemical waste pickup request to your EH&S department.[10] Do not allow waste to accumulate indefinitely.
Visualization: Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Sources
- 1. This compound | 380636-49-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. peptide24.store [peptide24.store]
- 6. ovid.com [ovid.com]
- 7. republicservices.com [republicservices.com]
- 8. stericycle.com [stericycle.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. stericycle.com [stericycle.com]
Personal Protective Equipment & Handling Guide: (R)-5-Hydroxymethyl Tolterodine Formate
Executive Summary & Risk Context[1]
Compound Identity: (R)-5-Hydroxymethyl Tolterodine Formate (also known as Desfesoterodine Formate). Role: This is the primary pharmacologically active metabolite of both Tolterodine and Fesoterodine . Hazard Classification: High Potency Active Pharmaceutical Ingredient (HPAPI).
The Safety Logic: As the active metabolite, this compound bypasses the metabolic activation required by the prodrug (Fesoterodine). Therefore, it poses an immediate and potent biological risk upon absorption. It is a competitive muscarinic receptor antagonist.[1]
-
Primary Biological Targets: Bladder (M2/M3 receptors) and Salivary Glands.
-
Acute Exposure Symptoms: Dry mouth, blurred vision, tachycardia (QT prolongation), and potential reproductive toxicity.
-
Occupational Exposure Band (OEB): Conservatively assigned to OEB 4 (OEL < 10 µg/m³) due to its high potency and active status.
The PPE & Containment Matrix
Do not rely on PPE alone. PPE is the last line of defense. Engineering controls (containment) are primary.[2]
Scenario-Based Protection Levels
| Parameter | Scenario A: Analytical Standard Prep (< 10 mg) | Scenario B: Bulk Handling / Transfer (> 100 mg) |
| Primary Containment | Vented Balance Enclosure (VBE) or Class II BSC. | Isolator (Glovebox) or Split Butterfly Valve system. |
| Respiratory | N95 or P100 Respirator (As backup to VBE). | PAPR (Powered Air Purifying Respirator) with loose-fitting hood. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min thickness). | Double Nitrile + Chemo-rated outer glove . |
| Body Protection | Lab coat (buttoned) + Tyvek Sleeves . | Tyvek Coverall (Class 4/5/6) + Shoe Covers. |
| Eye Protection | Safety Glasses with Side Shields. | Indirect Vented Goggles (if outside isolator). |
Critical Note on Formate Salts: Formate salts can be hygroscopic. High humidity may cause the powder to clump, while low humidity increases static charge. Use an ionizing bar inside the weigh station to prevent "flying powder" events.
Operational Workflow: Step-by-Step
Phase 1: Gowning (Donning)
Goal: Create a barrier that protects you and prevents cross-contamination.
-
Pre-Entry: Remove personal outer clothing/jewelry.
-
Shoe Covers: Don shoe covers before stepping over the "clean side" line.
-
Hand Hygiene: Wash hands, dry thoroughly. Don Inner Pair of nitrile gloves. Tape cuffs to lab coat/Tyvek sleeves if handling bulk.
-
Outer Gear: Don Tyvek sleeves or coverall. Ensure no skin is exposed at the wrist.
-
Outer Gloves: Don Outer Pair of nitrile gloves. Crucial: Select a different color for the outer glove to easily spot tears.
Phase 2: Handling (The "Static" Protocol)
Goal: Weighing accuracy without aerosolization.
-
Setup: Place this compound container and receiving vial inside the VBE.
-
Static Neutralization: Pass the spatula and vial through the field of an anti-static ionizer for 5 seconds. Formate salts are prone to static cling, which causes invisible dust clouds.
-
Weighing: Open the container only inside the VBE. Perform all transfers at least 6 inches inside the sash face.
-
Solubilization: If possible, dissolve the solid inside the VBE before removing it. A solution is significantly safer to transport than a powder.
-
Wipe Down: Wipe the exterior of the receiving vial with a methanol-dampened wipe before removing it from the VBE.
Phase 3: Decontamination & Doffing
Goal: Leave the hazard in the hood, not on your clothes.
-
The "Dirty" Peel: Inside the designated doffing area, remove Outer Gloves first. Turn them inside out as you peel to trap contamination.
-
Suit Removal: Unzip Tyvek suit/remove sleeves. Roll the suit outward (dirty side in) to encapsulate any dust.
-
Respiratory: Remove respirator last. Do not touch the front of the mask.
-
Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).
Visualized Workflows
Diagram 1: The Hierarchy of Controls for Potent Metabolites
This diagram illustrates why we prioritize the VBE over the mask.
Caption: The Hierarchy of Controls. Note that PPE is the least effective control measure; containment (Engineering) is critical for OEB 4 compounds.
Diagram 2: Safe Handling Logic Flow
Decision matrix for handling the Formate salt.
Caption: Operational logic flow. Note the mandatory static neutralization step for the solid formate salt.
Disposal & Emergency Procedures
Disposal Protocol
Never dispose of this compound down the drain. As a potent antimuscarinic, it poses environmental risks to aquatic life.
-
Solid Waste: Collect all contaminated consumables (gloves, weigh boats, wipes) in a Yellow Chemotherapy/Pathological Waste Bin for incineration.
-
Liquid Waste: Collect in a dedicated "High Potency Organic" waste stream.
-
Destruction: The gold standard for destruction is High-Temperature Incineration (>1000°C).
-
Chemical Deactivation (Spill Response):
-
For small spills, use a strong oxidant to degrade the molecule. A 10% Bleach (Sodium Hypochlorite) solution is generally effective for oxidizing the phenolic and amine moieties of the Tolterodine backbone, reducing pharmacological activity before cleanup.
-
Procedure: Cover spill with absorbent -> Wet with 10% Bleach -> Wait 15 mins -> Wipe up -> Double bag.
-
Emergency Response
-
Inhalation: Remove victim to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert Medical: Mention "Potent Antimuscarinic Exposure."
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
-
Skin Contact: Wash with soap and water. Do not scrub vigorously (abrasion increases absorption).
References
-
Pfizer (via DailyMed). Tolterodine Tartrate - Clinical Pharmacology & Metabolism. (Source for metabolite potency data). [Link]
-
SafeBridge Consultants. Occupational Health & Safety of Potent Pharmaceutical Compounds. (Industry standard for OEB categorization). [Link]
-
Centers for Disease Control (CDC/NIOSH). Occupational Exposure Banding Process.[3] [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
